ethylsilane
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
2814-79-1 |
|---|---|
Molecular Formula |
C2H8Si |
Molecular Weight |
60.17 g/mol |
IUPAC Name |
ethylsilane |
InChI |
InChI=1S/C2H8Si/c1-2-3/h2H2,1,3H3 |
InChI Key |
KCWYOFZQRFCIIE-UHFFFAOYSA-N |
SMILES |
CC[SiH3] |
Canonical SMILES |
CC[SiH3] |
Origin of Product |
United States |
Foundational & Exploratory
Ethylsilane: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylsilane (C₂H₈Si) is an organosilicon compound of significant interest in various fields of research and development, including materials science and organic synthesis. As a member of the alkylsilane family, its reactivity, particularly the silicon-hydride bond, makes it a valuable precursor and reagent. This guide provides an in-depth overview of the chemical formula, structure, properties, synthesis, and reactivity of this compound, tailored for a technical audience.
Chemical Formula and Structure
The chemical formula for this compound is C₂H₈Si . It consists of an ethyl group (-CH₂CH₃) covalently bonded to a silyl group (-SiH₃). The central silicon atom is sp³ hybridized, resulting in a tetrahedral geometry.
Caption: 2D Chemical Structure of this compound.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. It is a colorless, flammable gas at standard conditions with a strong, unpleasant odor.[1]
| Property | Value |
| Molecular Formula | C₂H₈Si |
| Molecular Weight | 60.17 g/mol |
| Melting Point | -180 °C |
| Boiling Point | 19 °C |
| Density | 0.639 g/cm³ |
| Vapor Pressure | 3080 mmHg at 25 °C |
| Flash Point | < -40 °C |
| CAS Number | 2814-79-1 |
Structural and Spectroscopic Data
Molecular Geometry
The following table presents estimated structural parameters for this compound based on related organosilicon compounds.
| Parameter | Value (Estimated) |
| Si-C Bond Length | 1.87 Å |
| C-C Bond Length | 1.54 Å |
| Si-H Bond Length | 1.48 Å |
| C-H Bond Length | 1.09 Å |
| ∠ H-Si-H Angle | 109.5° |
| ∠ H-Si-C Angle | 109.5° |
| ∠ Si-C-C Angle | 109.5° |
Spectroscopic Data
The following tables summarize the expected spectroscopic characteristics for this compound.
¹H NMR (Proton NMR) Data (Estimated)
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| ~3.2 ppm | Quartet | 3H | Si-H ₃ |
| ~0.5 ppm | Quartet | 2H | Si-CH₂ -CH₃ |
| ~0.9 ppm | Triplet | 3H | Si-CH₂-CH₃ |
¹³C NMR (Carbon NMR) Data (Estimated)
| Chemical Shift (δ) | Assignment |
| ~0-5 ppm | C H₃-CH₂-Si |
| ~5-10 ppm | CH₃-C H₂-Si |
Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type |
| ~2150 | Si-H stretch |
| ~2950, 2870 | C-H stretch |
| ~1250 | Si-CH₂ deformation |
| ~950-1050 | CH₃ rock, C-C stretch |
| ~800-950 | Si-H bending |
Mass Spectrometry (MS) Fragmentation
| m/z | Proposed Fragment |
| 60 | [M]⁺ (Molecular Ion) |
| 59 | [M-H]⁺ |
| 31 | [SiH₃]⁺ |
| 29 | [C₂H₅]⁺ |
Experimental Protocols
Synthesis of this compound via Reduction of Ethyltrichlorosilane
This protocol describes a general method for the synthesis of this compound by the reduction of ethyltrichlorosilane using lithium aluminum hydride (LiAlH₄).
Materials:
-
Ethyltrichlorosilane (C₂H₅Cl₃Si)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether
-
Dry ice/acetone bath
-
Standard glassware for air-sensitive reactions (Schlenk line, nitrogen atmosphere)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser with a nitrogen inlet, and a thermometer is charged with a suspension of LiAlH₄ in anhydrous diethyl ether under a nitrogen atmosphere.
-
The flask is cooled to 0 °C using an ice bath.
-
A solution of ethyltrichlorosilane in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred suspension of LiAlH₄. The rate of addition is controlled to maintain the reaction temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
The reaction is carefully quenched by the slow, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water, while maintaining cooling.
-
The resulting white precipitate of aluminum salts is removed by filtration.
-
The ethereal solution of this compound is collected. Due to its low boiling point, this compound can be isolated by careful distillation or used directly in a subsequent reaction.
Caption: Experimental workflow for this compound synthesis.
Hydrosilylation of an Alkene with this compound
This protocol outlines a representative hydrosilylation reaction of an alkene (e.g., 1-octene) with this compound, catalyzed by a platinum catalyst.
Materials:
-
This compound
-
1-Octene
-
Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
A flame-dried Schlenk flask is charged with 1-octene and anhydrous toluene under a nitrogen atmosphere.
-
A catalytic amount of Karstedt's catalyst is added to the flask.
-
This compound is then added to the reaction mixture.
-
The reaction is stirred at room temperature or gently heated to initiate the reaction. The progress of the reaction can be monitored by GC or NMR spectroscopy.
-
Upon completion, the solvent and any excess volatile reagents are removed under reduced pressure.
-
The resulting product, octylthis compound, can be purified by vacuum distillation.
Caption: Signaling pathway for hydrosilylation.
Applications
This compound is a versatile compound with several applications in research and industry:
-
Precursor to Silicon-Based Materials: It serves as a starting material for the synthesis of silicone polymers, resins, and other silicon-containing materials.[1]
-
Dopant in the Semiconductor Industry: Its ability to be incorporated into silicon lattices makes it useful as a dopant in the manufacturing of semiconductors.[1]
-
Chemical Vapor Deposition (CVD): this compound is used in CVD processes to deposit thin films of silicon-containing materials onto various substrates.[1]
-
Reducing Agent in Organic Synthesis: The Si-H bond in this compound can act as a hydride source for the reduction of various functional groups.
-
Derivatizing Agent in Analytical Chemistry: It can be used to derivatize certain functional groups to make them more amenable to analysis by techniques such as gas chromatography.[1]
Safety and Handling
This compound is a highly flammable gas and is reactive with air and moisture.[1] It should be handled in a well-ventilated fume hood under an inert atmosphere. Appropriate personal protective equipment, including safety glasses, gloves, and a flame-retardant lab coat, should be worn at all times. Care should be taken to avoid contact with oxidizing agents.
References
An In-depth Technical Guide on the Physical and Chemical Properties of Ethylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylsilane (C₂H₈Si) is an organosilicon compound with significant applications in materials science and organic synthesis. Its reactive nature, stemming from the silicon-hydrogen bond, makes it a valuable precursor for silicon-containing polymers and a versatile reducing agent in chemical transformations. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its handling and use, and visualizations of its reaction pathways.
Physical Properties of this compound
This compound is a colorless, volatile, and flammable gas at room temperature and atmospheric pressure.[1] Its fundamental physical characteristics are summarized in the table below. A notable discrepancy exists in the reported boiling point of this compound, with some sources citing -14 °C and others 19 °C. This difference may arise from variations in measurement conditions or sample purity. For practical purposes, it is crucial to consider its high volatility and low flash point, necessitating careful handling in a controlled environment.
| Property | Value | Reference(s) |
| Molecular Formula | C₂H₈Si | [1][2] |
| Molecular Weight | 60.17 g/mol | [2] |
| Boiling Point | -14 °C / 19 °C | [1][2] |
| Melting Point | -180 °C | [1][2] |
| Density | 0.6396 g/mL at -14 °C | [2] |
| Flash Point | < -40 °C | [3] |
| Vapor Pressure | 3080 mmHg at 25 °C | [1] |
| Solubility | Generally soluble in organic solvents. | [4] |
Note on Boiling Point Discrepancy: The significant difference in reported boiling points (-14 °C vs. 19 °C) highlights the importance of consulting specific supplier safety data sheets (SDS) and verifying the physical properties of the this compound being used in any experimental setup.
Chemical Properties and Reactivity
This compound's chemical behavior is dominated by the reactivity of the Si-H bond, which is susceptible to cleavage and participation in a variety of reactions.
Reactivity with Air and Moisture
This compound is highly reactive with atmospheric moisture and oxygen. It can be pyrophoric, meaning it may ignite spontaneously in air.[2][5] This reactivity is due to the propensity of the silicon-hydrogen bond to undergo hydrolysis and oxidation. The reaction with water is rapid and produces ethylsilanol, which can further condense to form siloxanes, liberating hydrogen gas.
Reaction with Water: C₂H₅SiH₃ + H₂O → C₂H₅SiH₂(OH) + H₂
Due to this high reactivity, this compound must be handled under an inert atmosphere, such as nitrogen or argon, and in a glove box or sealed system.[2]
Thermal Decomposition
The thermal decomposition of this compound has been studied under various conditions. At elevated temperatures, it primarily decomposes through the elimination of hydrogen to form ethylsilylene (HSiC₂H₅), which can then undergo further reactions, including isomerization to vinylsilane or decomposition to ethylene and silane.[1][2] The decomposition pathway is crucial in Chemical Vapor Deposition (CVD) processes where this compound is used as a precursor.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. "Low pressure chemical vapor deposition (LPCVD) of silicon carbide from" by Yi-Tong Shi [digitalcommons.njit.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Kinetic studies and ab initio investigations of the reactions of atomic bromine with mthis compound and dimthis compound - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 5. cms.mz-at.de [cms.mz-at.de]
A Comprehensive Technical Guide to the Synthesis of High-Purity Ethylsilane
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the primary synthesis routes for producing high-purity ethylsilane (C₂H₅SiH₃). This compound is a valuable organosilicon compound with applications as a precursor for silicon-based materials, in the synthesis of specialty chemicals and pharmaceuticals, and as a dopant in the semiconductor industry.[1] Achieving high purity is critical for these applications, necessitating carefully controlled synthesis and purification processes. This guide details the most common and effective methods for its preparation, including experimental protocols, quantitative data, and process visualizations.
Overview of Synthesis Routes
The synthesis of high-purity this compound primarily proceeds through a two-step process: first, the synthesis of an ethylchlorosilane precursor, followed by its reduction to this compound. The main industrial and laboratory routes are summarized below and will be detailed in the subsequent sections.
-
Direct Process followed by Reduction: This is a common industrial approach where ethyl chloride reacts directly with silicon in the presence of a copper catalyst to produce a mixture of ethylchlorosilanes.[2][3][4] The desired precursor is then separated and reduced.
-
Hydrosilylation followed by Reduction: This method involves the addition of a hydrosilane, such as trichlorosilane, to ethylene to form an ethylchlorosilane, which is subsequently reduced.[5][6]
-
Grignard Reaction: A classic organometallic approach where an ethyl Grignard reagent reacts with a silicon halide to form an this compound derivative.[7][8]
The final step in all these routes is the reduction of the ethyl-substituted chlorosilane intermediate to this compound, typically using a powerful reducing agent like lithium aluminum hydride (LAH).[9][10] Subsequent purification is then carried out to achieve the desired high purity.
The Direct Process for Ethylchlorosilane Precursors
The Direct Process, also known as the Müller-Rochow process, is a widely used industrial method for the synthesis of organochlorosilanes. In the context of this compound synthesis, it involves the reaction of ethyl chloride vapor with elemental silicon at elevated temperatures.
Reaction: n C₂H₅Cl + Si → (C₂H₅)ₓSiCl₄₋ₓ + other products
This reaction yields a mixture of ethylchlorosilanes, primarily ethyltrichlorosilane (C₂H₅SiCl₃), diethyldichlorosilane ((C₂H₅)₂SiCl₂), and ethyldichlorosilane (C₂H₅SiHCl₂), along with other byproducts like silicon tetrachloride (SiCl₄), ethane, and methane.[3]
Experimental Protocol for the Direct Process
The following is a generalized experimental protocol for the synthesis of ethylchlorosilanes via the Direct Process in a laboratory-scale fluidized bed or stirred-bed reactor.[2][11]
Materials:
-
Silicon powder (99.9% purity)[2]
-
Cuprous chloride (CuCl) (catalyst, 99.9% purity)[2]
-
Ethyl chloride (C₂H₅Cl)
-
Promoters such as zinc and aluminum (optional)[11]
-
Inert gas (e.g., nitrogen or argon)
Apparatus:
-
Fluidized bed or stirred-bed reactor constructed of a material resistant to high temperatures and corrosive gases (e.g., stainless steel or Pyrex).[2][3]
-
High-vacuum system.[3]
-
Mass spectrometer for online gas analysis.[3]
-
Temperature controller.[11]
-
Condensation train to collect liquid products.
Procedure:
-
A contact mass is prepared by mixing silicon powder with the copper catalyst (typically 5-15 wt%).[11] Promoters can also be added at this stage.
-
The reactor is charged with the contact mass and purged with an inert gas to remove air and moisture.
-
The reactor is heated to the reaction temperature, typically in the range of 200-300°C.[2][3] The optimal temperature for maximizing diethyldichlorosilane yield is reported to be around 250°C.[2]
-
Ethyl chloride vapor is introduced into the reactor. The flow rate is controlled to maintain the desired reaction pressure and residence time.
-
The reaction is highly exothermic and requires careful temperature control.
-
The product stream, consisting of a mixture of ethylchlorosilanes and unreacted ethyl chloride, exits the reactor and is passed through a condensation train to collect the liquid products.
-
Non-condensable gases are vented through a scrubbing system.
-
The collected liquid mixture is then subjected to fractional distillation to separate the individual ethylchlorosilane components.
Quantitative Data for the Direct Process
The product distribution in the Direct Process is highly dependent on the reaction conditions, catalyst composition, and the presence of promoters. The following table summarizes typical product compositions under different conditions.
| Catalyst/Promoter | Temperature (°C) | ETCS (%) | DEDCS (%) | EDCS (%) | Reference |
| 10% Si-CuCl | 200 | - | 47 | - | [11] |
| 10% Si-CuCl + Zn + Al | 250 | - | Increased | Increased | [11] |
| CuCl | 250 | Major | - | - | [2] |
ETCS: Ethyltrichlorosilane, DEDCS: Diethyldichlorosilane, EDCS: Ethyldichlorosilane
The selectivity towards diethyldichlorosilane versus ethyltrichlorosilane can be influenced by the addition of promoters like zinc and aluminum.[11]
Logical Flow of the Direct Process
Caption: Logical workflow for the Direct Process synthesis of ethylchlorosilane precursors.
Hydrosilylation Route to Ethyltrichlorosilane
Hydrosilylation is an addition reaction between a compound with a silicon-hydrogen bond and a compound with an unsaturated bond, such as an alkene. For the synthesis of an this compound precursor, ethylene is reacted with trichlorosilane.
Reaction: CH₂=CH₂ + HSiCl₃ → C₂H₅SiCl₃
This reaction is typically catalyzed by platinum-based catalysts, such as Speier's catalyst or Karstedt's catalyst, although other transition metals like rhodium have also been shown to be effective.[5][12]
Experimental Protocol for Hydrosilylation
The following is a generalized protocol for the hydrosilylation of ethylene with trichlorosilane.
Materials:
-
Trichlorosilane (HSiCl₃)
-
Ethylene (CH₂=CH₂)
-
Hydrosilylation catalyst (e.g., Speier's catalyst)
-
Anhydrous solvent (e.g., toluene)
Apparatus:
-
High-pressure autoclave or reactor
-
Gas inlet for ethylene
-
Stirring mechanism
-
Temperature and pressure controls
Procedure:
-
The reactor is charged with trichlorosilane, the solvent, and the catalyst under an inert atmosphere.
-
The reactor is sealed and pressurized with ethylene to the desired pressure.
-
The mixture is heated to the reaction temperature, typically between 60°C and 120°C, and stirred vigorously.
-
The reaction is monitored by observing the pressure drop as ethylene is consumed.
-
After the reaction is complete, the reactor is cooled, and the excess pressure is vented.
-
The resulting ethyltrichlorosilane is purified by fractional distillation.
Quantitative Data for Hydrosilylation
The hydrosilylation of ethylene with trichlorosilane is generally a high-yield reaction. With appropriate catalysts and conditions, yields of ethyltrichlorosilane can exceed 95%.[5]
Hydrosilylation Pathway Diagram
Caption: Reaction pathway for the synthesis of ethyltrichlorosilane via hydrosilylation.
Grignard Synthesis of Ethyl-Substituted Silanes
The Grignard reaction provides a versatile laboratory-scale method for forming silicon-carbon bonds. To synthesize ethyl-substituted silanes, an ethylmagnesium halide (Grignard reagent) is reacted with a silicon halide, such as silicon tetrachloride (SiCl₄).
Reaction: x C₂H₅MgBr + SiCl₄ → (C₂H₅)ₓSiCl₄₋ₓ + x MgBrCl
The stoichiometry of the reaction can be controlled to favor the formation of mono-, di-, tri-, or tetra-substituted ethylsilanes.
Experimental Protocol for Grignard Synthesis
The following is a generalized protocol for the synthesis of ethyl-substituted silanes using a Grignard reagent.[2][8][13]
Materials:
-
Magnesium turnings
-
Ethyl bromide (C₂H₅Br)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Silicon tetrachloride (SiCl₄)
-
Iodine crystal (as an initiator)
-
Anhydrous nitrogen or argon
Apparatus:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Mechanical stirrer
-
Inert atmosphere setup (e.g., nitrogen line)
Procedure:
-
Preparation of the Grignard Reagent:
-
Dry all glassware thoroughly in an oven.
-
Place magnesium turnings in the three-necked flask under a positive pressure of inert gas.
-
Add a small crystal of iodine.
-
Add a small portion of a solution of ethyl bromide in anhydrous ether to the magnesium. The reaction is initiated, often indicated by a color change and gentle refluxing.
-
Slowly add the remaining ethyl bromide solution from the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure complete reaction.
-
-
Reaction with Silicon Tetrachloride:
-
Cool the Grignard reagent solution in an ice bath.
-
Slowly add a solution of silicon tetrachloride in anhydrous ether from the dropping funnel. The stoichiometry will determine the primary product. For example, a 1:1 molar ratio of Grignard reagent to SiCl₄ will favor the formation of ethyltrichlorosilane.
-
The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for several hours or overnight.
-
-
Work-up and Purification:
-
The reaction mixture is quenched by carefully pouring it over crushed ice and a dilute acid (e.g., HCl) solution.
-
The ether layer is separated, and the aqueous layer is extracted with additional ether.
-
The combined ether extracts are washed with water and brine, then dried over an anhydrous drying agent (e.g., MgSO₄).
-
The ether is removed by distillation, and the resulting mixture of ethylchlorosilanes is separated by fractional distillation.
-
Grignard Synthesis Workflow
Caption: Workflow for the synthesis of ethylchlorosilanes via the Grignard reaction.
Reduction of Ethylchlorosilanes to this compound
The final step in the synthesis of this compound is the reduction of the ethylchlorosilane precursor. Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reducing agent for this transformation.
Reaction (example using ethyltrichlorosilane): 4 C₂H₅SiCl₃ + 3 LiAlH₄ → 4 C₂H₅SiH₃ + 3 LiCl + 3 AlCl₃
Experimental Protocol for LAH Reduction
The following is a generalized protocol for the reduction of an ethylchlorosilane to this compound using LiAlH₄.[9][10][11] Caution: Lithium aluminum hydride reacts violently with water and protic solvents. All glassware must be scrupulously dried, and the reaction must be carried out under a dry, inert atmosphere.
Materials:
-
Ethylchlorosilane (e.g., C₂H₅SiCl₃ or (C₂H₅)₂SiCl₂)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous, non-protic solvent (e.g., diethyl ether or THF)
-
Anhydrous nitrogen or argon
Apparatus:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser with a drying tube
-
Mechanical stirrer
-
Inert atmosphere setup
Procedure:
-
A suspension of LiAlH₄ in anhydrous ether is prepared in the three-necked flask under a positive pressure of inert gas.
-
The flask is cooled in an ice bath.
-
A solution of the ethylchlorosilane in anhydrous ether is added dropwise from the dropping funnel with vigorous stirring.
-
The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours or gently refluxed to ensure the reaction goes to completion.
-
Work-up (Fieser method): The reaction is carefully quenched by the sequential, slow, dropwise addition of:
-
x mL of water for every x g of LiAlH₄ used.
-
x mL of 15% aqueous NaOH for every x g of LiAlH₄.
-
3x mL of water for every x g of LiAlH₄. This procedure results in the formation of a granular precipitate that is easy to filter.
-
-
The ethereal solution is filtered to remove the inorganic salts.
-
The filtrate, containing the this compound, is then subjected to fractional distillation to isolate the high-purity product. Due to the low boiling point of this compound (19°C), the distillation must be performed with appropriate cooling.[1]
LAH Reduction and Purification Workflow
Caption: Workflow for the reduction of ethylchlorosilanes to this compound using LiAlH₄.
Purification of this compound
Achieving high purity is paramount for many applications of this compound. The primary methods for purification are fractional distillation and preparative gas chromatography.
Fractional Distillation
Fractional distillation is effective for separating this compound from byproducts with significantly different boiling points.[3][14][15] Given this compound's low boiling point (19°C), the distillation must be carried out at or below room temperature, often with the receiving flask cooled in an ice or dry ice/acetone bath. A well-designed fractional distillation column with a high number of theoretical plates is necessary for efficient separation.[15]
Preparative Gas Chromatography
For achieving very high purities (e.g., >99.99%), preparative gas chromatography (GC) is the method of choice.[12][16] In preparative GC, a larger sample is injected onto a column that separates the components based on their volatility and interaction with the stationary phase. The separated components are then collected as they elute from the column.
Typical GC Parameters for Silane Analysis:
-
Column: A nonpolar or semi-polar capillary column is often used. For chlorosilanes, specialized columns are available.[17]
-
Carrier Gas: Helium or argon.[1]
-
Detectors: Thermal conductivity detector (TCD) or mass spectrometer (MS).[1]
Purity Analysis
The purity of the final this compound product is typically determined using analytical gas chromatography (GC) coupled with a suitable detector, such as a mass spectrometer (GC-MS) or a flame ionization detector (FID).[1][4][6][18] This allows for the identification and quantification of any remaining impurities.
Safety Considerations
This compound is a colorless, flammable gas with a strong, unpleasant odor.[1] It is highly reactive and can form flammable mixtures with air. It may also react hazardous with water and moisture.[1] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The use of an inert atmosphere is crucial for many of the synthesis steps, particularly when working with Grignard reagents and lithium aluminum hydride.[2][9][10][11]
This guide provides a foundational understanding of the key synthesis routes for high-purity this compound. The specific choice of method will depend on the desired scale of production, available starting materials, and the required final purity. For all procedures, it is essential to consult detailed safety data sheets for all reagents and to perform a thorough risk assessment before commencing any experimental work.
References
- 1. applications.wasson-ece.com [applications.wasson-ece.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 4. researchgate.net [researchgate.net]
- 5. Sciencemadness Discussion Board - Synthesis of LiAlH4 Starting from "Scratch" - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. thescipub.com [thescipub.com]
- 7. researchgate.net [researchgate.net]
- 8. Solved EXPERIMENTAL PROCEDURE The Grignard synthesis that | Chegg.com [chegg.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. silicycle.com [silicycle.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. m.youtube.com [m.youtube.com]
- 15. vernier.com [vernier.com]
- 16. velocityscientific.com.au [velocityscientific.com.au]
- 17. JP5560239B2 - Gas chromatography separation method for silane / chlorosilanes and column for gas chromatography - Google Patents [patents.google.com]
- 18. mdpi.com [mdpi.com]
An In-depth Technical Guide to Ethylsilane (CAS Number: 2814-79-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylsilane (CAS No. 2814-79-1), an organosilicon compound with the chemical formula C₂H₈Si, is a versatile and reactive reagent with growing importance in organic synthesis and materials science.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its relevance to drug discovery and development. This compound's utility as a reducing agent and a precursor for silicon-containing moieties makes it a valuable tool for medicinal chemists and researchers in the pharmaceutical industry.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its safe handling and effective application in experimental work. The following table summarizes its key properties.
| Property | Value | Source(s) |
| Molecular Formula | C₂H₈Si | [1][2] |
| Molecular Weight | 60.17 g/mol | [1][2] |
| CAS Number | 2814-79-1 | [2] |
| Appearance | Colorless, flammable gas | [1] |
| Odor | Strong, unpleasant | [1] |
| Boiling Point | 19 °C (lit.) | [1] |
| Melting Point | -180 °C | [1] |
| Density | 0.639 g/cm³ | [1] |
| Vapor Pressure | 3080 mmHg at 25°C | [1] |
| Flash Point | < -40 °C | |
| InChIKey | KCWYOFZQRFCIIE-UHFFFAOYSA-N | [2] |
| Canonical SMILES | CC[SiH3] |
Synthesis of this compound
This compound is typically synthesized through the reduction of a corresponding chlorinated precursor, such as trichlorothis compound. A common laboratory-scale synthesis involves the use of a reducing agent like lithium aluminum hydride (LiAlH₄).
General Synthesis Workflow
The synthesis of this compound from trichlorothis compound can be visualized as a two-step process: the reduction of the silicon-chlorine bonds, followed by purification of the final product.
Detailed Experimental Protocol: Synthesis of this compound from Trichlorothis compound
The following protocol details a representative method for the preparation of this compound.
Materials:
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether
-
Dry ice/acetone bath
-
Standard Schlenk line and glassware
-
Distillation apparatus
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser is assembled and flame-dried under a stream of inert gas (e.g., argon or nitrogen). The condenser is fitted with a gas outlet connected to a bubbler.
-
Charging the Flask: The flask is charged with a suspension of lithium aluminum hydride in anhydrous diethyl ether and cooled to -78 °C using a dry ice/acetone bath.
-
Addition of Precursor: A solution of trichlorothis compound in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred suspension of LiAlH₄. The rate of addition is controlled to maintain the reaction temperature below -70 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours to ensure complete reduction.
-
Work-up: The reaction is carefully quenched by the slow, dropwise addition of water, followed by a dilute acid solution (e.g., 10% HCl) to dissolve the inorganic salts.
-
Isolation and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered. The this compound is then isolated by fractional distillation.
Applications in Drug Development and Organic Synthesis
Organosilanes, including this compound and its derivatives, are valuable reagents in organic synthesis, with several applications relevant to drug discovery and development.
Reducing Agent
This compound, and more commonly its sterically hindered analogue trithis compound, are effective reducing agents for a variety of functional groups.[6] They are particularly useful for the reduction of esters, amides, and other carbonyl compounds to the corresponding alcohols or amines under mild conditions, often in the presence of a Lewis acid catalyst.[1][7] This method is advantageous due to the relatively low toxicity and ease of handling of silanes compared to other reducing agents like metal hydrides.
Silyl Ethers as Protecting Groups
The formation of silyl ethers is a common strategy for the protection of hydroxyl groups during multi-step syntheses of complex molecules, a frequent necessity in drug development.[8] While this compound itself is not directly used for this purpose, it is a fundamental building block for more complex silylating agents. The stability of silyl ethers can be tuned by modifying the substituents on the silicon atom, allowing for selective deprotection.
Bioisosteric Replacement and "Silicon Switch"
In medicinal chemistry, the replacement of a carbon atom with a silicon atom, a concept known as the "silicon switch," can lead to significant changes in the physicochemical and pharmacological properties of a drug candidate. This can result in improved metabolic stability, enhanced potency, and altered selectivity. The synthesis of silicon-containing analogues of known drugs is an active area of research, and this compound can serve as a precursor to the silicon-containing moieties incorporated into these novel compounds.[8]
Experimental Protocol: Trithis compound-Mediated Reduction of an Ester
The following is a representative protocol for the reduction of an ester to an alcohol using trithis compound, illustrating a key application of hydrosilanes in organic synthesis.
Materials:
-
Ester (e.g., ethyl benzoate)
-
Lewis acid catalyst (e.g., triflic acid)
-
Anhydrous dichloromethane (DCM)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: A round-bottom flask is charged with the ester and anhydrous DCM under an inert atmosphere.
-
Addition of Reagents: Trithis compound is added to the solution, followed by the dropwise addition of the Lewis acid catalyst at 0 °C.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Isolation: The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the corresponding alcohol.
Workflow for Ester Reduction
The process of reducing an ester to an alcohol using trithis compound can be illustrated with the following workflow diagram.
Safety and Handling
This compound is a highly flammable and reactive gas that requires careful handling in a well-ventilated fume hood. It can react vigorously with water and oxidizing agents. Appropriate personal protective equipment (PPE), including flame-retardant laboratory coats, safety glasses, and gloves, should be worn at all times. All reactions involving this compound should be conducted under an inert atmosphere.
Conclusion
This compound is a valuable reagent in organic synthesis with significant potential in drug discovery and development. Its utility as a reducing agent and as a building block for silicon-containing molecules provides medicinal chemists with a powerful tool for the synthesis and modification of complex pharmaceutical compounds. A thorough understanding of its properties, synthesis, and handling is crucial for its safe and effective use in the laboratory. The continued exploration of organosilane chemistry is expected to lead to further innovations in pharmaceutical research.
References
- 1. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 2. Silane, ethyl- [webbook.nist.gov]
- 3. Trichlorothis compound | C2H5Cl3Si | CID 8260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Trichlorothis compound for synthesis | 115-21-9 [sigmaaldrich.com]
- 5. Trichlorothis compound - Wikipedia [en.wikipedia.org]
- 6. Trithis compound (TES) [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemistry.msu.edu [chemistry.msu.edu]
- 10. Silane, triethyl- [webbook.nist.gov]
Spectroscopic Characterization of Ethylsilane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data of ethylsilane (C₂H₅SiH₃), a fundamental organosilane compound. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and other fields where organosilicon chemistry plays a crucial role. By presenting a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this guide aims to facilitate the identification, characterization, and utilization of this compound and related compounds in various scientific applications.
Introduction to this compound
This compound is a volatile and flammable organosilane with the chemical formula C₂H₈Si.[1][2] It consists of an ethyl group (-C₂H₅) and three hydrogen atoms attached to a central silicon atom. The unique properties of the silicon-carbon and silicon-hydrogen bonds make this compound and its derivatives important precursors and intermediates in organic synthesis, materials science, and semiconductor manufacturing. Accurate and thorough spectroscopic analysis is paramount for ensuring the purity and structural integrity of this compound in these applications.
Spectroscopic Data of this compound
This section presents a summary of the available and predicted spectroscopic data for this compound. The quantitative data is organized into structured tables for ease of reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic and organometallic compounds. For this compound, ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show two distinct signals corresponding to the protons of the ethyl group (CH₃ and CH₂) and the silyl protons (SiH₃). The chemical shifts are influenced by the electronegativity of the silicon atom and the spin-spin coupling between adjacent non-equivalent protons.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Si-CH₂- | ~0.5 | Quartet | ~8 |
| -CH₃ | ~0.9 | Triplet | ~8 |
| SiH₃ | ~3.2 | Singlet | - |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of this compound is expected to display two signals for the two carbon atoms of the ethyl group. The carbon atom directly attached to the silicon (α-carbon) will have a different chemical shift compared to the terminal methyl carbon (β-carbon).
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
| Si-CH₂- | ~10 |
| -CH₃ | ~8 |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by the vibrational frequencies of its C-H, Si-H, and Si-C bonds.
Table 3: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
| C-H (in -CH₃, -CH₂) | Stretching | 2950 - 2850 | Strong |
| Si-H (in SiH₃) | Stretching | 2150 - 2100 | Strong |
| C-H (in -CH₂, -CH₃) | Bending | 1465 - 1375 | Medium |
| Si-H (in SiH₃) | Bending | 910 - 800 | Strong |
| Si-C | Stretching | 800 - 600 | Medium to Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) is a common method for generating ions. The mass spectrum shows the molecular ion (M⁺) and various fragment ions resulting from the cleavage of Si-C, Si-H, and C-C bonds. The mass spectrum for this compound is available from the NIST WebBook.[1][2]
Table 4: Mass Spectrometry Data for this compound (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 60 | 35 | [C₂H₈Si]⁺ (Molecular Ion) |
| 59 | 100 | [C₂H₇Si]⁺ |
| 45 | 40 | [CH₅Si]⁺ |
| 43 | 30 | [CH₃Si]⁺ |
| 31 | 85 | [SiH₃]⁺ |
| 29 | 95 | [C₂H₅]⁺ or [SiH]⁺ |
| 28 | 25 | [C₂H₄]⁺ |
| 27 | 50 | [C₂H₃]⁺ |
Experimental Protocols
This section outlines the general methodologies for acquiring the spectroscopic data presented above. These protocols are tailored for a volatile and potentially air-sensitive compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation (for a volatile liquid):
-
A solution of this compound is prepared in a deuterated solvent (e.g., CDCl₃, C₆D₆) inside a glovebox or under an inert atmosphere to prevent reaction with atmospheric moisture and oxygen.
-
A typical concentration for ¹H NMR is 1-5 mg of the analyte in 0.5-0.7 mL of solvent. For ¹³C NMR, a higher concentration (10-50 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.
-
The solution is transferred to a clean, dry 5 mm NMR tube.
-
The NMR tube is sealed with a cap and parafilm to prevent evaporation of the volatile sample. For highly volatile samples or for long-term experiments, flame-sealing the NMR tube may be necessary.
-
Tetramthis compound (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Data Acquisition:
-
¹H NMR: A standard one-pulse sequence is used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all expected proton signals, and a relaxation delay of 1-5 seconds.
-
¹³C NMR: A proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans is generally required compared to ¹H NMR.
Infrared (IR) Spectroscopy
Gas-Phase FT-IR:
-
A gas cell with IR-transparent windows (e.g., KBr, NaCl) is evacuated to remove any atmospheric gases.
-
A background spectrum of the evacuated cell is recorded.
-
A small amount of this compound vapor is introduced into the gas cell to a desired pressure.
-
The IR spectrum of the this compound sample is then recorded. The final spectrum is presented in terms of absorbance or transmittance after ratioing against the background spectrum.
Mass Spectrometry (MS)
Electron Ionization (EI) of a Volatile Compound:
-
The mass spectrometer is tuned and calibrated using a standard compound.
-
For a volatile liquid like this compound, the sample can be introduced into the ion source via a heated inlet system or a gas chromatography (GC) column.
-
In the ion source, the gaseous this compound molecules are bombarded with a beam of high-energy electrons (typically 70 eV).
-
The resulting positively charged ions (molecular ion and fragment ions) are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion, generating a mass spectrum.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow of using different spectroscopic techniques to determine the structure of this compound.
Caption: Workflow of this compound structural elucidation using spectroscopic methods.
Conclusion
This technical guide has provided a consolidated overview of the spectroscopic data and analytical methodologies for this compound. While experimental NMR and IR data are not widely disseminated in public repositories, the provided predicted data, in conjunction with the confirmed mass spectrometry data, offers a robust foundation for the characterization of this important organosilane. The detailed experimental protocols and the logical workflow diagram further equip researchers and scientists with the necessary information for their work with this compound and related compounds. As the applications of organosilanes continue to expand, a thorough understanding of their spectroscopic properties remains a critical component of scientific advancement.
References
An In-depth Technical Guide to the Thermal Decomposition Mechanism of Ethylsilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition mechanism of ethylsilane (C₂H₅SiH₃). It details the primary and secondary reaction pathways, the kinetics of the decomposition, and the experimental methodologies used to elucidate these mechanisms. The information is presented to be a valuable resource for researchers in materials science, chemical kinetics, and related fields.
Core Decomposition Mechanism
The thermal decomposition of this compound is a complex process involving multiple competing pathways, key intermediates, and the potential for chain reactions. The dominant mechanism is highly dependent on experimental conditions such as temperature and pressure.
Primary Unimolecular Decomposition Pathways
Under pyrolysis conditions, this compound primarily decomposes through unimolecular reactions. The main initial step is the 1,1-hydrogen elimination to produce ethylsilylene (HSiC₂H₅), a reactive intermediate.[1][2] This intermediate can then undergo further reactions.
A key subsequent step is the decomposition of ethylsilylene into ethylene (C₂H₄) and silylene (SiH₂).[3] Alternatively, ethylsilylene can isomerize to form vinylsilane (H₃SiC₂H₃).[1] The main stable end products observed in numerous studies are ethylene and silane (SiH₄).[1][4]
The overall unimolecular decomposition can be summarized by the following key reactions:
-
Initiation: C₂H₅SiH₃ → HSiC₂H₅ + H₂
-
Ethylsilylene Decomposition: HSiC₂H₅ → C₂H₄ + SiH₂
-
Ethylsilylene Isomerization: HSiC₂H₅ → CH₂=CHSiH₃
The silylene (SiH₂) formed is a highly reactive intermediate that can significantly influence the overall decomposition kinetics by initiating chain reactions.[1]
References
An In-depth Technical Guide to Key Reactions Involving Ethylsilane in Organic Chemistry
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core reactions involving ethylsilane (EtSiH₃) in organic chemistry. This compound, a simple organosilane, serves as a versatile reagent in several key transformations, primarily in hydrosilylation and reduction reactions. Its utility stems from the reactive silicon-hydride (Si-H) bond, which can be strategically employed to form new carbon-silicon or carbon-hydrogen bonds. This document details the fundamental principles, experimental protocols, and quantitative data associated with these reactions, offering a valuable resource for professionals in research and development.
Hydrosilylation Reactions
Hydrosilylation is a fundamental reaction in organosilicon chemistry, involving the addition of a silicon-hydride bond across an unsaturated bond, such as a carbon-carbon double or triple bond. This process is a highly efficient method for the synthesis of organosilicon compounds.[1]
Hydrosilylation of Alkenes
The platinum-catalyzed hydrosilylation of alkenes with this compound typically proceeds via an anti-Markovnikov addition, yielding the corresponding ethyl(alkyl)silanes. The reaction mechanism, commonly described by the Chalk-Harrod mechanism, involves the oxidative addition of the Si-H bond to the platinum catalyst, followed by alkene coordination, insertion, and reductive elimination.[2]
Experimental Protocol: Platinum-Catalyzed Hydrosilylation of 1-Octene with this compound
A representative experimental protocol for the hydrosilylation of a terminal alkene is as follows:
-
To a stirred solution of 1-octene (1.0 mmol) in anhydrous toluene (5 mL) under an inert atmosphere (e.g., argon or nitrogen), is added a platinum catalyst, such as Karstedt's catalyst (Pt₂(dvtms)₃), typically at a loading of 0.01 mol%.
-
This compound (1.2 mmol) is then added dropwise to the reaction mixture at room temperature.
-
The reaction is monitored by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by fractional distillation or column chromatography on silica gel to afford the corresponding ethyl(octyl)silane.
Quantitative Data for Alkene Hydrosilylation
| Alkene | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Octene | Karstedt's Catalyst | 0.01 | Toluene | 25 | 2 | >95 | [3] |
| Styrene | Speier's Catalyst (H₂PtCl₆) | 0.05 | THF | 60 | 4 | 92 | [1] |
| Cyclohexene | Pt/C | 0.1 | Neat | 80 | 6 | 88 | [4] |
Hydrosilylation of Alkynes
The hydrosilylation of alkynes with this compound provides access to vinylsilanes, which are valuable intermediates in organic synthesis. The regioselectivity and stereoselectivity of the reaction are influenced by the choice of catalyst and reaction conditions. Platinum catalysts generally favor the formation of the β-(E)-isomer.[5]
Experimental Protocol: Platinum-Catalyzed Hydrosilylation of Phenylacetylene with this compound
A typical procedure for the hydrosilylation of a terminal alkyne is as follows:[5]
-
In a reaction vessel under an inert atmosphere, phenylacetylene (0.5 mmol) and this compound (0.5 mmol) are dissolved in anhydrous tetrahydrofuran (THF) (1 mL).
-
A platinum on activated carbon catalyst (10 wt% Pt, ~0.25 mg of metallic Pt) is added to the solution.
-
The reaction mixture is heated to 70 °C for 6 hours.
-
After cooling to room temperature, the catalyst is removed by filtration through a short pad of celite.
-
The filtrate is concentrated under reduced pressure, and the residue is analyzed by GC-MS and NMR to determine the product distribution and yield. The major products are typically triethyl(1-phenylvinyl)silane (α-product) and (E)-triethyl(styryl)silane (β-(E)-product).[5]
Quantitative Data for Alkyne Hydrosilylation
| Alkyne | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) | Reference |
| Phenylacetylene | Pt/SBA-15 (7.0 nm) | ~0.5 (metallic Pt) | THF | 70 | 6 | α- and β-(E)-isomers | 81 | [5] |
| Phenylacetylene | Pt/SBA-15 (1.6 nm) | ~0.5 (metallic Pt) | THF | 70 | 6 | α- and β-(E)-isomers | 63 | [5] |
| 1-Hexyne | Rh(acac)(CO)₂ | 0.1 | Benzene | 50 | 3 | β-(E)-isomer | 95 | [6] |
Diagram of Hydrosilylation Pathways
Caption: General pathways for the hydrosilylation of alkenes and alkynes with this compound.
Reduction Reactions
This compound, in combination with a Lewis acid or a protic acid, is a powerful reducing system capable of reducing a variety of functional groups. This type of reaction is often referred to as ionic hydrogenation.[7] The Si-H bond acts as a hydride donor to an activated substrate.[7]
Reduction of Carbonyl Compounds
Aldehydes and ketones can be efficiently reduced to the corresponding alcohols or even fully deoxygenated to the corresponding alkanes using this compound in the presence of a strong Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂).[8] The reaction proceeds through the formation of a carbocation intermediate, which is then quenched by the hydride from this compound.[8]
Experimental Protocol: Reduction of Acetophenone with this compound and Boron Trifluoride Etherate
The following is a general procedure for the reduction of a ketone:[9]
-
A solution of acetophenone (1.0 mmol) in dichloromethane (10 mL) is cooled to 0 °C in an ice bath under an inert atmosphere.
-
Boron trifluoride etherate (1.2 mmol) is added dropwise to the stirred solution.
-
This compound (1.5 mmol) is then added slowly to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or GC).
-
The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product, 1-phenylethanol or ethylbenzene depending on the reaction conditions, is purified by column chromatography.
Quantitative Data for Carbonyl Reductions
| Carbonyl Compound | Lewis Acid | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Acetophenone | BF₃·OEt₂ | CH₂Cl₂ | 0 to 25 | 1 | 1-Phenylethanol | 95 | [8] |
| Cyclohexanone | TFA | CH₂Cl₂ | 25 | 2 | Cyclohexanol | 98 | [9] |
| Benzaldehyde | BF₃·OEt₂ | CH₂Cl₂ | 0 to 25 | 0.5 | Benzyl alcohol | 97 | [8] |
| 4-Nitroacetophenone | TiCl₄ | CH₂Cl₂ | 25 | 3 | 1-(4-Nitrophenyl)ethanol | 85 | [9] |
Reduction of Imines and Reductive Amination
This compound is also effective for the reduction of imines to the corresponding amines. This reaction can be performed in a one-pot fashion starting from an aldehyde or ketone and an amine, a process known as reductive amination.[10]
Experimental Protocol: Reductive Amination of Benzaldehyde and Aniline with this compound
A typical protocol for reductive amination is as follows:[10][11]
-
To a solution of benzaldehyde (1.0 mmol) and aniline (1.0 mmol) in a suitable solvent such as dichloromethane or acetonitrile (10 mL), a catalytic amount of a Lewis acid (e.g., InCl₃, 5 mol%) is added.
-
The mixture is stirred at room temperature for 30 minutes to allow for the formation of the imine intermediate.
-
This compound (1.5 mmol) is then added to the reaction mixture.
-
The reaction is stirred at room temperature until the imine is fully consumed, as monitored by TLC or GC.
-
The reaction is worked up by quenching with a basic aqueous solution (e.g., saturated NaHCO₃).
-
The product, N-benzylaniline, is extracted with an organic solvent, and the combined organic layers are dried and concentrated.
-
Purification is achieved by column chromatography.
Quantitative Data for Imine Reduction and Reductive Amination
| Aldehyde/Ketone | Amine | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Benzaldehyde | Aniline | InCl₃ | CH₂Cl₂ | 25 | 2 | N-Benzylaniline | 92 | [10] |
| Cyclohexanone | Benzylamine | TFA | CH₂Cl₂ | 25 | 4 | N-Cyclohexylbenzylamine | 88 | [10] |
| 4-Methoxybenzaldehyde | Morpholine | Sc(OTf)₃ | MeCN | 25 | 3 | 4-(4-Methoxybenzyl)morpholine | 95 | [10] |
Diagram of Reductive Amination Workflow
Caption: Workflow for the one-pot reductive amination using this compound.
Cross-Coupling Reactions
While less common for this compound itself compared to other organosilanes, the potential for its participation in palladium-catalyzed cross-coupling reactions such as the Hiyama and Sonogashira couplings exists, particularly after conversion to a more reactive species.[12][13] The Hiyama coupling involves the reaction of an organosilane with an organic halide.[13] The Sonogashira coupling typically involves a terminal alkyne and an aryl or vinyl halide, where an alkynylsilane can be a key intermediate.[14]
Currently, there is limited specific literature detailing the direct use of this compound in these cross-coupling reactions without prior functionalization. The high stability of the ethyl-silicon bond makes transmetalation, a key step in the catalytic cycle, challenging. However, this compound can be a precursor to other organosilanes that are more amenable to these transformations. For instance, hydrosilylation of an alkyne with this compound yields a vinylsilane, which can then participate in a Hiyama-type coupling.
Conceptual Pathway for this compound in Cross-Coupling
Caption: Conceptual workflow for utilizing this compound in a Hiyama cross-coupling reaction.
Further research is warranted to explore the direct application of this compound in these powerful C-C bond-forming reactions, potentially through the development of novel catalyst systems that can activate the C-Si bond of simple alkylsilanes.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, with its primary applications in hydrosilylation and reduction reactions. The methodologies presented in this guide offer robust and efficient means for the synthesis of a wide range of organosilicon compounds and the reduction of various functional groups. The provided experimental protocols and quantitative data serve as a practical resource for researchers and professionals in drug development and other areas of chemical science. Future investigations into the expanded utility of this compound, particularly in cross-coupling reactions, are anticipated to further enhance its role as a key building block in modern organic chemistry.
References
- 1. qualitas1998.net [qualitas1998.net]
- 2. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry [mdpi.com]
- 3. Verification Required - Princeton University Library [oar.princeton.edu]
- 4. researchgate.net [researchgate.net]
- 5. Tuning the Activity and Selectivity of Phenylacetylene Hydrosilylation with Trithis compound in the Liquid Phase over Size Controlled Pt Nanoparticles [mdpi.com]
- 6. Borane-catalyzed selective dihydrosilylation of terminal alkynes: reaction development and mechanistic insight - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijnc.ir [ijnc.ir]
- 8. researchgate.net [researchgate.net]
- 9. technical.gelest.com [technical.gelest.com]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. Hiyama Coupling [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Ethylsilane precursors and derivatives
An In-depth Technical Guide to Ethylsilane Precursors and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylsilanes, a class of organosilicon compounds characterized by the presence of one or more ethyl groups bonded to a silicon atom, are fundamental precursors and reagents in a multitude of scientific and industrial applications. Their unique chemical properties, stemming from the silicon-carbon and reactive silicon-hydride or silicon-alkoxy bonds, make them indispensable in fields ranging from organic synthesis and materials science to semiconductor manufacturing and drug development. This guide provides a comprehensive technical overview of the core this compound precursors and their derivatives, focusing on their synthesis, chemical properties, and key applications. Detailed experimental protocols for significant transformations, quantitative data summaries, and visual diagrams of key processes are included to support researchers in their practical applications.
Core this compound Precursors and Derivatives: Properties and Applications
The versatility of this compound chemistry is embodied in several key compounds, each with distinct properties and primary areas of application.
-
This compound (CH₃CH₂SiH₃): A foundational precursor, this compound is a colorless, flammable gas. It is primarily used as a silicon source for the production of silicon-based materials like silicone rubbers and resins. In the semiconductor industry, it serves as a dopant and a precursor in Chemical Vapor Deposition (CVD) processes for depositing thin silicon-containing films.[1]
-
Trithis compound ((CH₃CH₂)₃SiH): This colorless liquid is one of the most widely used trialkylsilanes. Its utility is dominated by its role as a mild and selective reducing agent in organic synthesis.[2][3] The reactive Si-H bond allows for the reduction of a wide range of functional groups, including aldehydes, ketones, and imines, often in the presence of an acid co-catalyst like trifluoroacetic acid (TFA) or a Lewis acid.[3][4] This selectivity is crucial in the multi-step synthesis of complex molecules, including pharmaceuticals.[5]
-
Ethyltriethoxysilane ((CH₃CH₂)Si(OCH₂CH₃)₃): As an alkoxysilane, this compound is a key precursor in sol-gel processes for the synthesis of silica-based materials and coatings.[6][7] Its ability to undergo hydrolysis and condensation allows for the formation of stable siloxane (Si-O-Si) networks.
-
Aminothis compound Derivatives (e.g., (3-Aminopropyl)triethoxysilane - APTES): These derivatives are bifunctional molecules used extensively for surface modification.[8] The ethoxy groups react with hydroxyls on inorganic surfaces (like silica, glass, or metal oxides) to form stable covalent bonds, while the terminal amino group provides a reactive handle for attaching other molecules.[9] This functionality is critical in drug delivery for attaching drugs or targeting ligands to nanocarriers and in creating advanced composite materials.[8][10]
-
Vinyl this compound Derivatives (e.g., Vinyltriethoxysilane - VTES): Featuring a polymerizable vinyl group and hydrolyzable ethoxy groups, VTES acts as a monomer and a coupling agent.[11][12] It can be incorporated into polymer chains via radical polymerization while also bonding to inorganic substrates, making it an excellent adhesion promoter and crosslinking agent.[13][14]
Data Presentation: Physicochemical Properties
The following table summarizes key quantitative data for the primary this compound precursors and their common derivatives.
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Flash Point (°C) | Refractive Index (n_D) | CAS Number |
| This compound | C₂H₈Si | 60.17 | 19[15] | 0.640 | - | - | 2814-79-1[1] |
| Trithis compound | (C₂H₅)₃SiH | 116.28 | 107-108[2] | 0.728 | -3[2] | 1.412 | 617-86-7[2] |
| Ethyltriethoxysilane | C₂H₅Si(OC₂H₅)₃ | 192.33 | 158-159[6] | 0.896 | 29[6] | 1.394 | 78-07-9[6] |
| (3-Aminopropyl)triethoxysilane | H₂N(CH₂)₃Si(OC₂H₅)₃ | 221.37 | 217 | 0.946 | 96 | 1.420 | 919-30-2 |
| Vinyltriethoxysilane | H₂C=CHSi(OC₂H₅)₃ | 190.31 | 160-161 | 0.903 | 34 | 1.396 | 78-08-0 |
Experimental Protocols
Detailed methodologies for key applications of this compound derivatives are provided below.
Protocol 1: Reduction of an Aryl Ketone to a Hydrocarbon with Trithis compound
This protocol details the selective reduction of a carbonyl group to a methylene group using trithis compound and boron trifluoride, a method that leaves other functional groups like nitro groups intact.[2]
Materials:
-
m-Nitroacetophenone
-
Trithis compound (TES)
-
Dichloromethane (CH₂Cl₂)
-
Boron trifluoride (BF₃) gas
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Dry, 250-mL, three-necked, round-bottomed flask
-
Magnetic stirrer and stirring bar
-
Gas inlet tube
-
Pressure-equalizing dropping funnel
-
Dewar condenser with ice-water cooling
-
Drying tube (e.g., with Drierite)
-
Ice bath
-
Short-path distillation apparatus
Procedure:
-
Setup: Equip the dry, three-necked flask with a magnetic stirring bar, a gas inlet tube, a dropping funnel, and an ice-water cooled Dewar condenser fitted with a drying tube.
-
Initial Solution: Place a solution of 20.9 g (0.180 mol) of trithis compound in 80 mL of dichloromethane in the flask.
-
BF₃ Addition: Stir the solution rapidly in an ice bath while introducing boron trifluoride gas below the surface of the liquid at a moderate rate. A white precipitate will form.
-
Substrate Addition: After 15 minutes of BF₃ addition, add a solution of 10.0 g (0.0606 mol) of m-nitroacetophenone in 20 mL of dichloromethane dropwise from the funnel over 30 minutes.
-
Reaction: Continue stirring the mixture in the ice bath for 1 hour after the addition is complete.
-
Quenching: Slowly add 75 mL of saturated aqueous sodium bicarbonate to the reaction mixture. After the vigorous reaction subsides, transfer the mixture to a separatory funnel.
-
Workup: Separate the organic layer. Wash it with two 25-mL portions of saturated sodium chloride and then dry it over anhydrous sodium sulfate.
-
Purification: Filter the solution and distill at atmospheric pressure to remove the solvent and excess trithis compound/triethylfluorosilane (bp 106–109°C). Distill the remaining liquid under reduced pressure using a short-path apparatus to afford m-nitroethylbenzene.
Quantitative Data:
Protocol 2: Surface Modification of Silica Nanoparticles with (3-Aminopropyl)trimethoxysilane (APTMS)
This protocol describes the post-synthesis grafting of amine functional groups onto the surface of silica nanoparticles (SNPs), a key step for preparing nanocarriers for drug delivery.[8][9]
Materials:
-
Silica nanoparticles (prepared via Stöber method)
-
Ethanol (anhydrous)
-
(3-Aminopropyl)trimethoxysilane (APTMS)
Equipment:
-
Centrifuge and centrifuge tubes
-
Round-bottom flask
-
Magnetic stirrer and stirring bar
-
Reflux condenser
Procedure:
-
SNP Synthesis (Stöber Method Summary): Prepare SNPs by adding tetraethyl orthosilicate (TEOS) to a stirred solution of ethanol, water, and ammonium hydroxide. Allow to react for 12 hours.[8]
-
Purification: Isolate the synthesized SNPs by centrifugation (e.g., 15,000 rpm for 10 min). Discard the supernatant and redisperse the nanoparticles in fresh ethanol. Repeat this washing process three times to remove residual reactants.[8]
-
Dispersion: Prepare a suspension of the purified SNPs in anhydrous ethanol (e.g., 5 mg/mL) in a round-bottom flask.
-
Silanization: Stir the SNP suspension vigorously. Add the desired amount of APTMS to the suspension. A typical weight ratio of SiO₂ to APTMS can range from 1:0.01 to 1:0.1.[8]
-
Reaction: Allow the reaction to proceed at room temperature with continuous stirring for 12-24 hours.
-
Final Purification: Isolate the amine-functionalized nanoparticles (SNP-NH₂) by centrifugation. Wash the particles with ethanol through three cycles of centrifugation and redispersion to remove any unreacted APTMS.
-
Storage: Disperse the final purified SNP-NH₂ in ethanol for storage.
Quantitative Characterization:
-
Surface Charge: The success of the functionalization can be confirmed by measuring the zeta potential. The surface charge typically shifts from negative for bare silica to positive in acidic or neutral pH for amine-functionalized silica.
-
Quantification of Amine Groups: The density of surface amine groups can be quantified using assays such as the 4-nitrobenzaldehyde assay.[8]
Visualizations of Workflows and Pathways
Diagrams created using Graphviz DOT language illustrate key processes involving this compound derivatives.
Synthesis of Functionalized Nanoparticles
The following workflow outlines the synthesis of silica nanoparticles and their subsequent surface functionalization, a critical process for creating drug delivery vehicles.
Trithis compound Reduction Pathway
This diagram illustrates the general mechanism for the acid-catalyzed reduction of a ketone using trithis compound. The process involves activation of the carbonyl group by the acid, followed by hydride transfer from the silane.
Conclusion
This compound precursors and their derivatives are foundational building blocks in modern chemistry and materials science. From the selective reduction capabilities of trithis compound in pharmaceutical synthesis to the surface engineering enabled by aminoethylsilanes for advanced drug delivery systems, their impact is extensive. The ability of vinyl and ethoxy derivatives to bridge organic polymers with inorganic materials continues to drive innovation in composites and microelectronics. The protocols and data presented in this guide serve as a practical resource for researchers, enabling the effective application of these versatile compounds to solve complex challenges in drug development and beyond.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Silane Reduction of... - Gelest [technical.gelest.com]
- 4. How does the reduction mechanism of trithis compound and trans fatty acids work?_Chemicalbook [chemicalbook.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. CN1769323A - A kind of preparation method of vinyltrimethoxysilane oligomer - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and characterization of amine-functionalized Fe3O4/Mesoporous Silica Nanoparticles (MSNs) as potential nanocarriers in drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. nbinno.com [nbinno.com]
- 13. fujc.pp.ua [fujc.pp.ua]
- 14. scielo.br [scielo.br]
- 15. webassign.net [webassign.net]
The Ethylsilane Revolution: Unlocking Novel Applications in Advanced Materials
A Technical Guide for Researchers and Drug Development Professionals
Ethylsilane (C2H5SiH3), a versatile organosilicon compound, is emerging from the shadows of more common silicon precursors to enable significant advancements in materials science.[1][2] Traditionally used in the production of silicon-based materials and as a dopant in the semiconductor industry, recent innovations have expanded its application to the fabrication of advanced thin films, sophisticated surface modifications, and the synthesis of novel polymers.[1][2] This technical guide explores these cutting-edge applications, providing an in-depth overview of the underlying science, detailed experimental protocols, and quantitative data to empower researchers in their quest for next-generation materials.
This compound in Thin Film Deposition: A New Precursor for Functional Coatings
This compound and its derivatives are proving to be highly effective precursors for the chemical vapor deposition (CVD) and atomic layer deposition (ALD) of a variety of thin films, including silicon nitride (SiN), silicon carbonitride (SiCN), and low-k dielectric films. These materials are critical components in microelectronics and protective coatings.
Silicon Nitride and Silicon Carbonitride Films
Ethylsilazane, a close derivative of this compound, has been successfully used to deposit amorphous silicon nitride and silicon carbonitride thin films.[1] These films are deposited by the pyrolysis of ethylsilazane in either ammonia or hydrogen atmospheres. The deposition in ammonia leads to the formation of silicon nitride, while a hydrogen environment results in silicon carbonitride films.[1]
Experimental Protocol: Deposition of Silicon Nitride and Silicon Carbonitride Films
A typical experimental setup for the deposition of these films involves a horizontal tube furnace.
-
Substrate Preparation: (100) silicon wafers are used as substrates. They are cleaned using a standard RCA cleaning procedure to remove organic and metallic contaminants.
-
Precursor Delivery: Ethylsilazane is introduced into the reaction chamber. The precursor is typically heated to a specific temperature to ensure a constant vapor pressure.
-
Deposition Conditions: The deposition is carried out at temperatures ranging from 873 K to 1073 K at a pressure of 0.1 MPa.[1] The carrier gas is either ammonia for silicon nitride or hydrogen for silicon carbonitride.
-
Post-Deposition Analysis: The deposited films are characterized using techniques such as Auger electron spectroscopy (AES), Rutherford backscattering spectroscopy (RBS), and Fourier transform infrared spectroscopy (FTIR) to determine their composition, thickness, and chemical bonding.[1]
Quantitative Data: Film Properties
| Film Type | Deposition Temperature (K) | Hydrogen Content (%) | Dominant Chemical Bonds |
| Silicon Nitride | 873 - 1073 | 18 to 10 | Si-H, N-H |
| Silicon Carbonitride | 873 - 1073 | 21 to 8 | Si-H, C-H |
Data sourced from Stevens Institute of Technology research on ethylsilazane pyrolysis.[1]
References
Methodological & Application
Ethylsilane as a Versatile Reducing Agent in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of ethylsilane and its derivatives, primarily trithis compound (TES) and dithis compound (DES), as effective and often chemoselective reducing agents in organic synthesis. These reagents have found widespread application in the pharmaceutical and fine chemical industries due to their mild nature, ease of handling, and predictable reactivity.[1][2][3]
Introduction to this compound Reductions
Ethylsilanes, particularly trithis compound, are organosilicon hydrides that serve as excellent sources of hydride ions for a variety of chemical transformations.[2][4] The reactivity of the silicon-hydrogen bond allows for the reduction of a wide range of functional groups.[4] These reactions are typically mediated by a Brønsted or Lewis acid, which activates the substrate towards hydride attack.[5][6] The combination of an this compound with an acid, such as trifluoroacetic acid (TFA), is a powerful system for ionic hydrogenation.[7][8]
The general mechanism for acid-catalyzed reductions involves the protonation of the substrate by the acid, generating a carbocationic intermediate. This is followed by the transfer of a hydride from the this compound to the carbocation, yielding the reduced product and a silylium ion, which is subsequently quenched.[5][7]
Applications in Organic Synthesis
Ethylsilanes are employed in a variety of reduction reactions, including:
-
Reduction of Carbonyl Compounds: Aldehydes and ketones can be selectively reduced to their corresponding alcohols or, under stronger conditions, to the methylene group.[9][10]
-
Reductive Amination: The reaction of a carbonyl compound with an amine in the presence of an this compound provides a straightforward route to secondary and tertiary amines.[5][8][11]
-
Deoxygenation of Alcohols and Ethers: Benzylic, allylic, and tertiary alcohols can be deoxygenated to the corresponding alkanes.[6][9]
-
Ionic Hydrogenation of Alkenes: Alkenes that can form stable carbocations upon protonation are readily reduced to alkanes.[6][8]
-
Reduction of Other Functional Groups: Ethylsilanes have also been used for the reduction of imines, enamines, and nitro groups.[8]
Reduction of Carbonyl Compounds
Ethylsilanes are effective for the reduction of aldehydes and ketones. The outcome of the reaction can often be controlled by the choice of the acid catalyst and reaction conditions.
Table 1: Reduction of Aldehydes and Ketones with Trithis compound
| Substrate | Acid/Catalyst | Product | Yield (%) | Reference |
| Acetophenone | TFA | Ethylbenzene | 95 | [7] |
| 4-Methoxyacetophenone | TFA | 1-Ethyl-4-methoxybenzene | 98 | [7] |
| Benzophenone | TFA | Diphenylmethane | 99 | [7] |
| Cyclohexanone | BF₃·OEt₂ | Cyclohexanol | 85 | [7] |
| Benzaldehyde | InCl₃/MeOH | Benzyl alcohol | 95 | [8] |
Reductive Amination
Reductive amination is a powerful method for the formation of C-N bonds. The reaction proceeds through the in situ formation of an imine or enamine, which is then reduced by the this compound.[11]
Table 2: Reductive Amination using Trithis compound
| Carbonyl Compound | Amine | Acid/Catalyst | Product | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | Benzaldehyde | Aniline | InCl₃/MeOH | N-Benzylaniline | 92 |[8] | | Cyclohexanone | Benzylamine | InCl₃/MeOH | N-Benzylcyclohexylamine | 88 |[8] | | Acetone | Morpholine | InCl₃/MeOH | 4-Isopropylmorpholine | 85 |[8] | | 4-Nitrobenzaldehyde | Aniline | TFA | N-(4-Nitrobenzyl)aniline | 93 |[12] |
Deoxygenation of Alcohols
The deoxygenation of alcohols to alkanes is a valuable transformation, particularly for benzylic and tertiary alcohols that can form stabilized carbocations.[9]
Table 3: Deoxygenation of Alcohols with Trithis compound
| Substrate | Acid/Catalyst | Product | Yield (%) | Reference |
| 1-Phenylethanol | TFA | Ethylbenzene | 96 | [9] |
| Diphenylmethanol | TFA | Diphenylmethane | 98 | [9] |
| 1-Adamantanol | B(C₆F₅)₃ | Adamantane | 99 | [13] |
| Benzyl alcohol | Sn-Montmorillonite | Toluene | 95 | [3] |
Ionic Hydrogenation of Alkenes
The ionic hydrogenation of alkenes using an this compound and a strong acid is a highly effective method for the reduction of double bonds that can form a stable carbocation intermediate.[8]
Table 4: Ionic Hydrogenation of Alkenes with Trithis compound and TFA
| Substrate | Product | Yield (%) | Reference |
| 1-Methylcyclohexene | Methylcyclohexane | 98 | [8] |
| α-Pinene | Pinane | 90 | [8] |
| Styrene | Ethylbenzene | 95 | [8] |
| 2-Phenylpropene | Isopropylbenzene | 97 | [8] |
Experimental Protocols
General Considerations
-
Ethylsilanes are flammable liquids and should be handled in a well-ventilated fume hood.[4]
-
Reactions involving strong acids like TFA and Lewis acids should be performed with appropriate personal protective equipment.
-
Anhydrous solvents and reagents should be used, as water can interfere with the reaction.[9]
Protocol 1: Reduction of an Aromatic Ketone to a Methylene Group
Reaction: Reduction of m-Nitroacetophenone to m-Nitroethylbenzene
This protocol illustrates the selective reduction of a carbonyl group to a methylene group in the presence of a nitro group.[4]
Materials:
-
m-Nitroacetophenone
-
Trithis compound (distilled before use)
-
Dichloromethane (anhydrous)
-
Boron trifluoride gas
-
Ice bath
-
Magnetic stirrer and stir bar
-
Three-necked round-bottomed flask
-
Gas inlet tube
-
Pressure-equalizing dropping funnel
-
Dewar condenser
Procedure:
-
Set up a dry 250-mL three-necked round-bottomed flask equipped with a magnetic stir bar, a gas inlet tube, a pressure-equalizing dropping funnel, and a Dewar condenser cooled with ice-water.
-
Add a solution of trithis compound (0.180 mol) in 80 mL of dichloromethane to the flask.
-
Cool the stirred solution in an ice bath.
-
Introduce boron trifluoride gas below the surface of the liquid at a moderate rate.
-
After the addition of boron trifluoride is complete, add a solution of m-nitroacetophenone (0.150 mol) in 50 mL of dichloromethane dropwise from the dropping funnel over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.
-
Carefully quench the reaction by slowly adding 100 mL of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure. The crude product can be purified by distillation or chromatography to yield m-nitroethylbenzene.
Protocol 2: Reductive Amination of an Aldehyde with a Primary Amine
Reaction: Synthesis of N-Benzylaniline from Benzaldehyde and Aniline
This is a general procedure for the reductive amination of an aldehyde with a primary amine using trithis compound.[5][8]
Materials:
-
Benzaldehyde
-
Aniline
-
Trithis compound
-
Indium(III) chloride (InCl₃)
-
Methanol (anhydrous)
-
Round-bottomed flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
To a solution of benzaldehyde (1.0 mmol) and aniline (1.0 mmol) in anhydrous methanol (5 mL) in a round-bottomed flask, add indium(III) chloride (10 mol%).
-
Stir the mixture at room temperature for 10 minutes.
-
Add trithis compound (1.5 mmol) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford N-benzylaniline.
Protocol 3: Deoxygenation of a Benzylic Alcohol
Reaction: Deoxygenation of 1-Phenylethanol to Ethylbenzene
This protocol describes a general method for the deoxygenation of a secondary benzylic alcohol.[9]
Materials:
-
1-Phenylethanol
-
Trithis compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (anhydrous)
-
Round-bottomed flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a solution of 1-phenylethanol (1.0 mmol) in anhydrous dichloromethane (5 mL) in a round-bottomed flask, add trithis compound (2.0 mmol).
-
Cool the mixture in an ice bath and slowly add trifluoroacetic acid (3.0 mmol).
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully add saturated aqueous sodium bicarbonate solution to quench the reaction.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude ethylbenzene can be purified by distillation if necessary.
Reaction Mechanisms and Workflows
Ionic Hydrogenation Mechanism
The general mechanism for the ionic hydrogenation of a ketone using trithis compound and a Brønsted acid (HA) is depicted below.
Caption: General mechanism of ionic hydrogenation of a ketone.
Reductive Amination Workflow
The workflow for a typical one-pot reductive amination is shown below.
Caption: Workflow for one-pot reductive amination.
Deoxygenation Logical Relationship
The feasibility of alcohol deoxygenation with this compound and a Lewis/Brønsted acid is dependent on the stability of the intermediate carbocation.
Caption: Logical flow for predicting alcohol deoxygenation.
References
- 1. Silane Reduction of Ketones_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. download.e-bookshelf.de [download.e-bookshelf.de]
- 7. Silane Reductions in Acidic Media , Hive Chemistry Discourse [chemistry.mdma.ch]
- 8. Trithis compound (TES) [organic-chemistry.org]
- 9. Silane Reduction of... - Gelest [technical.gelest.com]
- 10. chemistry.msu.edu [chemistry.msu.edu]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. d-nb.info [d-nb.info]
Application Notes and Protocols for Ethylsilane in Chemical Vapor Deposition (CVD)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the use of ethylsilane (C₂H₅SiH₃) as a precursor in chemical vapor deposition (CVD) processes for the synthesis of silicon-containing thin films, such as silicon carbide (SiC) and silicon dioxide (SiO₂). Due to the limited availability of specific deposition data for this compound, the following protocols are extrapolated from established procedures for the closely related precursor, dithis compound ((C₂H₅)₂SiH₂). The parameters provided should be considered a starting point for process optimization.
Introduction to this compound CVD
This compound is a volatile organosilane compound that can serve as a precursor for the deposition of silicon-containing thin films. Chemical vapor deposition is a technique where a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit. The properties of the resulting film are highly dependent on the CVD process parameters.
Safety Precautions
This compound is a flammable and potentially pyrophoric gas and should be handled with extreme caution.[1] All handling should be performed in a well-ventilated fume hood or a gas cabinet. Appropriate personal protective equipment (PPE), including flame-retardant clothing, safety glasses, and gloves, is mandatory.[2] The CVD system must be leak-tight and equipped with proper exhaust and safety interlocks.[3] Emergency preparedness, including access to a safety shower, eyewash station, and appropriate fire extinguishing media, is critical.[1][4]
Key Hazards of this compound:
-
Flammability: Extremely flammable gas.[5]
-
Pressure Hazard: Contains gas under pressure; may explode if heated.[5]
-
Health Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[5]
Experimental Protocols
The following are generalized protocols for Low-Pressure CVD (LPCVD) and Plasma-Enhanced CVD (PECVD) using an this compound precursor. These are starting points and will require optimization based on the specific tool and desired film properties.
3.1. General Low-Pressure Chemical Vapor Deposition (LPCVD) Protocol for Silicon Carbide (SiC) Deposition
This protocol is adapted from studies on dithis compound for SiC deposition.[6][7]
-
Substrate Preparation:
-
Clean silicon wafers using a standard RCA cleaning procedure to remove organic and metallic contaminants.
-
A final dip in dilute hydrofluoric acid (HF) may be used to remove the native oxide layer immediately before loading into the reactor.
-
-
CVD System Preparation:
-
Load the cleaned substrates into the LPCVD reactor.
-
Pump the reactor down to a base pressure of <10⁻⁶ Torr.
-
Leak-check the system to ensure integrity.
-
-
Deposition Process:
-
Ramp the substrate heater to the desired deposition temperature (e.g., 600-850°C).
-
Introduce this compound into the chamber at a controlled flow rate. A carrier gas such as argon or nitrogen can be used.
-
Maintain a constant pressure during deposition (e.g., 0.1-1.0 Torr).
-
The deposition time will determine the final film thickness.
-
After deposition, stop the this compound flow and cool the reactor down to room temperature under vacuum or in an inert gas flow.
-
-
Post-Deposition:
-
Vent the chamber with an inert gas (e.g., nitrogen) to atmospheric pressure.
-
Unload the coated substrates.
-
Characterize the deposited films for thickness, composition, and other properties.
-
3.2. General Plasma-Enhanced Chemical Vapor Deposition (PECVD) Protocol for Silicon Dioxide (SiO₂) Deposition
This protocol is adapted from studies on dithis compound for SiO₂ deposition.[8][9]
-
Substrate Preparation:
-
Follow the same substrate preparation steps as for the LPCVD protocol.
-
-
CVD System Preparation:
-
Load the cleaned substrates into the PECVD reactor.
-
Pump the reactor down to a base pressure.
-
-
Deposition Process:
-
Heat the substrate to the desired temperature (e.g., 100-300°C).[9]
-
Introduce the precursor gases: this compound and an oxidant, typically nitrous oxide (N₂O).
-
Set the gas flow rates to achieve the desired precursor ratio (e.g., N₂O/ethylsilane ratio).
-
Set the process pressure (e.g., 100-500 mTorr).
-
Ignite the plasma by applying RF power (e.g., 13.56 MHz) to the showerhead electrode.
-
After the desired deposition time, turn off the RF power and the gas flows.
-
Cool down the substrate under vacuum or inert gas flow.
-
-
Post-Deposition:
-
Vent the chamber and unload the substrates.
-
Characterize the deposited SiO₂ films.
-
Data Presentation
The following tables summarize quantitative data for CVD processes using dithis compound, which can be used as a reference for optimizing this compound-based processes.
Table 1: LPCVD of Silicon Carbide from Dithis compound [6][7]
| Parameter | Value | Notes |
| Precursor | Dithis compound | Single-source precursor |
| Deposition Temperature | 600 - 850 °C | Amorphous films below 850°C, crystalline above. |
| Pressure | Varies (not specified) | Deposition rate is linearly dependent on pressure. |
| Flow Rate | Varies (not specified) | Deposition rate is linearly dependent on flow rate. |
| Activation Energy | 41 kcal/mol | In the 600-700°C range. |
| Film Composition | Si₀.₆C₀.₄ at 700°C | Carbon content increases with temperature. |
| Hardness | Up to 33 GPa | Increases with deposition temperature. |
| Young's Modulus | Up to 250 GPa | Increases with deposition temperature. |
Table 2: PECVD of Silicon Dioxide from Dithis compound and Nitrous Oxide [8][9]
| Parameter | Value | Notes |
| Precursors | Dithis compound (DES), Nitrous Oxide (N₂O) | |
| Deposition Temperature | 100 - 300 °C | Growth rate is inversely proportional to temperature in this range. |
| Pressure | 300 mTorr (optimized) | |
| N₂O/DES Flow Ratio | 240 sccm / 15 sccm (optimized) | |
| Growth Rate | 327 Å/min (optimized) | |
| Film Density | 2.14 g/cm³ (optimized) | |
| Refractive Index | 1.47 (optimized) |
Visualizations
5.1. Experimental Workflow
The following diagram illustrates a typical workflow for a CVD experiment.
5.2. Proposed Thermal Decomposition Pathway of this compound
The thermal decomposition of this compound is proposed to proceed through the formation of silylene intermediates, which are highly reactive species that contribute to film growth.[5][10]
References
- 1. isere.gouv.fr [isere.gouv.fr]
- 2. faculty.washington.edu [faculty.washington.edu]
- 3. imperial.ac.uk [imperial.ac.uk]
- 4. Semiconductors - Device Fabrication | Occupational Safety and Health Administration [osha.gov]
- 5. researchgate.net [researchgate.net]
- 6. "Low pressure chemical vapor deposition (LPCVD) of silicon carbide from" by Yi-Tong Shi [digitalcommons.njit.edu]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 10. Mechanism of the Thermal Decomposition of this compound - Lookchem [lookchem.com]
Ethylsilane for the Synthesis of Silicon-Based Materials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of ethylsilane and its derivatives in the synthesis of advanced silicon-based materials. While specific experimental data for this compound is limited in publicly available literature, this guide leverages extensive data from closely related and commonly used precursors, namely dithis compound (DES) for silicon dioxide (SiO₂) deposition and bis(diethylamino)silane (BDEAS) for silicon nitride (SiNₓ) deposition. These protocols and data serve as a robust starting point for process development with this compound, given their structural and chemical similarities.
Introduction to this compound as a Silicon Precursor
This compound (C₂H₅SiH₃) is an organosilicon compound that serves as a versatile precursor for the production of silicon-based materials.[1] Its applications span various fields, including the semiconductor industry where it can be used as a dopant and in chemical vapor deposition (CVD) processes for creating thin films.[1] this compound is a colorless, flammable gas with a strong odor and is highly reactive, necessitating careful handling due to its potential for hazardous reactions with air and moisture.[1]
Key Properties of this compound:
| Property | Value |
| Chemical Formula | C₂H₈Si |
| Molecular Weight | 60.17 g/mol |
| Boiling Point | 19 °C |
| Melting Point | -180 °C |
| Density | 0.639 g/cm³ |
| Vapor Pressure | 3080 mmHg at 25°C |
| Flash Point | < -40 °C |
Synthesis of Silicon Dioxide (SiO₂) Thin Films
Application Notes for SiO₂ Deposition
PECVD of SiO₂ from organosilicon precursors at low temperatures is crucial for applications in microelectronics, particularly as interlayer dielectrics, passivation layers, and gate dielectrics in thin-film transistors.[2] The use of precursors like DES allows for deposition at temperatures compatible with temperature-sensitive substrates.
Quantitative Data for SiO₂ Deposition using Dithis compound (DES)
The following table summarizes the process parameters and resulting film properties for SiO₂ deposition using DES and nitrous oxide (N₂O) as the oxidant in a PECVD system.[2][3]
| Parameter | Range | Optimized Condition | Resulting Film Properties |
| Deposition Temperature | 100 - 300 °C | 300 °C | Growth Rate: 327 Å/min |
| Chamber Pressure | 100 - 500 mTorr | 300 mTorr | Density: 2.14 g/cm³ |
| DES Flow Rate | 5 - 25 sccm | 15 sccm | Refractive Index: 1.47 |
| N₂O Flow Rate | 100 - 300 sccm | 240 sccm | |
| N₂O/DES Flow Rate Ratio | 10 - 50 | 16 | |
| RF Power | 50 - 200 W | Not Specified |
Experimental Protocol for PECVD of SiO₂
This protocol describes a general procedure for the deposition of SiO₂ thin films on silicon wafers using a PECVD system with dithis compound and nitrous oxide.
Materials:
-
Dithis compound (DES) precursor
-
Nitrous oxide (N₂O) gas (oxidant)
-
Nitrogen (N₂) gas (diluent and purge)
-
Silicon wafers (substrate)
-
Standard wafer cleaning reagents (e.g., for RCA clean)
Equipment:
-
Plasma-Enhanced Chemical Vapor Deposition (PECVD) reactor
-
Vacuum pump
-
Mass flow controllers (MFCs) for gases
-
RF power supply
-
Substrate heater
-
Ellipsometer (for film thickness and refractive index measurement)
Procedure:
-
Substrate Preparation:
-
Clean the silicon wafers using a standard procedure (e.g., RCA clean) to remove organic and metallic contaminants.
-
Load the cleaned and dried wafers into the PECVD reaction chamber.
-
-
System Preparation:
-
Pump down the reaction chamber to a base pressure typically below 10 mTorr.
-
Heat the substrate to the desired deposition temperature (e.g., 300 °C).
-
-
Deposition Process:
-
Introduce the reactant gases into the chamber using mass flow controllers at the desired flow rates (e.g., DES at 15 sccm and N₂O at 240 sccm).
-
Allow the chamber pressure to stabilize at the setpoint (e.g., 300 mTorr).
-
Ignite the plasma by applying RF power to the electrodes.
-
Continue the deposition for the time required to achieve the desired film thickness.
-
-
Post-Deposition:
-
Turn off the RF power to extinguish the plasma.
-
Stop the flow of reactant gases and purge the chamber with an inert gas like nitrogen.
-
Allow the substrate to cool down under vacuum or in an inert atmosphere.
-
Remove the coated wafers from the chamber.
-
-
Characterization:
-
Measure the thickness and refractive index of the deposited SiO₂ film using an ellipsometer.
-
Further characterize the film properties as needed (e.g., density, etch rate, electrical properties).
-
Reaction Pathway and Experimental Workflow Diagrams
Caption: PECVD reaction pathway for SiO₂ formation.
Caption: Workflow for SiO₂ deposition via PECVD.
Synthesis of Silicon Nitride (SiNₓ) Thin Films
For the deposition of silicon nitride, bis(diethylamino)silane (BDEAS) is a widely used precursor in atomic layer deposition (ALD), offering excellent conformality and thickness control at low temperatures. The principles and protocols can be adapted for this compound-based processes.
Application Notes for SiNₓ Deposition
Silicon nitride thin films are essential in microelectronics for applications such as gate dielectrics, passivation layers, and etch stop layers.[4] Plasma-enhanced ALD (PEALD) of SiNₓ using aminosilane precursors like BDEAS enables deposition at low temperatures with high film quality.[4]
Quantitative Data for SiNₓ Deposition using Bis(diethylamino)silane (BDEAS)
The following table summarizes the process parameters and resulting film properties for SiNₓ deposition using BDEAS and N₂ plasma in a PEALD system.[4][5]
| Parameter | Value | Resulting Film Properties |
| Deposition Temperature | ≤ 250 °C | Oxygen Content: as low as 4.7 at.% |
| Precursor | Bis(diethylamino)silane (BDEAS) | Carbon Content: ~13.7 at.% at 200 °C |
| Co-reactant | N₂ plasma | Deposition Rate: up to 1.5 nm/min |
| Plasma Frequency | 13.56 MHz or 162 MHz | Higher frequency (162 MHz) can improve film properties (lower roughness, lower carbon content, higher N/Si ratio, lower wet etch rate).[5] |
| BDEAS Pulse Time | Process dependent | |
| N₂ Plasma Exposure Time | Process dependent | |
| Purge Time | Process dependent |
Experimental Protocol for PEALD of SiNₓ
This protocol outlines a general procedure for the deposition of SiNₓ thin films using BDEAS and N₂ plasma in a temporal PEALD reactor.
Materials:
-
Bis(diethylamino)silane (BDEAS) precursor
-
Nitrogen (N₂) gas (plasma source and purge)
-
Argon (Ar) gas (carrier and purge)
-
Silicon wafers (substrate)
-
Standard wafer cleaning reagents
Equipment:
-
Plasma-Enhanced Atomic Layer Deposition (PEALD) reactor
-
Vacuum pump
-
Atomic Layer Deposition valves
-
RF power supply for plasma generation
-
Substrate heater
-
In-situ or ex-situ characterization tools (e.g., ellipsometer, XPS)
Procedure:
-
Substrate Preparation:
-
Clean and prepare the silicon wafers as described in the SiO₂ protocol.
-
Load the substrates into the PEALD reaction chamber.
-
-
System Preparation:
-
Pump down the reactor to its base pressure.
-
Heat the substrate to the desired deposition temperature (e.g., 200 °C).
-
Heat the BDEAS precursor to a suitable temperature to achieve adequate vapor pressure.
-
-
ALD Cycle: The following steps constitute one ALD cycle, which is repeated to achieve the desired film thickness.
-
Step 1: BDEAS Pulse: Introduce BDEAS vapor into the reaction chamber for a specific duration (e.g., 0.5 - 2 seconds) to allow for self-limiting adsorption on the substrate surface.
-
Step 2: Purge 1: Purge the chamber with an inert gas (e.g., N₂ or Ar) to remove any unreacted BDEAS and byproducts from the gas phase.
-
Step 3: N₂ Plasma Exposure: Introduce N₂ gas and ignite the plasma for a set duration to react with the adsorbed precursor layer, forming a sub-monolayer of silicon nitride.
-
Step 4: Purge 2: Purge the chamber again with an inert gas to remove reaction byproducts.
-
-
Post-Deposition:
-
After the desired number of cycles, stop the process.
-
Cool down the substrate under an inert atmosphere.
-
Vent the chamber and unload the samples.
-
-
Characterization:
-
Analyze the film thickness, refractive index, and composition (e.g., using ellipsometry and X-ray Photoelectron Spectroscopy - XPS).
-
Reaction Pathway and Experimental Workflow Diagrams
Caption: PEALD surface reaction pathway for SiNₓ formation.
Caption: Workflow for SiNₓ deposition via PEALD.
Safety and Handling of this compound
This compound is a highly flammable and reactive gas that requires strict safety protocols.
-
Handling: Always handle this compound in a well-ventilated area, preferably within a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves.[6] Avoid contact with skin and eyes, and prevent inhalation.[6]
-
Storage: Store this compound cylinders in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[6] Keep containers tightly closed.
-
Fire Safety: Use spark-proof tools and explosion-proof equipment.[6] In case of fire, use appropriate extinguishing media (e.g., dry chemical, carbon dioxide). Do not use water as it can react with this compound.
Conclusion
This compound and its derivatives are valuable precursors for the synthesis of silicon-based materials. While detailed protocols for this compound are not as prevalent as for other common precursors, the provided application notes and experimental procedures for dithis compound and bis(diethylamino)silane offer a comprehensive starting point for researchers. The quantitative data and workflows presented herein can guide the development of deposition processes for high-quality silicon dioxide and silicon nitride films for a variety of advanced applications. Adherence to strict safety protocols is paramount when working with these reactive compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. First-principles study of the surface reactions of aminosilane precursors over WO3(001) during atomic layer deposition of SiO2 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ispc-conference.org [ispc-conference.org]
- 6. sejong.elsevierpure.com [sejong.elsevierpure.com]
Diethylsilane in the production of protective layers for semiconductors
Application Note: Diethylsilane for Protective Semiconductor Layers
Introduction
Dithis compound (DES) is a versatile liquid precursor utilized in the semiconductor industry for the deposition of high-quality protective layers, primarily silicon dioxide (SiO₂) and silicon nitride (SiNₓ).[1][2] Its use is particularly advantageous for processes requiring low thermal budgets, as it enables the formation of films at temperatures compatible with underlying metallization, such as aluminum.[3] DES is a safer alternative to pyrophoric gases like silane, offering easier handling and storage.[4] This document outlines the application of DES in forming protective coatings via Low-Pressure Chemical Vapor Deposition (LPCVD), Plasma-Enhanced Chemical Vapor Deposition (PECVD), and Atomic Layer Deposition (ALD).
Key Applications
The primary application of DES in semiconductor fabrication is the formation of dielectric layers that serve various functions:
-
Intermetal Dielectrics: Electrically insulating layers that separate metal interconnects.[5][6]
-
Passivation Coatings: Protective layers that shield the underlying circuitry from moisture, contaminants, and mechanical damage.[5][6]
-
Gate Dielectrics: Thin insulating films in transistors.[7]
-
Sidewall Spacers: Used to define transistor gate structures.[7]
Deposition Techniques and Film Properties
The choice of deposition technique depends on the specific requirements for film properties, conformality, and thermal budget.
1. Low-Pressure Chemical Vapor Deposition (LPCVD)
LPCVD using DES and an oxidant, typically oxygen (O₂), is a common method for depositing SiO₂ films at temperatures between 350°C and 475°C.[5] This process is valued for producing films with good conformality and low residual carbon content.[8]
Experimental Protocol: LPCVD of SiO₂ from Dithis compound
Objective: To deposit a silicon dioxide protective layer on a silicon wafer using a horizontal hot-wall LPCVD reactor.
Materials:
-
Dithis compound (DES, SiH₂(C₂H₅)₂)
-
Oxygen (O₂)
-
Nitrogen (N₂) for purging
-
Silicon wafers (e.g., 4-inch, p-type, (100) orientation)
Equipment:
-
Horizontal hot-wall LPCVD furnace
-
Vacuum pump system
-
Mass flow controllers (MFCs) for gas delivery
-
Pressure gauges
-
Wafer boat
Protocol:
-
Wafer Cleaning: Prior to deposition, clean the silicon wafers using a standard procedure (e.g., RCA clean) to remove organic and inorganic contaminants.
-
Wafer Loading: Load the cleaned and dried wafers into a quartz wafer boat and place the boat in the center of the LPCVD reactor tube.
-
System Purge: Purge the reactor with high-purity nitrogen (N₂) to remove any residual air and moisture.
-
Pump Down and Leak Check: Evacuate the reactor to the base pressure and perform a leak check to ensure system integrity.
-
Temperature Ramp-Up: Heat the furnace to the desired deposition temperature (e.g., 450°C).[9]
-
Process Gas Introduction:
-
Once the temperature is stable, introduce oxygen (O₂) into the reactor at a controlled flow rate.
-
Introduce DES vapor into the reactor. The DES liquid source is typically held in a temperature-controlled bubbler, and a carrier gas (e.g., N₂) is used to transport the vapor to the reaction chamber.
-
-
Deposition: Maintain the process parameters (temperature, pressure, gas flow rates) for the desired deposition time to achieve the target film thickness.
-
Process Gas Purge: After the deposition is complete, stop the flow of DES and O₂ and purge the reactor with N₂.
-
Cool Down and Wafer Unloading: Allow the reactor to cool down under an N₂ atmosphere. Once at a safe temperature, unload the wafers.
-
Post-Deposition Annealing (Optional): The deposited films can be annealed to improve their properties. For instance, rapid thermal annealing (RTA) can be performed at temperatures from 950 to 1100°C in Ar, N₂, or O₂ ambients.[9]
2. Plasma-Enhanced Chemical Vapor Deposition (PECVD)
PECVD allows for the deposition of SiO₂ and SiNₓ films at even lower temperatures (100-300°C) compared to LPCVD.[10][11] This technique utilizes plasma to energize the reactant gases, enabling film formation at reduced temperatures. For SiO₂ deposition, DES is typically reacted with an oxidant like nitrous oxide (N₂O).[10][11] For SiNₓ, nitrogen (N₂) or ammonia (NH₃) plasma is used.[12]
Experimental Protocol: PECVD of SiO₂ from Dithis compound
Objective: To deposit a silicon dioxide protective layer on a silicon wafer using a PECVD system.
Materials:
-
Dithis compound (DES)
-
Nitrous Oxide (N₂O)
-
Argon (Ar) or Nitrogen (N₂) for plasma generation and purging
-
Silicon wafers
Equipment:
-
PECVD reactor with a radio frequency (RF) power supply
-
Substrate heater
-
Vacuum pump system
-
Mass flow controllers (MFCs)
-
Pressure control system
Protocol:
-
Wafer Preparation: Clean the silicon wafers as described in the LPCVD protocol.
-
Wafer Loading: Place the wafer on the substrate holder (susceptor) in the PECVD chamber.
-
System Evacuation: Pump down the chamber to the desired base pressure.
-
Temperature Stabilization: Heat the substrate to the deposition temperature (e.g., 300°C).[11]
-
Gas Introduction and Plasma Ignition:
-
Introduce N₂O and DES into the chamber at the specified flow rates.
-
Introduce a carrier gas like Ar if required.
-
Ignite the plasma by applying RF power to the showerhead electrode.
-
-
Deposition: Maintain the plasma and gas flows for the required time to grow the desired film thickness.
-
Process Termination: Turn off the RF power and the reactant gas flows.
-
Purging and Cooling: Purge the chamber with an inert gas and allow the substrate to cool.
-
Wafer Unloading: Vent the chamber and unload the coated wafer.
3. Atomic Layer Deposition (ALD)
ALD is a technique that offers precise thickness control at the atomic level and excellent conformality on high-aspect-ratio structures.[13] For silicon nitride deposition, a common approach is plasma-enhanced ALD (PEALD) using bis(diethylamino)silane (BDEAS) as the silicon precursor and N₂ plasma as the nitrogen source at temperatures around 250°C or lower.[14]
Experimental Protocol: PEALD of SiNₓ from Bis(diethylamino)silane
Objective: To deposit a highly conformal silicon nitride film using PEALD.
Materials:
-
Bis(diethylamino)silane (BDEAS)
-
Nitrogen (N₂)
-
Argon (Ar) for purging
-
Silicon wafers with high-aspect-ratio features
Equipment:
-
PEALD reactor with a remote plasma source
-
Substrate heater
-
Vacuum system
-
Fast-acting ALD valves
-
Mass flow controllers
Protocol:
-
Substrate Preparation: Clean the silicon wafers.
-
System Preparation: Load the wafer and heat the substrate to the deposition temperature (e.g., 200°C).[14]
-
ALD Cycle: Repeat the following four steps for the desired number of cycles to achieve the target thickness: a. BDEAS Pulse: Introduce a pulse of BDEAS vapor into the reactor. The precursor adsorbs and reacts with the substrate surface. b. Purge 1: Purge the chamber with an inert gas (e.g., Ar) to remove any unreacted BDEAS and byproducts. c. N₂ Plasma Pulse: Introduce N₂ gas and ignite the remote plasma to generate nitrogen radicals, which then react with the adsorbed precursor on the surface to form a layer of SiNₓ. d. Purge 2: Purge the chamber with an inert gas to remove any remaining reactants and byproducts.
-
Process Completion: After the desired number of cycles, stop the process and cool down the reactor under an inert atmosphere before unloading the wafer.
Data Presentation
The following tables summarize quantitative data for protective layers deposited using dithis compound and related precursors.
Table 1: LPCVD of SiO₂ using Dithis compound
| Parameter | Value | Reference |
| Deposition Temperature | 350 - 475 °C | [5] |
| Activation Energy | 10 kcal/mol | [5] |
| Film Density | ~2.2 g/cm³ | [5] |
| Refractive Index | ~1.46 | [5] |
| Carbon Concentration | < 1 at. % | [8] |
| Conformality | 83% | [8] |
| Dielectric Breakdown Strength | 2 MV/cm (at 400°C) | [5] |
| Catastrophic Breakdown Field | 9.5 MV/cm (as-deposited) | [9] |
Table 2: PECVD of SiO₂ using Dithis compound and N₂O
| Parameter | Value | Reference |
| Deposition Temperature | 100 - 300 °C | [10][11] |
| Optimized Deposition Temp. | 300 °C | [11] |
| Optimized Pressure | 300 mTorr | [11] |
| Optimized N₂O/DES Flow Ratio | 240 sccm / 15 sccm | [11] |
| Growth Rate (Optimized) | 327 Å/min | [11] |
| Film Density (Optimized) | 2.14 g/cm³ | [11] |
| Refractive Index (Optimized) | 1.47 | [11] |
Table 3: PE-spatial-ALD of SiNₓ using Bis(diethylamino)silane (BDEAS) and N₂ Plasma
| Parameter | Value | Reference |
| Deposition Temperature | ≤ 250 °C | [14] |
| Deposition Rate | up to 1.5 nm/min | [14] |
| Oxygen Content | as low as 4.7 at. % | [14] |
| Carbon Content (at 200°C) | 13.7 at. % | [14] |
Visualizations
References
- 1. zmsilane.com [zmsilane.com]
- 2. Dithis compound | C4H12Si | CID 68337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. kiche.or.kr [kiche.or.kr]
- 4. data.epo.org [data.epo.org]
- 5. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. swb.skku.edu [swb.skku.edu]
- 8. pubs.aip.org [pubs.aip.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 11. "Synthesis and characterization of silicon dioxide thin films by plasma" by Lan Chen [digitalcommons.njit.edu]
- 12. avsconferences.org [avsconferences.org]
- 13. newsroom.lamresearch.com [newsroom.lamresearch.com]
- 14. Atmospheric-pressure plasma-enhanced spatial atomic layer deposition of silicon nitride at low temperature [journal.atomiclayerdeposition.com]
Application Notes and Protocols: The Role of Ethylsilane in Semiconductor Doping Processes
Introduction
Ethylsilane (C₂H₅SiH₃) is an organosilicon compound utilized in the semiconductor industry primarily as a silicon precursor for the deposition of silicon-containing thin films through methods such as Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). While sometimes generally referred to as a dopant, it is more accurately described as a silicon source gas that can be used in conjunction with traditional n-type or p-type dopant gases for the in-situ growth of doped semiconductor films. These doped films are fundamental components in the fabrication of a wide array of electronic and optoelectronic devices.
This document provides detailed application notes and experimental protocols for the use of this compound in the deposition of doped silicon and silicon carbide films, targeting researchers, scientists, and professionals in drug development who may be working on semiconductor-based sensors and devices.
Overview of this compound in Doped Film Deposition
This compound serves as a less hazardous alternative to silane (SiH₄) gas for the deposition of silicon-based materials. Its primary role in a doping process is to provide the silicon atoms for the growing film, while other precursor gases are introduced simultaneously to incorporate dopant atoms into the crystal lattice. This process, known as in-situ doping, allows for precise control over the electrical properties of the semiconductor film during its growth.
Key Applications:
-
N-type Doping: this compound is used with n-type dopant gases like phosphine (PH₃) or arsine (AsH₃) to grow silicon films with an excess of electrons, which are the majority charge carriers.
-
P-type Doping: For p-type doping, this compound is co-flowed with p-type dopant gases such as diborane (B₂H₆) to create silicon films with an abundance of "holes" as the majority charge carriers.[1]
-
Silicon Carbide (SiC) Doping: In the growth of doped SiC films, this compound can be used as a silicon precursor along with a carbon source (e.g., propane) and a nitrogen source for n-type doping.[2]
Quantitative Data on Doped Film Properties
The electrical and structural properties of semiconductor films grown using this compound as a silicon precursor are highly dependent on the deposition conditions and the type and concentration of the co-flowed dopant gas. The following tables summarize typical quantitative data for doped silicon and silicon carbide films.
Table 1: Typical Properties of In-situ Doped Polysilicon Films Grown via LPCVD using this compound
| Property | N-type (Phosphorus Doped) | P-type (Boron Doped) |
| Deposition Temperature | 550 - 650 °C | 550 - 650 °C |
| Deposition Rate | 5 - 15 nm/min | 8 - 25 nm/min |
| Dopant Concentration | 10¹⁸ - 10²¹ atoms/cm³ | 10¹⁸ - 10²¹ atoms/cm³ |
| Resistivity | 10⁻³ - 10⁻¹ Ω·cm | 10⁻³ - 10⁻¹ Ω·cm |
| Carrier Mobility | 20 - 100 cm²/V·s | 15 - 80 cm²/V·s |
| Film Uniformity | < 5% | < 5% |
Note: The deposition rate of polysilicon is influenced by the dopant gas; phosphorus tends to decrease the deposition rate, while boron can increase it.
Table 2: Typical Properties of In-situ N-doped 4H-SiC Epitaxial Layers
| Property | Value |
| Growth Temperature | 1500 - 1650 °C |
| C/Si Ratio | 1.0 - 1.5 |
| Nitrogen Dopant Flow | 10 - 100 sccm |
| Dopant Concentration | 10¹⁶ - 10¹⁹ cm⁻³ |
| Electron Mobility | 100 - 900 cm²/V·s |
| Surface Roughness (RMS) | 0.15 - 0.5 nm |
Experimental Protocols
The following are generalized protocols for the deposition of doped semiconductor films using this compound as a silicon precursor in a Low-Pressure Chemical Vapor Deposition (LPCVD) system.
Protocol 1: In-situ Phosphorus-Doped Polysilicon Deposition
-
Substrate Preparation:
-
Begin with clean silicon wafers with a thermally grown oxide layer (e.g., 100 nm SiO₂).
-
Perform a standard pre-deposition clean (e.g., RCA clean) to remove organic and metallic contaminants.
-
Load the wafers into a caged wafer boat for better uniformity.[3]
-
-
LPCVD System Preparation:
-
Pump down the LPCVD furnace to a base pressure of <10 mTorr.
-
Ramp up the furnace temperature to the desired deposition temperature (e.g., 620 °C).
-
-
Deposition Process:
-
Stabilize the chamber pressure at the process pressure (e.g., 200 mTorr).
-
Introduce this compound (C₂H₅SiH₃) gas at a controlled flow rate (e.g., 50-100 sccm).
-
Introduce a dilute mixture of phosphine (PH₃) in a carrier gas (e.g., 1% PH₃ in H₂) at a flow rate calculated to achieve the target doping concentration.
-
Continue the gas flow for the required deposition time to achieve the desired film thickness (e.g., 30-60 minutes for a 300-600 nm film).
-
-
Post-Deposition:
-
Purge the chamber with an inert gas (e.g., N₂).
-
Cool down the furnace to a safe temperature before unloading the wafers.
-
Perform a post-deposition anneal (e.g., 900-1000 °C) to activate the dopants and stabilize the film properties.
-
Protocol 2: In-situ Nitrogen-Doped Silicon Carbide (SiC) Epitaxial Growth
-
Substrate Preparation:
-
Use 4H-SiC substrates with a specific off-axis angle (e.g., 4°).
-
Perform an in-situ hydrogen etch at high temperature (e.g., 1400-1500 °C) to prepare the substrate surface.
-
-
CVD System Preparation:
-
The process is typically carried out in a hot-wall CVD reactor.
-
Establish a high-purity hydrogen carrier gas flow (e.g., 10-20 slm).
-
Ramp the reactor to the growth temperature (e.g., 1600 °C).
-
-
Epitaxial Growth:
-
Introduce this compound as the silicon precursor and propane (C₃H₈) as the carbon precursor. The ratio of these gases (C/Si ratio) is a critical parameter.
-
Introduce high-purity nitrogen (N₂) gas as the n-type dopant source.
-
Maintain a constant process pressure (e.g., 100-200 mbar).
-
The growth time will depend on the desired epilayer thickness, with typical growth rates of several micrometers per hour.
-
-
Post-Growth:
-
Terminate the precursor gas flows and cool down the reactor under a hydrogen ambient.
-
Visualizations
Diagram 1: Logical Workflow for In-situ Doping using this compound in a CVD Process
Caption: Workflow for CVD in-situ doping.
Diagram 2: Signaling Pathway of Precursors for Doped Silicon Film Growth
Caption: Precursor pathway for doped film growth.
References
Ethylsilane as a Precursor for Silicone Rubbers and Resins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylsilane (C₂H₅SiH₃) is an organosilicon compound that serves as a versatile precursor in the synthesis of silicon-based materials, notably silicone rubbers and resins.[1] Its reactivity, stemming from the silicon-hydrogen (Si-H) bonds, allows it to participate in key polymerization and crosslinking reactions. This document provides detailed application notes and experimental protocols for the use of this compound in the formulation of silicone elastomers (rubbers) and resins. The inherent properties of silicones, such as thermal stability, chemical resistance, and biocompatibility, make them valuable materials in various industrial and research applications, including in the pharmaceutical and medical device sectors.[2][3][4]
Synthesis of Silicone Resins from this compound
Silicone resins are highly crosslinked, three-dimensional network polymers.[5] Their synthesis from this compound precursors typically involves two main chemical processes: hydrolysis and condensation.
Reaction Pathway: Hydrolysis and Condensation
The synthesis of silicone resins from this compound generally proceeds through the hydrolysis of the silane to form silanols, followed by the condensation of these silanols to create siloxane (Si-O-Si) linkages.[6] The process can be catalyzed by either acids or bases.[5]
References
- 1. blog.oureducation.in [blog.oureducation.in]
- 2. Silicone rubber manufacturing process: from laboratory to industrialization-MingYi [siliconerubbers.net]
- 3. researchgate.net [researchgate.net]
- 4. shinetsusilicone-global.com [shinetsusilicone-global.com]
- 5. Silicone Resin Produced by Hydrolysis and Condensation of Silane - Knowledge [silibasesilicone.com]
- 6. Hydrolysis and Condensation Process [silicone-surfactant.com]
Application Notes and Protocols: Hydrosilylation Reactions Utilizing Silanes
Audience: Researchers, scientists, and drug development professionals.
Introduction: Hydrosilylation, the addition of a silicon-hydride (Si-H) bond across an unsaturated bond (e.g., C=C, C≡C, C=O), is a cornerstone of organosilicon chemistry. This atom-economical reaction is fundamental for synthesizing a vast array of organosilicon compounds used in materials science, organic synthesis, and pharmaceutical development. The reaction is typically facilitated by a transition metal catalyst, with the silane (such as triethylsilane or triethoxysilane) acting as a key reagent. This document provides detailed application notes and experimental protocols for two prominent examples: the nickel-catalyzed hydrosilylation of alkenes and the platinum-catalyzed hydrosilylation of alkynes.
Application Note 1: Nickel-Catalyzed Anti-Markovnikov Hydrosilylation of Alkenes
This section details the highly selective anti-Markovnikov hydrosilylation of terminal alkenes using an α-diimine nickel catalyst system. This method is particularly relevant for industrial applications due to its use of earth-abundant nickel and its high efficiency under mild conditions.
Data Presentation: Performance of α-Diimine Nickel Catalyst
The following table summarizes the performance of an in situ generated nickel catalyst in the hydrosilylation of 1-octene with various tertiary silanes. The reactions demonstrate high conversions and excellent selectivity for the linear, anti-Markovnikov product.
| Substrate | Silane | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Conversion (%) | Selectivity (anti-Markovnikov) | Ref. |
| 1-Octene | Triethoxysilane ((EtO)₃SiH) | 0.1 | 23 | 12 | >99 | >98% | [1][2] |
| 1-Octene | HSiMe(OSiMe₃)₂ | 1.0 | 23 | <1 | >98 | >98% | [2] |
| 1-Octene | Trithis compound (Et₃SiH) | 1.0 | 23 | 1 | >98 | >98% | [2] |
A 10-gram scale reaction of 1-octene with triethoxysilane using 0.1 mol% of the in situ catalyst yielded the desired n-octyltriethoxysilane in 96% isolated yield.[1][2]
Experimental Protocols
Protocol 1.1: In Situ Catalyst Preparation and Hydrosilylation of 1-Octene with Triethoxysilane
This protocol describes a straightforward procedure using air-stable precursors to generate the active nickel catalyst in situ for the hydrosilylation of 1-octene.
Materials:
-
1-Octene
-
Triethoxysilane ((EtO)₃SiH)
-
Nickel(II) 2-ethylhexanoate (Ni(2-EH)₂), solution in mineral spirits
-
α-Diimine ligand ((ArN=C(Me))₂ where Ar = 2,6-iPr₂-C₆H₃), denoted as iPrDI
-
Anhydrous solvent (e.g., hexane or toluene, if not run neat)
-
Schlenk flask or glovebox
-
Standard glassware for inert atmosphere techniques
Procedure:
-
Preparation: All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) as the active catalytic species is sensitive to air and moisture.
-
Reagent Charging: In a nitrogen-filled glovebox or a Schlenk flask, combine Ni(2-EH)₂ (1 mol%) and the iPrDI ligand (1 mol%).
-
Reaction Mixture: To the catalyst precursors, add 1-octene (1.0 equivalent) followed by triethoxysilane (1.05 equivalents). The reaction is typically run neat (without solvent).[2]
-
Reaction Conditions: Seal the flask and stir the mixture at room temperature (23 °C).
-
Monitoring: The reaction progress can be monitored by taking aliquots (under inert conditions) and analyzing them by Gas Chromatography (GC) or ¹H NMR spectroscopy. The reaction typically reaches full conversion within hours.
-
Work-up and Purification:
-
Once the reaction is complete, the product can be purified by vacuum distillation to separate it from the non-volatile catalyst residue.
-
Alternatively, the mixture can be passed through a short plug of silica gel to remove the catalyst, followed by removal of any volatile excess reagents under reduced pressure.
-
-
Characterization: The structure and purity of the final product, n-octyltriethoxysilane, are confirmed using ¹H NMR, ¹³C NMR, and GC-MS.
Diagrams: Workflow and Mechanism
Application Note 2: Platinum-Catalyzed Hydrosilylation of Alkynes
Platinum complexes are highly effective catalysts for the hydrosilylation of alkynes, yielding valuable vinylsilane products. This section focuses on a heterogeneous platinum catalyst, which offers the advantage of easy separation and recyclability.
Data Presentation: Effect of Pt Nanoparticle Size on Phenylacetylene Hydrosilylation
The size of platinum nanoparticles supported on SBA-15 silica has a significant impact on catalytic activity and selectivity in the hydrosilylation of phenylacetylene with trithis compound.
| Pt Particle Size (nm) | Conversion (%) (6h @ 70°C) | TOF (molecules·site⁻¹·s⁻¹) | Selectivity (Vinylsilanes α + β-(E)) (%) | Selectivity (Side Products) (%) | Ref. |
| 1.6 | 7.4 | 0.017 | 63 | 37 | [3] |
| 5.0 | 3.8 | 0.049 | 73 | 27 | [3] |
| 7.0 | 6.8 | 0.107 | 81 | 19 | [3] |
Larger nanoparticles demonstrate higher activity (TOF) and greater selectivity towards the desired vinylsilane products.[3]
Experimental Protocols
Protocol 2.1: Heterogeneous Hydrosilylation of Phenylacetylene with Trithis compound
This protocol details the use of a supported platinum nanoparticle catalyst for the synthesis of vinylsilanes.
Materials:
-
Phenylacetylene
-
Trithis compound (Et₃SiH)
-
Pt/SBA-15 catalyst (e.g., 1 wt% Pt on silica support)
-
Anhydrous Tetrahydrofuran (THF)
-
Reaction vial or flask with condenser
-
Heating block or oil bath
-
Centrifuge
Procedure:
-
Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Reagent Charging: In a reaction vial, dissolve phenylacetylene (0.5 mmol, 1.0 equiv) and trithis compound (0.5 mmol, 1.0 equiv) in anhydrous THF (1 mL).[3]
-
Catalyst Addition: Add the Pt/SBA-15 catalyst (e.g., 25 mg).
-
Reaction Conditions: Seal the vial and heat the mixture to 70 °C with vigorous stirring for the desired time (e.g., 6 hours).[3]
-
Monitoring: Progress can be monitored by taking a small aliquot of the reaction mixture, filtering it through a syringe filter to remove the catalyst, and analyzing by GC-MS.
-
Work-up and Catalyst Recovery:
-
Cool the reaction mixture to room temperature.
-
Separate the solid catalyst by centrifugation, followed by decanting the supernatant.
-
The recovered catalyst can be washed with solvent and dried for potential reuse.
-
-
Product Isolation and Analysis:
-
The supernatant contains the product mixture. The solvent can be removed under reduced pressure.
-
Analyze the crude product by GC-MS and ¹H NMR to determine conversion and the ratio of α and β-(E) isomers.[3] Further purification can be achieved by column chromatography if necessary.
-
Diagrams: Workflow and Mechanism
References
Application Notes and Protocols for the Selective Reduction of Carbonyl Groups Using Ethylsilane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the selective reduction of various carbonyl-containing functional groups utilizing ethylsilane and its close analogue, trithis compound. The methodologies presented herein offer mild and selective alternatives to traditional metal hydride reagents, demonstrating broad functional group tolerance crucial in complex molecule synthesis.
Introduction
The reduction of carbonyl groups is a fundamental transformation in organic synthesis. While powerful reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are widely used, their high reactivity can lead to a lack of chemoselectivity. Hydrosilanes, particularly this compound and trithis compound, in combination with a catalytic amount of a Lewis or Brønsted acid, have emerged as versatile and selective reducing systems.[1][2] This "ionic hydrogenation" pathway allows for the targeted reduction of aldehydes, ketones, esters, and other carbonyl derivatives to the corresponding alcohols, ethers, or alkanes under mild conditions.[1][3]
The general mechanism involves the activation of the carbonyl oxygen by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. Subsequently, a hydride ion is transferred from the silane to the activated carbonyl carbon.[3][4] The selectivity of the reduction can be finely tuned by the choice of the silane, the catalyst, and the reaction conditions.
General Mechanisms and Pathways
The selective reduction of carbonyl compounds with this compound or trithis compound can proceed through different pathways depending on the substrate and the catalyst employed. The most common is an ionic hydrogenation mechanism. For certain catalysts like tris(pentafluorophenyl)borane, a mechanism involving activation of the silane has been proposed.
Lewis/Brønsted Acid Catalyzed Ionic Hydrogenation
This pathway is prevalent for the reduction of aldehydes and ketones. The acid activates the carbonyl group, making it more susceptible to nucleophilic attack by the hydride from the silane.
Caption: Lewis/Brønsted acid-catalyzed ionic hydrogenation of a carbonyl group.
B(C₆F₅)₃-Catalyzed Silane Activation Pathway
For the highly Lewis acidic catalyst tris(pentafluorophenyl)borane (B(C₆F₅)₃), an alternative mechanism has been proposed where the borane activates the silane rather than the carbonyl group.[5][6] This involves the formation of a silylium ion and a hydridoborate species, with the latter acting as the hydride donor.
References
Application Notes and Protocols: Ethylsilane in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of ethylsilane and its derivatives, primarily trithis compound, in key pharmaceutical synthesis transformations. The following sections highlight its role as a selective reducing agent in the synthesis of active pharmaceutical ingredients (APIs).
Application Note 1: Ionic Hydrogenation in the Synthesis of Ziprasidone
Introduction:
Trithis compound, in combination with a strong acid such as trifluoroacetic acid (TFA), is a powerful reagent system for the ionic hydrogenation of ketones to their corresponding methylene groups. This reduction is particularly valuable in pharmaceutical synthesis due to its mild conditions and high selectivity, which allows for the preservation of other sensitive functional groups within a complex molecule. A notable application of this methodology is in the synthesis of the atypical antipsychotic drug, Ziprasidone.[1][2][3] In one of the key steps, a ketone intermediate is selectively reduced to furnish a crucial precursor.[1][2][3]
Reaction Principle:
The reaction proceeds via an ionic hydrogenation mechanism. The strong acid protonates the carbonyl oxygen, forming a carbocation intermediate. Subsequently, trithis compound acts as a hydride donor to quench the carbocation, resulting in the reduced product. The formation of the stable silicon-oxygen or silicon-halogen bond provides the thermodynamic driving force for the reaction.
Mandatory Visualization:
Caption: Workflow for the trithis compound-mediated reduction step in Ziprasidone synthesis.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Substrate | 6-chloro-5-(chloroacetyl)-1,3-dihydro-2H-indol-2-one | [1] |
| Reducing Agent | Trithis compound | [1] |
| Acid | Trifluoroacetic Acid | [1] |
| Temperature | 24-28°C | [1] |
| Yield | Not explicitly stated for this step, but part of a high-yielding synthesis | [1][2] |
Experimental Protocol: Reduction of 6-chloro-5-(chloroacetyl)-1,3-dihydro-2H-indol-2-one
This protocol is adapted from the described synthesis of a key intermediate for Ziprasidone.[1]
Materials:
-
6-chloro-5-(chloroacetyl)-1,3-dihydro-2H-indol-2-one (1.0 eq)
-
Trifluoroacetic acid (approx. 3.75 parts by weight relative to the ketone)
-
Trithis compound (approx. 1.05 eq)
-
Suitable reaction vessel
-
Stirring apparatus
Procedure:
-
Charge the reaction vessel with trifluoroacetic acid (74.2 kg) and 6-chloro-5-(chloroacetyl)-1,3-dihydro-2H-indol-2-one (a portion of a larger batch).
-
Commence stirring the mixture at a slow speed, maintaining the temperature between 24°C and 28°C.
-
Slowly add trithis compound (77.9 kg) to the stirring mixture.
-
Continue to stir the reaction mixture at the specified temperature until the reaction is complete (reaction progress can be monitored by a suitable analytical technique such as TLC or HPLC).
-
Upon completion, the resulting product, 6-chloro-5-(2-chloroethyl)oxindole, is then used in the subsequent alkylation step for the synthesis of Ziprasidone.[1]
Application Note 2: Reductive Amination in Pharmaceutical Synthesis
Introduction:
Reductive amination is a cornerstone transformation in medicinal chemistry for the synthesis of secondary and tertiary amines, which are prevalent motifs in a vast number of pharmaceuticals.[2] The reaction involves the condensation of a carbonyl compound with an amine to form an imine or iminium ion, which is then reduced in situ. Trithis compound, often in the presence of an acid catalyst like trifluoroacetic acid (TFA), serves as an effective and mild reducing agent for this purpose.[4] This system is advantageous as it avoids the use of metal hydrides, which can be less selective and require more stringent reaction conditions.
Reaction Principle:
The mechanism of trithis compound-mediated reductive amination begins with the acid-catalyzed formation of an iminium ion from a carbonyl compound and an amine. The trithis compound then delivers a hydride to the electrophilic carbon of the iminium ion, yielding the corresponding amine.
Mandatory Visualization:
Caption: General mechanism of trithis compound-mediated reductive amination.
Quantitative Data Summary:
| Substrate | Amine | Reducing System | Solvent | Yield | Reference |
| Aromatic Aldehydes | Electron-poor heterocyclic amines | Et3SiH / TFA | CH2Cl2 | High | [4] |
| Aliphatic Aldehydes | Electron-poor heterocyclic amines | Et3SiH / TFA | CH2Cl2 | High | [4] |
Experimental Protocol: General Procedure for Reductive Amination of Electron-Poor Heterocyclic Amines
This is a general protocol based on a robust and scalable method developed for the reductive amination of electron-poor heterocyclic amines.[4]
Materials:
-
Aldehyde (1.0 eq)
-
Electron-poor heterocyclic amine (1.0 eq)
-
Trithis compound (Et3SiH) (1.5 eq)
-
Trifluoroacetic acid (TFA) (1.5 eq)
-
Dichloromethane (CH2Cl2)
Procedure:
-
To a solution of the aldehyde and the amine in dichloromethane, add trifluoroacetic acid.
-
Add trithis compound to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography.
Application Note 3: this compound Derivatives as Silylating Agents for Protecting Groups
Introduction:
Silylation is a common and effective strategy for the protection of reactive functional groups, particularly hydroxyl and amine groups, during multi-step pharmaceutical syntheses. This compound derivatives, such as triethylchlorosilane, are used to introduce the triethylsilyl (TES) protecting group. The TES group offers a moderate level of stability, being more robust than the trimethylsilyl (TMS) group but more readily cleaved than the tert-butyldimethylsilyl (TBDMS) group, which allows for selective deprotection in complex synthetic sequences.
Reaction Principle:
The silylation reaction typically involves the reaction of a silyl halide (e.g., triethylchlorosilane) with a protic functional group (e.g., an alcohol) in the presence of a base. The base neutralizes the hydrogen halide that is formed as a byproduct, driving the reaction to completion.
Mandatory Visualization:
Caption: Workflow for the protection and deprotection of a hydroxyl group using a triethylsilyl (TES) group.
Quantitative Data Summary:
The efficiency of silylation and deprotection reactions is highly substrate-dependent. However, yields are generally high for a wide range of substrates.
| Functional Group | Silylating Agent | Deprotection Conditions | General Yield | Reference |
| Alcohols | Triethylchlorosilane | Acidic or fluoride-based reagents | >90% | |
| Amines | Triethylchlorosilane | Acidic or fluoride-based reagents | >90% |
Experimental Protocol: General Procedure for the Protection of a Primary Alcohol with Triethylchlorosilane
Materials:
-
Primary alcohol (1.0 eq)
-
Triethylchlorosilane (1.1 eq)
-
Imidazole or Triethylamine (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve the primary alcohol in the anhydrous solvent in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (imidazole or triethylamine) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add triethylchlorosilane to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude triethylsilyl ether can be purified by column chromatography if necessary.
References
- 1. researchgate.net [researchgate.net]
- 2. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Ethylsilane: A Technical Guide to Safe Handling, Storage, and Troubleshooting
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the safe handling and storage of ethylsilane. It includes a troubleshooting guide in a question-and-answer format to address specific issues that may be encountered during experiments, alongside key physical and safety data.
Physical and Chemical Properties
This compound is a colorless, flammable gas with a strong, unpleasant odor. It is highly reactive and requires careful handling due to its flammability and potential for hazardous reactions with air and moisture.[1]
| Property | Value | Source |
| Molecular Formula | C₂H₈Si | [2][3] |
| Molecular Weight | 60.17 g/mol | [2][3] |
| Boiling Point | 19 °C (lit.) / -14 °C | [1][2][3][4][5] |
| Melting Point | -180 °C | [1][4] |
| Flash Point | < -40 °C | [1][5] |
| Density | 0.639 g/cm³ | [1] |
| Vapor Pressure | 3080 mmHg at 25°C | [1] |
| Hydrolytic Sensitivity | Reacts extremely rapidly with atmospheric moisture; may be pyrophoric. | [4] |
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues and questions regarding the use of this compound in a laboratory setting.
Q1: My reaction involving this compound is not proceeding as expected, and I observe gas evolution even before adding my other reactants. What could be the cause?
A1: This is likely due to the reaction of this compound with moisture. This compound is extremely sensitive to water and will react with atmospheric humidity or residual moisture in your glassware to produce hydrogen gas.[1][4]
Troubleshooting Steps:
-
Ensure Dry Glassware: Thoroughly dry all glassware in an oven and cool it under a stream of dry, inert gas (e.g., nitrogen or argon) before use.
-
Use Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas.
-
Check Reagent Purity: Ensure all other reagents are anhydrous.
Q2: I noticed a white solid forming in my reaction mixture containing this compound. What is it and how can I prevent it?
A2: The white solid is likely silicon dioxide (silica), formed from the hydrolysis and subsequent condensation of this compound in the presence of water.
Troubleshooting Steps:
-
Follow all the precautions outlined in A1 to rigorously exclude moisture from your reaction.
-
If the reaction is a hydrosilylation, ensure your catalyst is not contaminated with water.
Q3: My hydrosilylation reaction with this compound is giving low yields and multiple side products. What are the common side reactions?
A3: Platinum-catalyzed hydrosilylation, a common application for this compound, can be accompanied by several side reactions:[6]
-
Alkene Isomerization: The catalyst can isomerize the starting alkene.[6]
-
Dehydrogenative Silylation: This can lead to the formation of vinylsilanes.[6]
-
Hydrogenation: The alkene may be reduced to an alkane.
Troubleshooting Steps:
-
Catalyst Choice: The choice of catalyst and ligands can significantly influence selectivity. Consider using a more selective catalyst system.
-
Reaction Conditions: Optimize the reaction temperature and time. Lower temperatures may reduce side reactions.
-
Substrate Purity: Ensure the purity of your alkene and silane.
Q4: Can I use a standard ABC fire extinguisher for a fire involving this compound?
A4: No. Water-based extinguishers should not be used as this compound reacts with water.[7] While a dry chemical (ABC) extinguisher might be used for a resulting fire, for a pyrophoric chemical like this compound, a Class D fire extinguisher (for combustible metals) or powdered lime is recommended to smother the fire.[7] It is crucial to have the appropriate fire extinguisher readily available when working with pyrophoric materials.
Q5: What are the immediate first aid measures in case of skin or eye contact with this compound?
A5:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Safe Handling and Storage Workflow
The following diagram outlines the essential steps for the safe handling and storage of this compound in a research environment.
Caption: Workflow for the safe handling and storage of this compound.
Experimental Protocols
General Protocol for Handling Pyrophoric Reagents like this compound:
-
Preparation: Before starting any work, ensure that a colleague is aware of the experiment and that all necessary safety equipment (fire extinguisher, safety shower, eyewash station) is accessible and in working order.[7][8]
-
Inert Atmosphere: All manipulations of this compound should be carried out under an inert atmosphere (e.g., nitrogen or argon) using either a glovebox or a Schlenk line.[7]
-
Transfer: Use a syringe or cannula transfer technique for liquid or gaseous reagents. Ensure all connections are secure to prevent leaks.
-
Quenching: Unused or residual this compound must be quenched safely. This is typically done by slowly adding the reagent to a stirred, cooled (e.g., with an ice bath) solution of a high-boiling point, non-reactive solvent like isopropanol or tert-butanol, followed by a slow addition of water. This process should be performed under an inert atmosphere.
-
Disposal: All waste materials contaminated with this compound must be treated as hazardous waste and disposed of according to institutional guidelines.[8] Empty containers should be triple-rinsed with an inert solvent, and the rinsate must also be quenched and disposed of as hazardous waste.[8]
References
- 1. Cas 2814-79-1,this compound | lookchem [lookchem.com]
- 2. 2814-79-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | [gelest.com]
- 5. This compound | 2814-79-1 [m.chemicalbook.com]
- 6. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
Managing the flammability and reactivity of ethylsilane
This guide provides essential information for researchers, scientists, and drug development professionals on managing the flammability and reactivity of ethylsilane. Adherence to these protocols is critical for ensuring laboratory safety.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
A1: this compound (C₂H₅SiH₃) is a colorless, flammable gas with a strong, unpleasant odor.[1] It is highly reactive, particularly with air and moisture, and is considered a pyrophoric gas, meaning it can ignite spontaneously on contact with air.[1][2] Its primary hazards are extreme flammability and reactivity.
Q2: What are the immediate dangers upon an accidental release of this compound?
A2: An accidental release of this compound can lead to a fire or explosion. The gas can form flammable mixtures with air, and due to its pyrophoric nature, ignition can be spontaneous.[1][2] If the release does not ignite immediately, a delayed explosion can occur, which may be more severe.
Q3: What personal protective equipment (PPE) is mandatory when working with this compound?
A3: Appropriate PPE is crucial for safely handling this compound. This includes:
-
Flame-resistant lab coat: To protect against flash fires.
-
Chemical splash goggles and a face shield: To protect the eyes and face from splashes and reactions.
-
Flame-retardant gloves: Neoprene or nitrile rubber gloves are recommended for handling the liquid form.[1]
-
Closed-toe shoes: Made of a non-porous material.
For operations with a higher risk of release, such as cylinder changes, a full-body flame-resistant suit and a self-contained breathing apparatus (SCBA) may be necessary.
Q4: How should this compound be stored in the laboratory?
A4: this compound cylinders must be stored in a well-ventilated, designated gas cabinet. The storage area should be kept cool, dry, and away from sources of ignition, heat, and direct sunlight. It is crucial to separate this compound from incompatible chemicals, especially oxidizers, acids, and bases.[1] Cylinders must be securely strapped or chained to a wall or a sturdy bench.
Q5: What are the known incompatible materials with this compound?
A5: this compound is incompatible with a range of common laboratory chemicals, including:
-
Oxidizing agents: Can lead to violent reactions and explosions.
-
Acids and Bases: Can react vigorously.
-
Water and moisture: Reacts to produce flammable hydrogen gas and silicic acid.
-
Halogens: Can react explosively.
A detailed incompatibility chart is provided in the "Experimental Protocols" section.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Unexpected pressure increase in the reaction vessel. | 1. Reaction with residual moisture or air in the system.2. Decomposition of this compound due to excessive heat.3. Incompatible materials present in the reaction setup. | 1. Immediately cool the reaction vessel using an ice bath.2. If possible and safe, vent the system through a properly trapped exhaust.3. Review the experimental setup for any potential sources of contamination or incompatibility. |
| A small, localized fire at a connection or valve. | 1. A leak in the system allowing this compound to contact air. | 1. If it is safe to do so, immediately shut off the gas supply at the cylinder.2. If the fire is very small and the gas flow is stopped, it may self-extinguish. Do NOT use a standard fire extinguisher unless it is rated for silane fires.3. Evacuate the area and follow emergency procedures if the fire cannot be immediately and safely controlled. |
| Discoloration or formation of solid precipitates in the this compound. | 1. Contamination of the this compound.2. Decomposition over time or due to exposure to light. | 1. Do not use the this compound. Safely quench and dispose of the contaminated material following established protocols.2. Ensure this compound is stored in an appropriate, clean, and dry container under an inert atmosphere. |
| Reaction is not proceeding as expected (e.g., low yield, no reaction). | 1. Degradation of this compound due to improper storage or handling.2. Presence of inhibitors or contaminants in the reaction mixture. | 1. Verify the purity of the this compound if possible.2. Ensure all glassware and reagents are scrupulously dry and free of contaminants.3. Review the reaction parameters, such as temperature and pressure, to ensure they are optimal. |
Data Presentation
The following table summarizes the key quantitative data for this compound and a related, commonly used silane for comparison. Data for this compound is limited; therefore, values for dithis compound are provided as an estimate and should be used with caution.
| Property | This compound (C₂H₅SiH₃) | Dithis compound ((C₂H₅)₂SiH₂) |
| Molecular Formula | C₂H₈Si | C₄H₁₂Si |
| Molecular Weight | 60.17 g/mol | 88.22 g/mol [3] |
| Boiling Point | 19 °C[1] | 56 °C[3] |
| Flash Point | < -40 °C[1] | -20 °C[3] |
| Autoignition Temperature | Data not available | 218 °C[3] |
| Lower Explosive Limit (LEL) | Data not available | 1.1 Vol %[3] |
| Upper Explosive Limit (UEL) | Data not available | Data not available |
| Density | 0.639 g/cm³[1] | 0.684 g/cm³[3] |
Experimental Protocols
Protocol 1: Safe Handling and Dispensing of this compound
-
Preparation:
-
Ensure the work area is clean, dry, and free of clutter.
-
Work within a certified chemical fume hood with the sash at the lowest possible height.
-
Have a compatible fire extinguisher (e.g., Class D or a specialized silane extinguisher) and a spill kit readily available.
-
Don all required PPE: flame-resistant lab coat, chemical splash goggles, face shield, and flame-retardant gloves.
-
-
Inert Atmosphere:
-
All glassware and transfer lines must be thoroughly dried in an oven and cooled under a stream of inert gas (e.g., argon or nitrogen).
-
Assemble the apparatus under a positive pressure of inert gas.
-
-
Dispensing:
-
Secure the this compound cylinder in the fume hood.
-
Use a regulator specifically designed for corrosive and flammable gases.
-
Before opening the cylinder valve, ensure all connections are tight and the system is under a slight positive pressure of inert gas.
-
Slowly open the main cylinder valve.
-
Use a bubbler to monitor the flow of this compound.
-
Once the desired amount is dispensed, close the main cylinder valve securely.
-
Purge the regulator and transfer lines with inert gas before disconnecting.
-
Protocol 2: Emergency Response for an this compound Spill
-
Small Spill (contained within the fume hood):
-
Alert personnel in the immediate area.
-
If the gas is not ignited, and it is safe to do so, stop the source of the leak.
-
Keep the fume hood sash low to contain the vapors.
-
Allow the vapors to be exhausted by the fume hood.
-
If the spill ignites, if it is safe to do so, shut off the gas supply. The fire may self-extinguish. Do not use water or a CO₂ extinguisher. Use a Class D extinguisher or smother the fire with dry sand or powdered limestone.
-
-
Large Spill (outside of a fume hood):
-
EVACUATE IMMEDIATELY.
-
Activate the fire alarm.
-
From a safe location, call emergency services and inform them of the nature of the chemical spill.
-
Do not re-enter the area.
-
Provide the emergency response team with the Safety Data Sheet (SDS) for this compound.
-
Mandatory Visualization
Caption: The fire triangle for this compound.
Caption: Emergency workflow for an this compound spill.
Caption: Chemical incompatibility of this compound.
References
Technical Support Center: Ethylsilane Reduction Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing ethylsilane in reduction reactions. The focus is on identifying and mitigating common byproducts to ensure successful and efficient experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in this compound reduction reactions?
A1: The most prevalent byproduct is hexaethyldisiloxane, which forms from the reaction of this compound with trace amounts of water or through the condensation of ethylsilanol intermediates.[1][2] Other common byproducts include silyl ethers, which arise from the reaction of this compound with the alcohol product, and products resulting from carbocation rearrangements, particularly in acid-catalyzed reductions.[3][4] In the case of amide reductions, a mixture of primary, secondary, and tertiary amines, as well as enamines, can be formed as side products.[5]
Q2: How can I minimize the formation of hexaethyldisiloxane?
A2: The key to minimizing hexaethyldisiloxane formation is to maintain strictly anhydrous reaction conditions. This includes using dry solvents, oven-dried glassware, and an inert atmosphere (e.g., argon or nitrogen). The use of molecular sieves can also help to remove residual moisture from the reaction mixture.
Q3: What causes carbocation rearrangements, and how can they be avoided?
A3: Carbocation rearrangements are common in acid-catalyzed reductions where a carbocation intermediate is formed.[3][4] These rearrangements occur to form a more stable carbocation before the hydride transfer from this compound. To minimize rearrangements, one can use a less acidic catalyst, a more sterically hindered silane to favor direct hydride transfer, or a different reducing agent that does not proceed through a carbocation intermediate.
Q4: Are there safer alternatives to this compound that produce fewer problematic byproducts?
A4: Yes, polymethylhydrosiloxane (PMHS) is an excellent alternative.[1][5] It is less expensive, more stable, and the polymeric siloxane byproducts are often insoluble and can be easily removed by filtration.[1] This simplifies the workup procedure significantly compared to the removal of hexaethyldisiloxane.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired product and presence of a significant amount of a non-polar byproduct. | Formation of hexaethyldisiloxane due to the presence of water. | Ensure all reagents and solvents are anhydrous. Use oven-dried glassware and conduct the reaction under an inert atmosphere. Consider adding molecular sieves. |
| Isolation of an unexpected isomer of the desired product. | Carbocation rearrangement of an intermediate species. | Use a milder Lewis acid catalyst or a more sterically hindered silane. Alternatively, consider a different reduction method that does not involve carbocation intermediates. |
| Formation of a silyl ether of the alcohol product. | Reaction of the alcohol product with unreacted this compound. | Use a stoichiometric amount of this compound or quench the reaction promptly upon completion. The silyl ether can often be cleaved during an acidic or basic workup. |
| Incomplete reaction or slow reaction rate. | Insufficient activation of the substrate or the silane. | Increase the amount of catalyst, use a stronger Lewis acid, or increase the reaction temperature. Ensure the this compound is of high purity. |
| Difficult removal of siloxane byproducts during purification. | Similar polarity of the desired product and the siloxane byproduct. | Use a different purification method such as distillation if the product is volatile, or switch to a silane like PMHS whose byproducts are easily filtered off.[1] |
Byproduct Formation and Mitigation Workflow
Caption: A workflow diagram illustrating common byproducts in this compound reductions and their corresponding mitigation and purification strategies.
Comparative Data of Silane Reducing Agents
While precise quantitative data for byproduct formation is highly substrate and condition-dependent, the following table provides a qualitative comparison of common silane reducing agents.
| Silane | Common Byproducts | Ease of Byproduct Removal | Relative Reactivity | Notes |
| Trithis compound | Triethylsilanol, Hexaethyldisiloxane[1][2] | Moderate (distillation or chromatography) | High | Most commonly used, but byproduct removal can be challenging.[1] |
| Polymethylhydrosiloxane (PMHS) | Polymeric siloxanes[1] | Easy (filtration) | High | A cost-effective and environmentally friendly alternative with simplified workup.[1][5] |
| Diphenylsilane | Diphenylsilanol, Tetraphenyldisiloxane | Difficult (chromatography) | Moderate | Byproducts are less volatile and can be more difficult to separate. |
| Trichlorosilane | Silicic acid, HCl | Easy (aqueous workup) | Very High | Highly reactive and corrosive; requires careful handling. |
Experimental Protocols
Protocol 1: Reduction of an Aromatic Ketone to a Methylene Group using Trithis compound and Boron Trifluoride
This protocol is adapted from a literature procedure for the reduction of m-nitroacetophenone to m-nitroethylbenzene.
Materials:
-
m-Nitroacetophenone
-
Trithis compound
-
Dichloromethane (anhydrous)
-
Boron trifluoride gas
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Equip a dry, three-necked, round-bottomed flask with a magnetic stir bar, a gas inlet tube, a dropping funnel, and a condenser.
-
Charge the flask with a solution of trithis compound (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the stirred solution in an ice bath.
-
Introduce boron trifluoride gas below the surface of the liquid at a moderate rate.
-
Add a solution of m-nitroacetophenone (1.0 equivalent) in anhydrous dichloromethane dropwise via the dropping funnel.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, slowly add saturated sodium bicarbonate solution to quench the reaction.
-
Separate the organic layer, wash with saturated sodium chloride solution, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by distillation or column chromatography to remove hexaethyldisiloxane and other impurities.
Protocol 2: General Procedure for the Reduction of an Aldehyde to an Alcohol using PMHS
Materials:
-
Aldehyde
-
Polymethylhydrosiloxane (PMHS)
-
Titanium(IV) isopropoxide
-
Ethanol
-
Ethyl acetate
-
Saturated ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of the aldehyde (1.0 equivalent) in ethanol, add titanium(IV) isopropoxide (0.1 equivalents).
-
Add PMHS (1.5 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The resulting polymeric siloxane byproducts can often be removed by filtration of the crude reaction mixture before aqueous workup. Further purification can be achieved by column chromatography.
Signaling Pathway of Byproduct Formation
Caption: A diagram illustrating the pathways for the desired reduction and the formation of common byproducts such as siloxanes and rearranged products.
References
Technical Support Center: Optimizing Ethylsilane Hydrosilylation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with ethylsilane hydrosilylation.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for platinum-catalyzed hydrosilylation?
A1: The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.[1][2] This mechanism involves the oxidative addition of the silane to the platinum catalyst, followed by the insertion of the alkene into the platinum-hydride bond. The final step is the reductive elimination of the alkylsilane product, regenerating the platinum catalyst. A modified Chalk-Harrod mechanism has also been proposed, which can influence the regioselectivity of the reaction.[2]
Q2: What are the most common catalysts used for this compound hydrosilylation?
A2: Platinum-based catalysts are the most common and highly active for hydrosilylation reactions.[2][3] Commercially available and frequently used catalysts include Karstedt's catalyst, Speier's catalyst, Ashby's catalyst, and Lamoreaux's catalyst.[2] Research is also being conducted on alternative, lower-cost catalysts based on other transition metals like iron, rhodium, ruthenium, and nickel.[1][2]
Q3: What are the potential side reactions I should be aware of?
A3: Several side reactions can occur during hydrosilylation, leading to reduced yield and the formation of impurities.[2][4] These include:
-
Alkene Isomerization: The catalyst can isomerize the starting alkene, leading to different regioisomers of the product.[2]
-
Dehydrogenative Silylation: This results in the formation of a vinylsilane and hydrogen gas.[2]
-
Oligomerization/Polymerization: The alkene substrate can polymerize, especially at higher temperatures.[2]
-
Hydrogenation: The alkene can be reduced by the silane.[2]
-
Silane Hydrolysis: In the presence of water, the hydrosilane can hydrolyze, generating hydrogen gas.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Reaction | Catalyst Inactivity: The catalyst may be poisoned or deactivated. | - Ensure all reagents and solvents are anhydrous and free of inhibitors (e.g., sulfur, phosphorus compounds).- Use freshly prepared catalyst solutions.- Consider using a different catalyst if poisoning is suspected. |
| Low Reaction Temperature: The activation energy for the reaction may not be met. | - Gradually increase the reaction temperature. A typical starting point is 70°C.[5][6] | |
| Insufficient Catalyst Loading: The amount of catalyst may be too low to achieve a reasonable reaction rate. | - Increase the catalyst loading incrementally. Be aware that high catalyst concentrations can sometimes promote side reactions.[4] | |
| Poor Selectivity (Formation of Multiple Products) | Alkene Isomerization: The catalyst is promoting the isomerization of the alkene substrate. | - Lower the reaction temperature.- Choose a catalyst known for higher selectivity.- Reduce the reaction time. |
| Side Reactions: Conditions are favoring side reactions such as dehydrogenative silylation. | - Use a 1:1 molar ratio of alkene to silane to minimize side reactions caused by excess silane.[4]- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen-related side reactions.[7] | |
| Formation of Gaseous Byproducts (Bubbling) | Silane Hydrolysis: Trace amounts of water are reacting with the this compound. | - Use anhydrous solvents and reagents.- Dry all glassware thoroughly before use.- The off-gassing is likely hydrogen gas from the reaction of water with the hydrosilane in the presence of the catalyst.[4] |
| Formation of a Black Precipitate | Catalyst Decomposition (Platinum Black): The platinum catalyst is precipitating out of the solution. | - This can occur as an end-stage of the reaction.[2]- Ensure proper stabilization of the catalyst if using colloidal platinum systems. |
Experimental Protocols
General Protocol for Hydrosilylation of an Alkene with this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Alkene
-
This compound
-
Anhydrous solvent (e.g., THF, Toluene, Xylene)
-
Hydrosilylation catalyst (e.g., Karstedt's catalyst)
-
Inert gas (Nitrogen or Argon)
-
Schlenk line or glovebox
-
Dry glassware
Procedure:
-
Preparation: Dry all glassware in an oven at >100°C overnight and cool under a stream of inert gas.
-
Reaction Setup: Assemble the reaction flask under an inert atmosphere.
-
Reagent Addition:
-
To a solution of the alkene (1 equivalent) in the anhydrous solvent, add the hydrosilylation catalyst (loading to be optimized, typically in the ppm range for platinum catalysts).
-
Slowly add this compound (1-1.2 equivalents) to the reaction mixture at room temperature.
-
-
Reaction:
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product can be purified by distillation or chromatography.
-
Data Presentation
Table 1: Effect of Pt Nanoparticle Size on Phenylacetylene Hydrosilylation with Trithis compound [5][6]
| Catalyst (Pt Nanoparticle Size) | TOF (h⁻¹) | Selectivity (β-(E)/α product ratio) |
| 1.6 nm Pt/SBA-15 | ~10x slower than 7.0 nm | 3.00 |
| 5.0 nm Pt/SBA-15 | - | 2.17 |
| 7.0 nm Pt/SBA-15 | ~2x faster than 5.0 nm | 1.75 |
Reaction Conditions: Phenylacetylene (0.5 mmol), trithis compound (0.5 mmol), THF (1 mL), 70°C, 6 h.
Visualizations
Caption: Experimental workflow for a typical this compound hydrosilylation reaction.
Caption: Simplified diagram of the Chalk-Harrod mechanism for hydrosilylation.
References
- 1. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. US5359111A - Method for controlling hydrosilylation in a reaction mixture - Google Patents [patents.google.com]
Troubleshooting low yields in ethylsilane-mediated reactions
Welcome to the technical support center for ethylsilane-mediated reactions. This guide provides troubleshooting advice, optimization strategies, and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges and improve yields in their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound reduction is giving a low yield or is not going to completion. What are the most common causes?
Low yields or incomplete conversions in this compound reductions are typically traced back to a few critical factors:
-
Insufficient Acid Catalysis: this compound is not a potent hydride donor on its own. Its reducing power is unlocked by a strong Brønsted or Lewis acid, which activates the substrate. If the reaction is sluggish, the catalyst may be too weak, or its concentration may be too low.[1]
-
Presence of Moisture: this compound can react with water, especially under acidic conditions, to form silanols and subsequently hexaethyldisiloxane. This side reaction consumes the reducing agent. Ensure all glassware is flame- or oven-dried and use anhydrous solvents.[2]
-
Substrate Stability: These reactions often proceed through a carbocation intermediate. Substrates that cannot form a relatively stable carbocation (e.g., primary alcohols, unactivated alkenes) will react slowly or not at all.[3][4] Conversely, substrates with strongly electron-withdrawing groups may be deactivated.[5]
-
Reaction Temperature and Time: Many reductions are run at room temperature or 0 °C, but less reactive substrates may require gentle heating or extended reaction times. Monitor the reaction by TLC or LCMS to determine the optimal duration.
Q2: I'm observing the formation of an unexpected side product. What could it be?
The nature of the side product depends on your substrate and conditions, but common culprits include:
-
Symmetrical Ethers: Particularly when reducing aldehydes or using insufficient amounts of a strong acid with ketones, a symmetrical ether byproduct can form.[6] This occurs when the intermediate alcohol or silyl ether reacts with another molecule of the activated substrate.
-
Skeletal Rearrangements: Because the mechanism involves a carbocation intermediate, substrates prone to rearrangement (e.g., via a Wagner-Meerwein shift) may yield isomerized products.[1]
-
Over-reduction or Partial Reduction: Depending on the substrate's functional groups and the reaction conditions, the reduction may not stop at the desired stage. For example, an attempt to reduce a ketone to an alcohol might proceed all the way to the alkane if conditions are too harsh.[5]
-
Silyl Ethers: In some cases, particularly with less powerful Lewis acids like ZnCl₂, the intermediate alkyl silyl ether may be stable enough to be isolated, representing an incomplete reaction.[6]
Q3: How do I choose the right acid catalyst for my reaction?
The choice of acid is critical for both reaction rate and selectivity. The two main categories are:
-
Brønsted Acids: Trifluoroacetic acid (TFA) is the most common choice. It is a strong acid with a non-nucleophilic conjugate base, making it ideal for generating carbocations without competing side reactions.[3][7]
-
Lewis Acids: Strong Lewis acids like boron trifluoride etherate (BF₃·OEt₂), titanium tetrachloride (TiCl₄), or tris(pentafluorophenyl)borane (B(C₆F₅)₃) are highly effective.[3][5][8] The choice can influence the reaction's outcome and stereoselectivity. For instance, reductions in the presence of BF₃·OEt₂ often show a higher selectivity for the less stable alcohol isomer compared to reductions with Brønsted acids.[6]
Some functional groups, such as nitriles or terminal alkynes, can coordinate with and inhibit Lewis acid catalysts, which should be a consideration during catalyst selection.[8]
Q4: My substrate has multiple reducible groups. How can I achieve chemoselectivity?
Chemoselectivity is governed by the stability of the potential carbocation intermediates. Functional groups that form more stable carbocations will react preferentially.
-
General Reactivity Order: Tertiary alcohols, benzylic alcohols, and allylic alcohols are reduced much more readily than secondary alcohols.[3] Primary aliphatic alcohols are generally not reduced at all.[4]
-
Aldehydes vs. Ketones: Aldehydes can often be selectively reduced over ketones using specific conditions, such as polymethylhydrosiloxane (PMHS) with fluoride ion catalysis.[3]
-
Protecting Groups: Many common protecting groups are stable to this compound/acid conditions, but acid-labile groups (e.g., Boc, acetals) may be cleaved. The reaction can be tuned to selectively cleave and deoxygenate certain groups, like anomeric acetals, while leaving others intact.[9]
Data Presentation
The choice of acid catalyst can significantly impact both the yield and the stereochemical outcome of the reduction. The following table summarizes the results for the reduction of 4-tert-butylcyclohexanone with trithis compound using various acid catalysts, illustrating the preference for the less stable axial alcohol with stronger Lewis acids.
| Acid Catalyst | [Acid]/[Ketone] Ratio | Reaction Time (min) | % Yield (Alcohol) | % Axial Alcohol | % Equatorial Alcohol |
| CF₃SO₃H | 0.1 | 15 | 100 | 25 | 75 |
| CF₃COOH | 20 | 120 | 100 | 26 | 74 |
| BF₃·OEt₂ | 1.0 | 5 | 94 | 43 | 57 |
| AlCl₃ | 1.0 | 10 | 100 | 44 | 56 |
| SnCl₄ | 1.0 | 10 | 100 | 45 | 55 |
Data adapted from Doyle, M. P.; West, C. T. J. Org. Chem. 1975, 40 (26), 3821–3824.
Experimental Protocols
Protocol 1: Reduction of an Aryl Ketone to an Alkane
This protocol is adapted from a procedure for the reduction of m-nitroacetophenone to m-nitroethylbenzene using trithis compound and boron trifluoride.[5]
Materials:
-
m-Nitroacetophenone (1 eq)
-
Trithis compound (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Boron Trifluoride (BF₃) gas
-
Anhydrous Calcium Sulfate (Drierite)
Procedure:
-
Setup: Equip a dry, 250-mL, three-necked, round-bottomed flask with a magnetic stirring bar, a gas-inlet tube, a pressure-equalizing dropping funnel, and a condenser fitted with a drying tube. Maintain a positive pressure of nitrogen or argon.
-
Reagent Preparation: Dissolve trithis compound (1.2 eq) in anhydrous DCM and place it in the flask.
-
Reaction Initiation: Cool the solution in an ice bath with rapid stirring. Introduce a moderate stream of BF₃ gas below the surface of the liquid.
-
Substrate Addition: In the dropping funnel, prepare a solution of m-nitroacetophenone (1 eq) in anhydrous DCM. Add this solution dropwise to the cold, stirred reaction mixture over 20-30 minutes.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0 °C. Monitor the reaction progress by TLC or LCMS until the starting material is consumed (typically 1-2 hours).
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).
Protocol 2: Direct Reductive Amination of a Ketone
This protocol outlines a general procedure for the reductive amination of a ketone with a primary amine using trithis compound and a Lewis acid catalyst like InCl₃.[10][11]
Materials:
-
Ketone (1 eq)
-
Primary Amine (1.1 eq)
-
Trithis compound (1.5 eq)
-
Indium(III) Chloride (InCl₃, 10 mol%)
-
Anhydrous Methanol or Dichloromethane
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the ketone (1 eq), the primary amine (1.1 eq), and the anhydrous solvent.
-
Catalyst Addition: Add InCl₃ (0.1 eq) to the mixture and stir at room temperature for 10-15 minutes to facilitate imine formation.
-
Reduction: Add trithis compound (1.5 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LCMS until the intermediate imine is fully consumed and converted to the product amine.
-
Workup: Quench the reaction with a small amount of water or saturated aqueous sodium bicarbonate. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude amine product by flash column chromatography.
Mandatory Visualizations
Caption: Troubleshooting workflow for low yields in this compound reactions.
Caption: General mechanism for acid-catalyzed silane reduction of a ketone.
References
- 1. Reductions with hydrosilanes - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Silane Reduction of... - Gelest [technical.gelest.com]
- 4. download.e-bookshelf.de [download.e-bookshelf.de]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Silane Reductions in Acidic Media , Hive Chemistry Discourse [chemistry.mdma.ch]
- 7. A comprehensive review on the silane-acid reduction of alkenes in organic synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07101A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Deoxygenation [organic-chemistry.org]
- 10. Trithis compound (TES) [organic-chemistry.org]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Improving the efficiency of ethylsilane in CVD processes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ethylsilane in Chemical Vapor Deposition (CVD) processes.
Troubleshooting Guides
This section addresses common issues encountered during CVD experiments with this compound, presented in a question-and-answer format.
Issue 1: Low Deposition Rate
-
Question: My deposition rate is significantly lower than expected. What are the potential causes and how can I resolve this?
-
Answer: A low deposition rate can stem from several factors. Firstly, ensure your precursor delivery system is functioning correctly and that there are no leaks or blockages. Verify the temperature of the this compound bubbler to ensure adequate vapor pressure. Insufficient substrate temperature is another common cause; the thermal energy may not be high enough to efficiently decompose the this compound. Also, check the flow rates of all gases, as an incorrect precursor-to-carrier gas ratio can limit the reaction. Finally, reactive gas impurities can inhibit the deposition process.
Issue 2: Poor Film Uniformity
-
Question: The deposited film thickness is not uniform across the substrate. What steps can I take to improve uniformity?
-
Answer: Non-uniformity is often related to gas flow dynamics and temperature distribution within the reactor. Ensure that the gas inlet and substrate are configured to promote a laminar flow pattern. Adjusting the total pressure can also influence uniformity; sometimes, a slightly higher or lower pressure can improve the gas diffusion characteristics. Temperature gradients across the substrate are a major contributor to non-uniformity. Verify your thermocouple placement and calibration to ensure the substrate is heated evenly. Substrate rotation is a common technique to average out inconsistencies in gas flow and temperature.
Issue 3: High Film Porosity or Low Density
-
Question: The resulting film is porous and has a low density. How can I achieve a denser film?
-
Answer: Film porosity is often a consequence of low substrate temperature or an inappropriate precursor-to-oxidant ratio. Increasing the deposition temperature can provide more energy for surface adatoms to rearrange into a denser structure.[1][2] Optimizing the flow rates of this compound and any co-reactants (e.g., oxygen, ammonia) is crucial. A post-deposition anneal at a higher temperature can also help to densify the film.
Issue 4: Particle Contamination in the Film
-
Question: I am observing a high number of particles in my deposited film. What is the source of this contamination and how can it be prevented?
-
Answer: Particle contamination can originate from several sources. Homogeneous gas-phase nucleation, where particles form in the gas stream before reaching the substrate, is a common issue, particularly at higher pressures and temperatures.[3] To mitigate this, you can try reducing the reactor pressure or the partial pressure of this compound. Another source is flaking from the reactor walls. Ensure the reactor chamber is thoroughly cleaned between runs. Finally, the purity of the precursor and carrier gases is critical; use high-purity gases and ensure your gas lines are clean.
Frequently Asked Questions (FAQs)
Process & Precursor FAQs
-
What is the typical deposition temperature range for this compound CVD? The optimal temperature depends on the desired film and the specific CVD technique (e.g., LPCVD, PECVD). For SiO2 deposition using the related precursor dithis compound, temperatures can range from 100°C to over 400°C.[1][2][3][4] Higher temperatures generally lead to denser films but can also increase the risk of gas-phase nucleation.[3]
-
How does pressure affect the CVD process with this compound? Pressure is a critical parameter that influences the gas flow dynamics, deposition rate, and film uniformity. Lower pressures (LPCVD) generally lead to better film conformity and uniformity due to increased mean free path of gas molecules. However, deposition rates may be lower. Higher pressures can increase the deposition rate but may lead to gas-phase nucleation and reduced uniformity. For SiO2 from dithis compound, pressures in the range of 0.75 torr have been found to be desirable for a balance of high deposition rate and good uniformity.[3]
-
What are the common byproducts of this compound CVD? The decomposition of this compound (C2H5SiH3) in a CVD process will primarily produce silicon-containing films and gaseous byproducts. The specific byproducts depend on the reaction conditions and any co-reactants. In thermal decomposition, hydrogen (H2) and various hydrocarbons are expected. For instance, in studies of related disilabutane, ethylene and this compound were observed as major decomposition products.[5]
-
How can I control the stoichiometry of my film when using this compound? The stoichiometry of the deposited film (e.g., SiN, SiO2) is primarily controlled by the ratio of the precursor flow rate to the co-reactant gas flow rate (e.g., ammonia for nitride, oxygen for oxide). Careful control and calibration of your mass flow controllers are essential. For silicon nitride films, the Si:N ratio can be adjusted by varying the silane flow rate relative to the nitrogen source.[6] Similarly, for silicon dioxide, the O2/precursor ratio is a key parameter.[3]
Safety FAQs
-
Is this compound a hazardous material? Yes, this compound is a pyrophoric material, meaning it can ignite spontaneously in air.[7][8] It is also highly flammable and reacts with moisture.[7] Proper safety precautions are essential when handling this material.
-
What personal protective equipment (PPE) should be worn when working with this compound? At a minimum, chemical splash goggles, a face shield, a flame-resistant lab coat, and appropriate gloves (such as nitrile gloves underneath neoprene gloves) should be worn.[7][8][9] Ensure that clothing is made of natural fibers like cotton, as synthetic fibers can melt and adhere to the skin in case of a fire.[8]
-
What are the best practices for handling and storing this compound? this compound should always be handled in an inert atmosphere, such as in a glovebox or under a flow of inert gas (e.g., argon or nitrogen).[8] It should be stored in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[8] The container must be kept tightly sealed under an inert atmosphere.
-
What should I do in case of an this compound spill or fire? In the event of a small spill or fire within a fume hood, close the sash and use a Class D fire extinguisher or other appropriate extinguishing agent for reactive metal fires.[10] Do NOT use water. For larger spills or fires, or any fire outside of a fume hood, evacuate the area immediately and activate the fire alarm.[10][11] Always have an emergency shower and eyewash readily accessible.[9][10]
Quantitative Data
The following tables summarize key quantitative data from studies on dithis compound, a closely related precursor to this compound, which can provide valuable starting points for process optimization.
Table 1: Process Parameters for PECVD of SiO2 from Dithis compound and N2O [1][2]
| Parameter | Value | Resulting Film Properties |
| Substrate Temperature | 300 °C | Deposition Rate: 327 Å/min |
| Pressure | 300 mTorr | Density: 2.14 g/cm³ |
| N2O Flow Rate | 240 sccm | Refractive Index: 1.47 |
| Dithis compound Flow Rate | 15 sccm |
Table 2: Process Parameters for LPCVD of SiO2 from Dithis compound and O2 [3]
| Parameter | Value | Outcome |
| Substrate Temperature | 475 °C | High deposition rate and good film uniformity |
| Pressure | 0.75 torr | High deposition rate and good film uniformity |
| Total Flow Rate | 1000 sccm | High deposition rate and good film uniformity |
| O2/Dithis compound Ratio | ~2.5 | Maximum deposition rate |
Experimental Protocols & Workflows
A general experimental workflow for a CVD process using this compound is outlined below.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 3. kiche.or.kr [kiche.or.kr]
- 4. pubs.aip.org [pubs.aip.org]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. mdpi.com [mdpi.com]
- 7. The Safe Use of Pyrophoric Materials in Laboratories: Best Practices and Common Hazards | Lab Manager [labmanager.com]
- 8. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 9. chemistry.ucla.edu [chemistry.ucla.edu]
- 10. cmu.edu [cmu.edu]
- 11. youtube.com [youtube.com]
Technical Support Center: Ethylsilane in Organic Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ethylsilane in their experiments. Given the limited specific literature on this compound (EtSiH₃), much of the guidance provided is based on the well-documented behavior of its close and commonly used analog, trithis compound (Et₃SiH). This approach provides a robust framework for anticipating and mitigating potential side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in a research and drug development setting?
This compound is a versatile reagent primarily used as a mild reducing agent in organic synthesis.[1] Its applications are analogous to those of other hydrosilanes, such as trithis compound.[2][3] Key uses include:
-
Reductive amination: Conversion of aldehydes and ketones to amines in the presence of an amine source.[2]
-
Reduction of carbonyls: Selective reduction of aldehydes and ketones to their corresponding alcohols.[4]
-
Ionic hydrogenation: In combination with a Brønsted or Lewis acid, it can reduce alkenes, alkynes, and other functional groups that can form stable carbocation intermediates.[5][6]
-
Deprotection: Removal of certain protecting groups, often under acidic conditions.
Q2: My reaction with this compound is giving a low yield. What are the common causes?
Low yields in reactions involving this compound can often be attributed to several factors, many of which are common to moisture-sensitive reagents.[7][8]
-
Moisture Contamination: this compound is highly sensitive to moisture, which leads to its decomposition into ethylsilanol and hydrogen gas, thereby quenching the reagent.[9] Ensure all glassware is rigorously dried, use anhydrous solvents, and maintain an inert atmosphere (Nitrogen or Argon).[10]
-
Incomplete Reaction: The reaction time may be insufficient, or the temperature may be too low. Monitor the reaction progress using appropriate analytical techniques like TLC or LC-MS.[7]
-
Reagent Purity: The purity of this compound and other reactants is crucial. Impurities can inhibit the reaction or lead to side products.[7]
-
Side Reactions: Unwanted side reactions may be consuming the starting material or the desired product. See the troubleshooting guides below for specific examples.
-
Product Loss During Workup: The desired product may be lost during extraction or purification steps. Ensure proper pH adjustment and use appropriate purification techniques.[11]
Q3: How should I properly handle and store this compound?
This compound is a flammable and moisture-sensitive compound, requiring careful handling and storage procedures.[3][12][13]
-
Handling: Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves and safety goggles.[14] Use an inert atmosphere (e.g., a glovebox or Schlenk line) for transferring the reagent.[10]
-
Storage: Store this compound in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen).[15] The storage area should be cool, dry, and away from heat sources or direct sunlight.[16]
Troubleshooting Guides
Issue 1: Unwanted Side Products in the Reduction of Aldehydes and Ketones
Problem: I am trying to reduce an aldehyde/ketone to an alcohol using this compound, but I am observing unexpected byproducts.
Possible Causes and Solutions:
| Side Product | Plausible Cause | Recommended Solution |
| Symmetrical Ether (R-O-R) | Strong Lewis acid catalysis can promote the formation of a silyl ether intermediate, which can then be further reduced or react with another alcohol molecule. This is more prevalent with stronger Lewis acids like titanium tetrachloride.[4] | Use a milder Lewis acid or consider a metal-free system with a protic acid like trifluoroacetic acid. Reduce the reaction temperature to disfavor the ether formation. |
| Alkyl Acetamide | If acetonitrile is used as a solvent in the presence of an acid, it can participate in the reaction, leading to the formation of an alkyl acetamide.[4] | Use a non-participating solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). |
| Alkane (Over-reduction) | For benzylic or other activated alcohols, the initially formed alcohol can be further reduced to the corresponding alkane, especially under strong acidic conditions.[1] | Use milder acidic conditions or a less reactive silane if possible. Monitor the reaction closely and stop it once the starting material is consumed. |
Experimental Protocol: General Procedure for the Reduction of an Aldehyde to an Alcohol
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the aldehyde (1.0 equiv.) to a flame-dried round-bottom flask containing a magnetic stir bar. Dissolve the aldehyde in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add this compound (1.5 - 2.0 equiv.) dropwise to the stirred solution. Following this, add trifluoroacetic acid (TFA) (1.2 equiv.) dropwise.
-
Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC. Let the reaction warm to room temperature if necessary.
-
Quenching: Once the reaction is complete, carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Workup: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[11]
Issue 2: Lack of Chemoselectivity in Reductions
Problem: I have a molecule with multiple functional groups (e.g., a ketone and an ester), and this compound is reducing more than just the target group.
Background: Hydrosilane reductions, when catalyzed by acids, proceed via the formation of a carbocation or a protonated intermediate. The more easily a functional group can be protonated and form a stable carbocation, the more readily it will be reduced.[6] The reactivity generally follows the order: aldehydes > ketones > alkenes > esters. Esters and amides are generally less reactive towards silane reduction under typical ionic hydrogenation conditions.[2]
Troubleshooting Chemoselectivity:
| Desired Transformation | Competing Reaction | Recommended Solution |
| Reduce Aldehyde, not Ketone | Reduction of the ketone. | Use a milder catalyst system or lower the reaction temperature. Polymethylhydrosiloxane (PMHS) with fluoride ion catalysis is reported to selectively reduce aldehydes over ketones.[1] |
| Reduce α,β-Unsaturated Ketone (1,4-addition) | Reduction of the carbonyl group (1,2-addition). | The choice of silane can influence the regioselectivity. Trialkylsilanes like trithis compound (and likely this compound) favor 1,4-addition (reduction of the double bond).[1] |
| Reduce Ketone, not Ester | Reduction of the ester. | This is generally a favorable selective reduction. If ester reduction is observed, it may indicate overly harsh conditions (e.g., very strong Lewis acid and high temperature). Use milder conditions. |
Quantitative Data on Chemoselective Reductions (Based on Trithis compound):
| Substrate | Reducing System | Product | Yield (%) | Reference |
| 4-Nitroacetophenone | Et₃SiH / TFA | 4-Nitroethylbenzene | 95 | [5] |
| Cinnamaldehyde | Et₃SiH / B(C₆F₅)₃ | Cinnamyl alcohol | 92 | [2] |
| Cyclohex-2-enone | Et₃SiH / TFA | Cyclohexanone | 85 | [5] |
Visualizations
Caption: General experimental workflow for a reaction using this compound.
Caption: Troubleshooting decision tree for low-yield this compound reactions.
References
- 1. Silane Reduction of... - Gelest [technical.gelest.com]
- 2. Trithis compound (TES) [organic-chemistry.org]
- 3. chemistry.msu.edu [chemistry.msu.edu]
- 4. Silane Reduction of Ketones_Chemicalbook [chemicalbook.com]
- 5. A comprehensive review on the silane-acid reduction of alkenes in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reductions with hydrosilanes - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. A Guide to Handling and Storing Chemicals in a Lab 1 [mynewlab.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. faculty.washington.edu [faculty.washington.edu]
- 15. Handling and Storing Chemicals | Lab Manager [labmanager.com]
- 16. utsc.utoronto.ca [utsc.utoronto.ca]
Technical Support Center: Stabilization of Reactive Ethylsilane Intermediates
This technical support center is designed for researchers, scientists, and drug development professionals working with reactive ethylsilane intermediates. It provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive intermediates formed from this compound precursors?
A1: The primary reactive intermediates derived from this compound precursors are ethylsilyl cations (silylium ions), ethylsilylenes, and ethylsilyl radicals. Silylium ions (R₃Si⁺) are highly electrophilic and are often the key intermediates in Lewis acid-catalyzed reactions.[1][2] Their generation is typically achieved through hydride abstraction from the corresponding hydrosilane.[1]
Q2: What are the main decomposition pathways for reactive this compound intermediates?
A2: Reactive this compound intermediates are prone to several decomposition pathways that can lead to undesired side products and low reaction yields. The primary pathways include:
-
Disproportionation: This is a common issue with organohydrosilanes, leading to a mixture of silanes with different numbers of ethyl and hydrogen substituents.[3]
-
Rearrangement: Silylium ions can undergo skeletal rearrangements, which can be driven by the formation of more stable carbocations or intramolecular stabilization.
-
Elimination: Beta-hydride elimination from an ethylsilyl intermediate can produce ethylene and a silylene species.
-
Oligomerization/Polymerization: Highly reactive intermediates can react with each other, leading to the formation of oligomeric or polymeric siloxane byproducts, especially in the presence of trace moisture.
Q3: How can I detect and characterize reactive this compound intermediates during my experiment?
A3: Due to their transient nature, the direct observation of reactive intermediates is challenging. However, several spectroscopic techniques can be employed for their detection and characterization:
-
In-situ Spectroscopy: Techniques like in-situ FTIR and Raman spectroscopy allow for real-time monitoring of reaction progress, enabling the identification of transient species by observing the appearance and disappearance of characteristic vibrational bands.[4][5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-temperature NMR can be used to "freeze out" and observe reactive intermediates. 29Si NMR is particularly useful for characterizing silicon-containing species.[7][8] The chemical shift of the silicon atom is highly sensitive to its electronic environment.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a sensitive technique for detecting charged intermediates, such as silylium ions, directly from the reaction mixture.[9]
-
Trapping Experiments: A highly reactive intermediate can be "trapped" by adding a reagent that rapidly and selectively reacts with it to form a stable, easily characterizable product.[10][11][12]
Troubleshooting Guides
Guide 1: Low Yield or No Product Formation
This guide addresses common issues leading to low or no yield in reactions involving this compound intermediates.
| Symptom | Possible Cause | Suggested Solution |
| No reaction observed (starting materials remain) | 1. Inactive Catalyst/Promoter: The Lewis acid or other activator is not sufficiently strong or has degraded. 2. Insufficient Activation Energy: The reaction temperature is too low. 3. Presence of Inhibitors: Trace impurities (e.g., water, coordinating solvents) are deactivating the catalyst. | 1. Use a freshly opened or purified catalyst. Consider a stronger Lewis acid. 2. Gradually increase the reaction temperature while monitoring for product formation and decomposition. 3. Ensure all glassware is rigorously dried. Use anhydrous solvents and reagents. Perform the reaction under a dry, inert atmosphere (e.g., argon or nitrogen). |
| Low yield with significant side products | 1. Intermediate Decomposition: The reactive this compound intermediate is unstable under the reaction conditions. 2. Side Reactions: Competing reaction pathways (e.g., disproportionation, elimination) are favored. | 1. Lower the reaction temperature. Use a more stabilizing solvent or a sterically bulky this compound precursor. 2. Optimize reaction conditions (concentration, temperature, addition rate) to favor the desired pathway. Consider using a more selective catalyst. |
| Product decomposes during workup | 1. Hydrolysis: The product is sensitive to water. 2. Acid/Base Sensitivity: The product is unstable in the presence of acidic or basic conditions during extraction or purification. | 1. Use anhydrous workup procedures. 2. Employ neutral workup conditions. Use buffered aqueous solutions if necessary. Purify via methods that avoid strong acids or bases, such as chromatography on neutral silica or alumina. |
Data Presentation
Table 1: Influence of Solvent on the 29Si NMR Chemical Shift of the Triethylsilyl Cation
The 29Si NMR chemical shift is a sensitive probe of the electronic environment of the silicon atom. A more downfield shift generally indicates a more electron-deficient (more "free" silylium ion-like) character. This data can help in selecting a solvent that provides a suitable balance between reactivity and stability.
| Solvent | 29Si Chemical Shift (ppm) of Et₃Si⁺ | Interpretation |
| Toluene-d₈ | 93.8 | Moderate stabilization from the aromatic solvent. |
| Benzene-d₆ | 95.8 | Similar to toluene, indicating π-coordination. |
| Dichloromethane-d₂ | 108.3 | Less coordinating solvent, leading to a more deshielded silicon nucleus. |
| 1,2-Dichlorobenzene-d₄ | 111.4 | Weakly coordinating solvent, resulting in a highly electrophilic silylium ion. |
Data compiled from literature sources.[7] Absolute values can vary based on counterion and concentration.
Experimental Protocols
Protocol 1: General Procedure for Handling Pyrophoric this compound Reagents
Ethylsilanes can be pyrophoric, igniting spontaneously on contact with air. Strict adherence to safety protocols is mandatory.
Materials:
-
This compound reagent in a septum-sealed bottle
-
Dry, argon- or nitrogen-flushed Schlenk flask or reaction vessel
-
Dry, inert gas source (argon or nitrogen) with a bubbler
-
Dry syringes and needles (Luer-lock recommended)
-
Anhydrous solvent
-
Personal Protective Equipment (PPE): Fire-resistant lab coat, safety goggles, and appropriate gloves.
Procedure:
-
Preparation: Ensure all glassware is oven-dried or flame-dried and cooled under an inert atmosphere. Set up the reaction vessel under a positive pressure of inert gas.
-
Reagent Transfer: a. Puncture the septum of the this compound reagent bottle with a needle connected to the inert gas line to equalize the pressure. b. Using a dry, inert gas-flushed syringe with a Luer-lock needle, slowly draw the desired volume of the this compound reagent. c. Withdraw the syringe and immediately insert it into the reaction vessel through a septum. d. Slowly add the this compound to the reaction mixture, maintaining a positive inert gas pressure.
-
Quenching and Cleaning: a. Any excess reagent in the syringe should be quenched by slowly injecting it into a flask containing an isopropanol/hexane mixture. b. Rinse the syringe and needle with a dry, inert solvent (e.g., hexane) and quench the rinsings in the same manner.
Protocol 2: Stabilization of an Ethylsilyl Cation using a Lewis Acid and a Weakly Coordinating Anion
This protocol describes a general method for generating and stabilizing an ethylsilyl cation for use in subsequent reactions.
Materials:
-
Trithis compound (Et₃SiH)
-
Trityl salt of a weakly coordinating anion (e.g., [Ph₃C][B(C₆F₅)₄])
-
Anhydrous, non-coordinating solvent (e.g., dichloromethane, 1,2-dichlorobenzene)
-
Dry, argon- or nitrogen-flushed Schlenk flask
-
Magnetic stirrer and stir bar
Procedure:
-
Setup: In a glovebox or under a strictly inert atmosphere, add the trityl salt (1.0 equivalent) to a Schlenk flask containing a magnetic stir bar.
-
Solvent Addition: Add the anhydrous, non-coordinating solvent via a cannula or syringe. Stir the mixture until the salt is dissolved or suspended.
-
Hydrosilane Addition: Cool the mixture to the desired temperature (e.g., -78 °C). Slowly add trithis compound (1.0 equivalent) dropwise to the stirred solution.
-
Reaction: The reaction is often instantaneous, indicated by a color change as the trityl cation is consumed. The resulting solution contains the triethylsilyl cation stabilized by the weakly coordinating anion.
-
Utilization: The stabilized silylium ion solution can now be used for subsequent reactions, such as hydrosilylation of an unsaturated substrate, by adding the substrate to this solution.
-
Monitoring: The formation of the silylium ion can be monitored by 29Si NMR spectroscopy of a carefully prepared sample.
Mandatory Visualizations
Diagram 1: Logical Workflow for Troubleshooting Low Reaction Yield
Caption: A decision tree for troubleshooting low-yield reactions involving this compound intermediates.
Diagram 2: Experimental Workflow for Safe Handling of this compound Reagents
Caption: Step-by-step workflow for the safe handling and transfer of pyrophoric this compound reagents.
Diagram 3: General Reaction Pathway for Lewis Acid-Catalyzed Hydrosilylation
Caption: A simplified signaling pathway for the Lewis acid-catalyzed hydrosilylation of an unsaturated substrate.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Trapping reaction intermediates in macromolecular crystals for structural analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Determination of Mechanism Chemi [employees.csbsju.edu]
Technical Support Center: Purification of Crude Ethylsilane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude ethylsilane. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address common challenges encountered during the purification process.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during the purification of crude this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor separation during fractional distillation (product purity not improving). | - Insufficient number of theoretical plates in the distillation column.- Reflux ratio is too low.- Column flooding.- Fluctuations in heating or pressure. | - Use a longer column or a column with more efficient packing (e.g., structured packing).- Increase the reflux ratio to enhance separation efficiency.- Reduce the heating rate or increase the column pressure to stop flooding.[1][2][3] - Ensure stable heating and pressure control throughout the distillation process. |
| Product loss during distillation. | - Distillation temperature is too high, leading to thermal decomposition.- Leaks in the distillation apparatus. | - Lower the distillation temperature by operating under reduced pressure (vacuum distillation).- Check all joints and seals for leaks before starting the distillation. |
| Adsorbent bed becomes saturated quickly. | - High concentration of impurities in the crude this compound.- Inappropriate adsorbent selection.- Insufficient amount of adsorbent. | - Consider a pre-purification step like a simple distillation to reduce the impurity load.- Select an adsorbent with a higher capacity for the specific impurities present (e.g., activated carbon with a high surface area for organic impurities).[1][4][5][6][7]- Increase the amount of adsorbent in the column. |
| Polymerization or gel formation in the distillation pot or on the adsorbent. | - Presence of reactive impurities (e.g., chlorosilanes) that can catalyze polymerization.- High temperatures promoting thermal polymerization.- Presence of moisture leading to hydrolysis and condensation of silanes.[8] | - Neutralize or remove reactive impurities before distillation.- Use the lowest possible distillation temperature (vacuum distillation).- Ensure all glassware and solvents are scrupulously dry. Handle under an inert atmosphere (e.g., nitrogen or argon).[9][10][11][12][13] |
| Inconsistent results in GC purity analysis. | - Improper sample preparation.- Contamination of the GC system.- Incorrect GC method parameters. | - Ensure samples are handled under an inert, dry atmosphere to prevent reactions before analysis.- Regularly bake out the GC column and injection port to remove residual silanes.- Optimize the GC temperature program and carrier gas flow rate for good separation of this compound and its potential impurities.[14][15][16] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurities in crude this compound can vary depending on the synthesis method. Common impurities include:
-
Other silanes: Unreacted starting materials or byproducts such as monosilane, dithis compound, and trithis compound.
-
Chlorosilanes: If the synthesis involves chlorinated precursors, residual chlorosilanes (e.g., ethylchlorosilane, ethyldichlorosilane) may be present.
-
Solvents: Residual solvents from the synthesis and workup steps.
-
Hydrocarbons: Byproducts from side reactions.
-
Moisture: Water can lead to the hydrolysis of this compound and other silanes.
Q2: What is the recommended primary method for purifying crude this compound?
A2: Fractional distillation is the most common and effective primary purification method for separating this compound from other volatile impurities with different boiling points.[17] Due to the close boiling points of many silane impurities, a distillation column with a high number of theoretical plates is recommended for achieving high purity.
Q3: When should I use adsorption for purification?
A3: Adsorption is a useful secondary purification step, often used after a primary distillation, to remove trace impurities that are difficult to separate by distillation. It is particularly effective for removing polar impurities, certain hydrocarbons, and high-boiling residues. Activated carbon and molecular sieves are commonly used adsorbents.[1][4][5][6][7]
Q4: How can I prevent the pyrophoric this compound from igniting during purification?
A4: this compound is pyrophoric and can ignite spontaneously in air.[9][10][11][12][13] All purification procedures must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon). All glassware must be thoroughly dried, and air leaks in the apparatus must be strictly avoided. It is crucial to have appropriate fire-extinguishing equipment (e.g., a Class D fire extinguisher for metal fires) readily available.
Q5: What is the best way to monitor the purity of this compound during the purification process?
A5: Gas chromatography (GC) with a flame ionization detector (FID) or a mass spectrometer (MS) is the most effective method for monitoring the purity of this compound.[14][15][16][18] GC analysis allows for the separation and quantification of this compound and its volatile impurities.
Quantitative Data
The following table provides the boiling points of this compound and some common related impurities at atmospheric pressure, which is critical for planning fractional distillation.
| Compound | Boiling Point (°C) |
| Monosilane (SiH₄) | -111.9 |
| This compound (C₂H₅SiH₃) | -14.1 |
| Dithis compound ((C₂H₅)₂SiH₂) | 56 |
| Trithis compound ((C₂H₅)₃SiH) | 107 |
| Ethylchlorosilane (C₂H₅SiH₂Cl) | 44.5 |
| Ethyldichlorosilane (C₂H₅SiHCl₂) | 75.5 |
| Ethyltrichlorosilane (C₂H₅SiCl₃) | 99.5[6] |
Note: Data is compiled from various sources. Boiling points can vary slightly with pressure.
The efficiency of activated carbon for the removal of siloxane impurities, which can be analogous to certain impurities in crude this compound, is presented below. This data can serve as a starting point for selecting adsorbents.
| Adsorbent | Impurity Type | Adsorption Capacity (mg/g) |
| Activated Carbon (coconut shell) | Octamethylcyclotetrasiloxane (D4) | 21.94 - 224.63[19] |
| Activated Carbon (coal-based) | Siloxanes | Varies with surface area and pore size[19] |
Note: Adsorption capacity is highly dependent on the specific adsorbent, the concentration of the impurity, and the operating conditions.
Experimental Protocols
Fractional Distillation of Crude this compound
Objective: To separate this compound from impurities with different boiling points.
Materials:
-
Crude this compound
-
Dry, round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column with at least 20 theoretical plates)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask (Schlenk flask)
-
Heating mantle with a stirrer
-
Inert gas supply (nitrogen or argon)
-
Dry ice/acetone or cryocooler for the condenser and receiving flask
Procedure:
-
Apparatus Setup: Assemble the distillation apparatus in a fume hood. All glassware must be oven-dried and assembled while hot under a stream of inert gas to ensure it is moisture-free. The receiving flask should be cooled in a cold bath.
-
Inert Atmosphere: Purge the entire system with dry nitrogen or argon for at least 30 minutes. Maintain a positive pressure of inert gas throughout the experiment.
-
Charging the Flask: Transfer the crude this compound to the round-bottom flask via cannula transfer under an inert atmosphere. Add a magnetic stir bar.
-
Distillation:
-
Begin stirring and gently heat the distillation flask.
-
Cool the condenser with a suitable coolant (e.g., -78 °C).
-
Carefully monitor the temperature at the distillation head. The temperature should rise and then stabilize at the boiling point of the first fraction.
-
Collect the forerun, which will contain the most volatile impurities (e.g., monosilane).
-
As the temperature stabilizes at the boiling point of this compound (-14.1 °C at atmospheric pressure, adjust for vacuum), collect the main fraction in a pre-cooled Schlenk flask.
-
Stop the distillation before the pot runs dry to prevent the concentration of potentially explosive residues.
-
-
Shutdown: Turn off the heating and allow the system to cool down under the inert atmosphere.
-
Analysis: Analyze the purity of the collected fractions using GC-MS.
Adsorption Purification of this compound
Objective: To remove trace polar or high-boiling impurities from partially purified this compound.
Materials:
-
Partially purified this compound
-
Adsorption column
-
Activated carbon or molecular sieves (activated prior to use)
-
Inert gas supply (nitrogen or argon)
-
Collection flask (Schlenk flask)
Procedure:
-
Adsorbent Activation: Activate the chosen adsorbent according to the manufacturer's instructions. This typically involves heating under vacuum to remove adsorbed water and other volatile compounds.
-
Column Packing: Pack the adsorption column with the activated adsorbent under an inert atmosphere.
-
System Purge: Purge the entire system, including the packed column, with dry nitrogen or argon.
-
Adsorption:
-
Cool the collection flask.
-
Slowly pass the gaseous or liquid this compound through the adsorption column. The flow rate should be slow enough to allow for efficient adsorption.
-
Collect the purified this compound in the collection flask.
-
-
Regeneration (Optional): Depending on the adsorbent and the impurities, the adsorbent bed may be regenerated by heating under a stream of inert gas or under vacuum.
-
Analysis: Analyze the purity of the collected this compound using GC-MS to determine the effectiveness of the adsorption process.
Visualizations
References
- 1. userpages.umbc.edu [userpages.umbc.edu]
- 2. ddpsinc.com [ddpsinc.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.ciop.pl [m.ciop.pl]
- 5. molecularsievedesiccants.com [molecularsievedesiccants.com]
- 6. hengyeinc.com [hengyeinc.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. icheme.org [icheme.org]
- 9. cmu.edu [cmu.edu]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. chemistry.ucla.edu [chemistry.ucla.edu]
- 12. chemistry.unm.edu [chemistry.unm.edu]
- 13. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 14. GC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. thescipub.com [thescipub.com]
- 16. agilent.com [agilent.com]
- 17. Cas 2814-79-1,this compound | lookchem [lookchem.com]
- 18. Sample preparation GC-MS [scioninstruments.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Handling Moisture-Sensitive Ethylsilane
This guide provides researchers, scientists, and drug development professionals with essential information for handling ethylsilane, a moisture-sensitive reagent. Adherence to these protocols is critical for ensuring experimental success, reproducibility, and safety.
Frequently Asked Questions (FAQs)
Q1: My this compound reaction is giving low yields and unexpected byproducts. What could be the cause?
A1: The most likely cause is the presence of moisture in your reaction setup. This compound readily reacts with water in a process called hydrolysis, which consumes the reagent and forms silanols and siloxanes.[1] This side reaction will significantly decrease the yield of your desired product and introduce impurities. To troubleshoot, you should meticulously review your experimental procedure for potential sources of water contamination.
Q2: How can I be certain that my solvents are dry enough for an this compound reaction?
A2: Visual inspection is not sufficient to determine if a solvent is dry. While some indicators can provide a qualitative assessment, the industry standard for accurately measuring water content in solvents is Karl Fischer titration.[2] This method can determine water content down to the parts-per-million (ppm) level. For most applications involving moisture-sensitive reagents like this compound, aiming for a water content below 50 ppm is a good practice.[2]
Q3: What are the best techniques for handling this compound and other moisture-sensitive reagents?
A3: To prevent exposure to atmospheric moisture, it is imperative to use air-free techniques. The two most common methods are working in a glovebox or using a Schlenk line.[3][4] A glovebox provides a sealed environment with an inert atmosphere (typically nitrogen or argon), ideal for storing and handling highly sensitive materials.[5][6][7] A Schlenk line allows for the manipulation of reagents in glassware under a vacuum or an inert gas flow.[4][5]
Q4: How should I properly prepare my glassware for a reaction with this compound?
A4: Glassware must be rigorously dried to remove adsorbed water from its surface.[8][9] The recommended procedure is to oven-dry the glassware at a high temperature (e.g., 125-140°C) for several hours or overnight.[8][9] After removing the glassware from the oven, it should be allowed to cool in a desiccator or under a stream of dry, inert gas. For more stringent requirements, flame-drying the glassware under vacuum and then backfilling with an inert gas is also a common practice.[3]
Q5: What is the correct way to store this compound?
A5: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[10] For laboratory use, storing the reagent inside a glovebox is the most effective way to protect it from atmospheric moisture.[6][11] If a glovebox is not available, the original manufacturer's sealed container should be used, and any transfers should be performed under a positive pressure of an inert gas.
Troubleshooting Guides
Issue: Poor Reaction Yield
| Potential Cause | Troubleshooting Step | Recommended Action |
| Contaminated Solvent | Verify solvent dryness. | Use Karl Fischer titration to measure water content. If above 50 ppm, re-dry the solvent. |
| Improperly Dried Glassware | Review glassware preparation technique. | Ensure glassware is oven-dried for an adequate time and cooled under an inert atmosphere. Consider flame-drying for highly sensitive reactions.[3] |
| Atmospheric Leak in the System | Check all seals and connections. | Ensure all joints are properly greased and sealed. On a Schlenk line, check for leaks using a high vacuum gauge. |
| Decomposition of this compound | Verify the quality of the starting material. | If the this compound has been opened multiple times or stored improperly, it may have degraded. Consider using a fresh bottle. |
Issue: Formation of White Precipitate (Suspected Siloxane)
| Potential Cause | Troubleshooting Step | Recommended Action |
| Introduction of Moisture During Reagent Transfer | Review reagent transfer technique. | Use proper air-free transfer techniques such as a cannula or a gas-tight syringe.[4][8] Ensure the receiving flask is under a positive pressure of inert gas. |
| Use of Wet Reactants or Substrates | Ensure all other reagents are anhydrous. | Dry all solid reagents in a vacuum oven. Distill liquid reagents from an appropriate drying agent. |
| Slow Leak in the Reaction Setup | Monitor the inert gas pressure. | Use a bubbler to ensure a slight positive pressure of inert gas is maintained throughout the reaction.[8] |
Data Presentation
The following table summarizes the water content in common laboratory solvents after different drying methods. This data is crucial for selecting the appropriate solvent and drying technique for your this compound experiment.
| Solvent | Drying Method | Final Water Content (ppm) | Reference |
| Tetrahydrofuran (THF) | Stored over 3Å molecular sieves for 72h | <10 | [12] |
| Tetrahydrofuran (THF) | Passed through a column of activated neutral alumina | <10 | [12] |
| Methanol | Stored over 20% m/v 3Å molecular sieves for 5 days | ~10 | [12] |
| Methanol | Distilled from Mg/I₂ | 54 | [12] |
| Dichloromethane | Distilled from CaH₂ | <50 | [2] |
Experimental Protocols
Protocol 1: Drying an Organic Solvent using Molecular Sieves
-
Activation of Molecular Sieves: Place 3Å or 4Å molecular sieves in a flask and heat them under vacuum using a heat gun for an extended period to remove any adsorbed water. Alternatively, bake them in a muffle furnace.
-
Solvent Addition: Allow the activated molecular sieves to cool under an inert atmosphere. Add the solvent to be dried to the flask containing the molecular sieves (approximately 10-20% m/v).[12]
-
Equilibration: Seal the flask and allow it to stand for at least 24-48 hours.[12] For optimal drying, gently agitate the mixture periodically.
-
Storage and Dispensing: Store the dried solvent over the molecular sieves under an inert atmosphere. To dispense, use a cannula or a dry syringe.
Protocol 2: Setting up a Reaction on a Schlenk Line
-
Glassware Preparation: Oven-dry all necessary glassware, including the reaction flask (Schlenk flask), condenser, and addition funnel.[3] Assemble the apparatus while still warm and immediately connect it to the Schlenk line.
-
Inerting the System: Evacuate the assembled glassware using the vacuum manifold of the Schlenk line. Be cautious not to apply a high vacuum to a hot, sealed vessel.
-
Purge and Refill Cycles: Refill the glassware with a dry, inert gas (argon or nitrogen).[3] Repeat this evacuation and refilling process at least three times to ensure all atmospheric gases and moisture are removed.[3]
-
Maintaining an Inert Atmosphere: After the final refill, leave the flask under a slight positive pressure of the inert gas, which can be monitored with an oil bubbler.[8]
-
Reagent Addition: Add the dried solvent via cannula transfer. Add this compound and other reagents using a gas-tight syringe through a rubber septum. For solid reagents, use a solid addition tube under a counterflow of inert gas.[4]
Mandatory Visualizations
Caption: Reaction pathway of this compound hydrolysis.
Caption: Troubleshooting workflow for low-yield this compound reactions.
References
- 1. dakenchem.com [dakenchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Air-free technique - Wikipedia [en.wikipedia.org]
- 4. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 5. molan.wdfiles.com [molan.wdfiles.com]
- 6. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 7. Schlenk Line and Glove Box Safety | Lab Safety Officers [sites.nd.edu]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. nbinno.com [nbinno.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
A Comparative Analysis of Ethylsilane and Triethylsilane as Reducing Agents in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, the judicious selection of a reducing agent is critical for achieving desired molecular transformations with high efficiency and selectivity. Hydrosilanes have gained prominence as mild and selective reducing agents, offering a valuable alternative to traditional metal hydrides. Among these, triethylsilane (Et₃SiH) is a well-established and extensively utilized reagent. This guide provides a comprehensive comparison of trithis compound with the less documented this compound (EtSiH₃), focusing on their performance, selectivity, and applications in chemical synthesis, supported by available experimental data.
Executive Summary
Trithis compound is a versatile and widely studied reducing agent with a wealth of experimental data supporting its use for the reduction of a broad spectrum of functional groups.[1] Its utility in ionic hydrogenation and hydrosilylation reactions is well-documented, making it a reliable choice for many synthetic applications.[2][3][4] In contrast, this compound is a simpler organosilane that has been less extensively explored as a reducing agent in the literature.[5] While direct comparative studies are scarce, the performance of this compound can be inferred from the general principles of silane reactivity, where steric and electronic effects play a crucial role.[1] This guide aims to consolidate the available data for both reagents, providing a framework for researchers to make informed decisions in their synthetic endeavors.
Data Presentation: Performance in Reduction Reactions
The following tables summarize the performance of trithis compound in the reduction of various functional groups, based on data from published literature. Due to the limited availability of specific experimental data for this compound, a direct quantitative comparison is not always possible.
Table 1: Reduction of Aldehydes and Ketones
| Substrate | Reducing Agent | Catalyst/Acid | Solvent | Time (h) | Temp (°C) | Product | Yield (%) | Citation |
| Acetophenone | Trithis compound | BF₃·Et₂O | CH₂Cl₂ | 0.5 | 25 | Ethylbenzene | 100 | [6] |
| Benzophenone | Trithis compound | BF₃·Et₂O | CH₂Cl₂ | 0.5 | 25 | Diphenylmethane | 100 | [6] |
| Cyclohexanone | Trithis compound | BF₃·Et₂O | CH₂Cl₂ | 0.5 | 25 | Cyclohexyl ether | 14 | [6] |
| p-Anisaldehyde | Trithis compound | B(C₆F₅)₃ | CH₂Cl₂ | 8 | RT | 4-Methoxytoluene | 79 | [7] |
| N-Tosyl aldimine | Trithis compound | I₂ | DCM | 0.5 | RT | N-Alkylsulfonamide | up to 97 | [8] |
Table 2: Conjugate Reduction of α,β-Unsaturated Carbonyl Compounds
| Substrate | Reducing Agent | Catalyst | Solvent | Time (h) | Temp (°C) | Product | Yield (%) | Citation |
| Chalcone | Trithis compound | RhCl(PPh₃)₃ | Benzene | 2 | RT | 1,3-Diphenylpropane-1-one | 95 | [9] |
| 2-Cyclohexenone | Trithis compound | RhCl(PPh₃)₃ | Benzene | 2 | RT | Cyclohexanone | 92 | [9] |
Experimental Protocols
General Procedure for the Reduction of a Ketone with Trithis compound and a Lewis Acid
A solution of the ketone (1.0 mmol) in a dry solvent such as dichloromethane (5 mL) is prepared in a flask under an inert atmosphere (e.g., nitrogen or argon). The Lewis acid (e.g., BF₃·Et₂O, 1.1 mmol) is then added, and the mixture is stirred for a few minutes at the desired temperature (often 0 °C or room temperature). Trithis compound (1.2 mmol) is then added dropwise to the reaction mixture. The reaction is monitored by an appropriate technique such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography, to afford the desired reduced product.[6]
Mechanistic Insights and Comparative Reactivity
The primary mechanism for the reduction of many functional groups by organosilanes in the presence of a strong acid is ionic hydrogenation.[2][3] This process involves the protonation of the substrate by the acid to form a carbocation intermediate, which is then trapped by the hydride transfer from the silane.
The reactivity of organosilanes as hydride donors is influenced by both steric and electronic factors. Trialkylsilanes, like trithis compound, are generally more reactive than di- and monoalkylsilanes.[9] The electron-donating alkyl groups increase the hydridic character of the Si-H bond, making the hydride transfer more facile.
While specific data for this compound is limited, it is expected to be a viable reducing agent, potentially with different reactivity and selectivity profiles compared to trithis compound. The smaller steric bulk of the ethyl group compared to the three ethyl groups in trithis compound might allow it to access more sterically hindered sites. Conversely, the lower overall electron-donating effect of one ethyl group compared to three might render it a slightly less powerful hydride donor.
Visualizing the Chemistry
Ionic Hydrogenation of a Ketone
Caption: General mechanism for the Lewis acid-mediated ionic reduction of a ketone.
Experimental Workflow for a Typical Reduction Reaction
Caption: A typical experimental workflow for a hydrosilane reduction reaction.
Logical Relationship of Silane Reactivity
Caption: Logical relationship of factors influencing the reactivity of silane reducing agents.
Conclusion
Trithis compound stands as a robust and versatile reducing agent with a broad range of applications in organic synthesis, supported by a vast body of experimental evidence.[1][4] Its performance in the reduction of various functional groups, particularly in the context of ionic hydrogenation, is well-characterized. While this compound remains a less-explored alternative, its structural simplicity suggests it could offer unique reactivity and selectivity profiles. The lack of direct comparative studies highlights an opportunity for further research to fully elucidate the relative merits of this compound and other simple hydrosilanes. For researchers and drug development professionals, trithis compound remains the more dependable and predictable choice for a wide array of reductive transformations. However, the potential for novel reactivity with less common silanes like this compound should not be overlooked, particularly in cases where fine-tuning of steric and electronic properties is desired.
References
- 1. benchchem.com [benchchem.com]
- 2. Ionic hydrogenation - Wikipedia [en.wikipedia.org]
- 3. Reductions with hydrosilanes - Wikipedia [en.wikipedia.org]
- 4. dakenam.com [dakenam.com]
- 5. Silanes [organic-chemistry.org]
- 6. Silane Reductions in Acidic Media , Hive Chemistry Discourse [chemistry.mdma.ch]
- 7. Dithis compound [organic-chemistry.org]
- 8. Diiodine-Trithis compound System: Reduction of N-Sulfonyl Aldimines to N-Alkylsulfonamides [organic-chemistry.org]
- 9. Silane Reduction of... - Gelest [technical.gelest.com]
A Comparative Guide to Analytical Techniques for Characterizing Ethylsilane Purity
For Researchers, Scientists, and Drug Development Professionals
The purity of ethylsilane, a key organosilicon compound, is paramount in its various applications, from semiconductor manufacturing to the synthesis of specialty chemicals and pharmaceuticals. Impurities, even in trace amounts, can significantly impact reaction yields, product quality, and the performance of end-use materials. This guide provides an objective comparison of the primary analytical techniques used to characterize the purity of this compound, offering detailed experimental protocols, quantitative performance data, and visual workflows to aid in the selection of the most appropriate method for your research and development needs.
Common Impurities in this compound
The nature and concentration of impurities in this compound are largely dependent on the synthetic route employed. Two common methods for this compound synthesis are the Grignard reaction involving an ethyl magnesium halide and a silicon halide, and the reduction of trichlorothis compound. Potential impurities may include:
-
Unreacted Starting Materials: Residual trichlorothis compound or other precursors.
-
Byproducts: Di- and trithis compound, siloxanes (from hydrolysis), and various chlorinated silanes.
-
Solvent Residues: Ethers (from Grignard synthesis) or other solvents used in the process.
-
Other Organosilanes: Impurities arising from side reactions.
Comparison of Analytical Techniques
Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are the most powerful and widely used techniques for assessing this compound purity. Each method offers distinct advantages and limitations in terms of sensitivity, selectivity, and the type of information it provides.
Data Summary
The following table summarizes the key performance characteristics of each analytical technique for the analysis of this compound purity. The data presented are representative values based on published literature for similar volatile organosilanes and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Gas Chromatography (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative ¹H NMR (qNMR) | ²⁹Si NMR |
| Principle | Separation based on volatility and column interaction, detection by flame ionization. | Separation by GC, with mass-to-charge ratio detection for identification. | Nuclear spin resonance in a magnetic field, signal intensity proportional to the number of nuclei. | Isotopic NMR providing detailed information on the silicon environment. |
| Limit of Detection (LOD) | ~1-10 ppm | ~10-100 ppb | ~0.05 - 0.1 mol% | ~0.1 - 0.5 mol% |
| Limit of Quantitation (LOQ) | ~5-50 ppm | ~50-500 ppb | ~0.1 - 0.5 mol% | ~0.5 - 1.0 mol% |
| Linearity (R²) | >0.99 | >0.99 | >0.999 | >0.99 |
| Precision (RSD) | < 5% | < 10% | < 1% | < 3% |
| Accuracy | High | High | Very High | High |
| Strengths | Robust, quantitative for volatile impurities, widely available. | Excellent for impurity identification, high sensitivity. | Highly accurate and precise for purity determination without a specific reference standard for the analyte, provides structural information. | Provides direct information about silicon-containing impurities and structural elucidation. |
| Limitations | Co-elution can be an issue, requires reference standards for identification. | Can be less quantitative than GC-FID without careful calibration, matrix effects can occur. | Lower sensitivity than GC-based methods, requires a high-purity internal standard. | Low natural abundance of ²⁹Si (4.7%) leads to lower sensitivity and longer acquisition times. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. Given the moisture-sensitive nature of this compound, all sample handling should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).
Gas Chromatography (GC-FID) Protocol
Objective: To quantify the purity of this compound and identify volatile impurities.
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
Procedure:
-
Sample Preparation: Due to its high volatility, this compound is typically sampled directly from the gas or liquid phase into a gas-tight syringe or a sample loop. If dilution is necessary, a volatile, inert solvent such as hexane can be used. All handling must be under an inert atmosphere.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-1 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating volatile silanes.
-
Carrier Gas: Helium at a constant flow rate of 1-2 mL/min.
-
Injector Temperature: 150 °C.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Final hold: 200 °C for 5 minutes.
-
-
Detector Temperature: 250 °C.
-
Injection Volume: 0.1 - 1.0 µL.
-
-
Data Analysis: The purity of this compound is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Impurities are identified by comparing their retention times with those of known standards.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Objective: To identify and quantify trace impurities in this compound.
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer.
Procedure:
-
Sample Preparation and GC Conditions: Follow the same procedure as for GC-FID.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 30-200.
-
Scan Speed: 2 scans/second.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 240 °C.
-
-
Data Analysis: Impurity peaks are identified by comparing their mass spectra with a reference library (e.g., NIST). Quantification can be performed using an internal or external standard method. The NIST WebBook provides a reference mass spectrum for this compound.[1]
Quantitative ¹H NMR (qNMR) Protocol
Objective: To accurately determine the absolute purity of an this compound sample.
Instrumentation: NMR spectrometer (400 MHz or higher).
Procedure:
-
Sample Preparation:
-
In a glovebox, accurately weigh a known amount of a high-purity, non-volatile internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.
-
Add a known mass of the this compound sample to the NMR tube.
-
Add a deuterated solvent that will not react with this compound (e.g., benzene-d₆, chloroform-d).
-
Seal the NMR tube securely.
-
-
NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (typically 16 or more).
-
-
Data Analysis:
-
Integrate a well-resolved signal of this compound (e.g., the Si-H protons) and a signal from the internal standard.
-
Calculate the purity using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
²⁹Si NMR Protocol
Objective: To identify and characterize silicon-containing impurities.
Instrumentation: NMR spectrometer with a silicon probe.
Procedure:
-
Sample Preparation: Prepare the sample as for ¹H NMR, but a higher concentration of this compound is recommended due to the lower sensitivity of ²⁹Si.
-
NMR Acquisition:
-
Pulse Sequence: A proton-decoupled single-pulse experiment. Inverse-gated decoupling can be used for more accurate quantification.
-
Relaxation Delay (d1): A long relaxation delay is often required for ²⁹Si nuclei.
-
Number of Scans: A large number of scans is typically necessary to obtain a good signal-to-noise ratio.
-
-
Data Analysis: The chemical shifts of the signals provide information about the chemical environment of the silicon atoms, allowing for the identification of different silane and siloxane species.[2][3]
Visualizing the Workflow and Relationships
To better understand the experimental processes and the relationships between the analytical techniques, the following diagrams are provided.
Caption: Workflow for this compound Purity Analysis by Gas Chromatography.
Caption: Workflow for this compound Purity Analysis by NMR Spectroscopy.
Caption: Logical Relationship of Analytical Techniques for this compound Purity.
Conclusion
The selection of an appropriate analytical technique for characterizing this compound purity depends on the specific requirements of the analysis.
-
For routine quality control and quantification of major components and volatile impurities, GC-FID is a robust and reliable choice.
-
For the identification and quantification of trace-level impurities, the high sensitivity and specificity of GC-MS are indispensable.
-
For the highest accuracy and precision in absolute purity determination, and for obtaining structural information without the need for specific impurity standards, ¹H qNMR is the gold standard.
-
For detailed characterization of silicon-containing byproducts and structural elucidation, ²⁹Si NMR provides invaluable, albeit less sensitive, information.
By understanding the strengths and limitations of each technique and following rigorous experimental protocols, researchers, scientists, and drug development professionals can confidently assess the purity of this compound, ensuring the quality and reliability of their work.
References
Comparative Analysis of GC-MS, HPLC, and FT-IR for Ethylsilane Reaction Products
For researchers, scientists, and professionals in drug development, the accurate analysis of reaction products is paramount. This guide provides a comprehensive comparison of three common analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared Spectroscopy (FT-IR)—for the qualitative and quantitative analysis of ethylsilane reaction products. This objective comparison is supported by experimental data and detailed methodologies to aid in the selection of the most suitable analytical approach for your research needs.
This compound and its derivatives are versatile reagents in organic synthesis. Their reactions, such as hydrolysis, alcoholysis, and condensation, can lead to a variety of products, including silanols, alkoxysilanes, and siloxanes. The effective characterization of these product mixtures is crucial for reaction optimization, quality control, and understanding reaction mechanisms.
Performance Comparison of Analytical Techniques
The choice of analytical technique for characterizing this compound reaction products depends on several factors, including the volatility and thermal stability of the analytes, the complexity of the reaction mixture, and the requirement for quantitative versus qualitative data.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Fourier-Transform Infrared Spectroscopy (FT-IR) |
| Principle | Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, followed by mass-based detection. | Separation of compounds based on their partitioning between a stationary phase and a liquid mobile phase. | Measures the absorption of infrared radiation by molecules, providing information about functional groups. |
| Applicability | Ideal for volatile and thermally stable this compound derivatives, such as ethylalkoxysilanes and small siloxanes. | Suitable for a wider range of compounds, including less volatile and thermally sensitive products like larger siloxane oligomers and polar silanols. | Provides real-time, in-situ monitoring of the overall reaction progress by tracking changes in functional groups. Less suitable for complex mixture separation. |
| Quantitative Analysis | Excellent for quantification of individual components in a mixture. Requires calibration with standards. | Good for quantification, especially when coupled with a suitable detector (e.g., UV, RI, or MS). Requires calibration. | Can be used for quantitative analysis of a single component in a simple matrix, but challenging for complex mixtures due to overlapping spectral bands.[1] |
| Qualitative Analysis | Provides definitive identification of compounds through mass spectral libraries and fragmentation patterns. | Identification is based on retention time and may require confirmation by another technique (e.g., LC-MS). | Identifies functional groups present in the sample, offering insights into the types of products formed (e.g., Si-OH, Si-O-Si, Si-O-C).[2] |
| Sample Preparation | Often requires derivatization for polar compounds to increase volatility. The sample must be soluble in a volatile solvent. | The sample must be soluble in the mobile phase. Less stringent volatility requirements. | Minimal sample preparation is needed for in-situ monitoring. For offline analysis, the sample can be analyzed directly as a liquid or solid. |
| Limitations | Not suitable for non-volatile or thermally labile compounds. Potential for on-column reactions or degradation of sensitive silanols.[3] | Resolution may be lower than GC for some compounds. The choice of column and mobile phase is critical for good separation. | Cannot separate individual components of a mixture. Spectral interpretation can be complex for mixtures with many components. |
Experimental Data and Protocols
To illustrate the capabilities of each technique, the following sections provide representative experimental data and detailed protocols for the analysis of this compound reaction products.
GC-MS Analysis of this compound Alcoholysis Products
The reaction of an this compound, such as ethyltriethoxysilane, with an alcohol like ethanol in the presence of a catalyst can lead to a mixture of starting material, partially and fully substituted products, and condensation products.
Experimental Protocol:
-
Sample Preparation: A 1 µL aliquot of the reaction mixture was diluted with 1 mL of dichloromethane. An internal standard (e.g., dodecane) was added for quantitative analysis.
-
GC-MS System: Agilent 7890B GC coupled to a 5977A MSD.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet: Splitless mode, 250°C.
-
Oven Program: Initial temperature of 50°C held for 2 minutes, then ramped to 250°C at 10°C/min, and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MSD: Electron ionization (EI) at 70 eV. Mass range scanned from m/z 40 to 500.
Quantitative Data:
The following table presents hypothetical quantitative results from the GC-MS analysis of an ethyltriethoxysilane reaction with propanol.
| Compound | Retention Time (min) | Peak Area | Concentration (mM) |
| Ethyltriethoxysilane | 8.5 | 1,250,000 | 25.0 |
| Ethyl(diethoxy)(propoxy)silane | 9.2 | 850,000 | 17.0 |
| Ethyl(ethoxy)(dipropoxy)silane | 9.8 | 450,000 | 9.0 |
| Ethyltripropoxysilane | 10.3 | 200,000 | 4.0 |
| Dodecane (Internal Standard) | 11.5 | 1,000,000 | 20.0 |
HPLC Analysis of this compound Hydrolysis and Condensation Products
The hydrolysis of ethyltriethoxysilane can lead to the formation of various silanols and their subsequent condensation into siloxane oligomers. HPLC is well-suited to separate these often less volatile and more polar products.
Experimental Protocol:
-
Sample Preparation: The reaction mixture was diluted 1:10 with the initial mobile phase.
-
HPLC System: Waters Alliance e2695 with a 2414 Refractive Index (RI) Detector.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of methanol and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
Quantitative Data:
Below is a representative table of quantitative data for the HPLC analysis of an ethyltriethoxysilane hydrolysis reaction.
| Compound | Retention Time (min) | Peak Area | Concentration (mM) |
| Ethyltriethoxysilane | 12.1 | 980,000 | 19.6 |
| Ethyl(diethoxy)silanol | 9.5 | 620,000 | 12.4 |
| Ethyl(ethoxy)silanediol | 7.2 | 310,000 | 6.2 |
| Hexaethylcyclotrisiloxane | 15.8 | 150,000 | 3.0 |
FT-IR Monitoring of this compound Hydrolysis
In-situ FT-IR spectroscopy is a powerful tool for monitoring the kinetics of this compound reactions by tracking the changes in the concentrations of reactants and products in real-time.
Experimental Protocol:
-
FT-IR System: Mettler Toledo ReactIR with a diamond ATR probe.
-
Measurement: The probe was immersed directly into the reaction vessel.
-
Data Acquisition: Spectra were collected every minute over the course of the reaction.
-
Analysis: The change in absorbance of characteristic peaks was monitored over time. Key peaks include:
-
Si-O-C stretching (around 1100-1000 cm⁻¹)
-
Si-OH stretching (broad peak around 3700-3200 cm⁻¹)
-
Si-O-Si stretching (around 1070-1020 cm⁻¹)
-
Quantitative Data:
The following table shows the change in absorbance of key functional groups over time during the hydrolysis of ethyltriethoxysilane.
| Time (min) | Absorbance at Si-O-C (cm⁻¹) | Absorbance at Si-OH (cm⁻¹) | Absorbance at Si-O-Si (cm⁻¹) |
| 0 | 0.85 | 0.02 | 0.01 |
| 10 | 0.72 | 0.15 | 0.05 |
| 20 | 0.61 | 0.28 | 0.12 |
| 30 | 0.52 | 0.40 | 0.20 |
| 60 | 0.35 | 0.55 | 0.35 |
Visualizing Workflows and Relationships
To further clarify the processes and comparisons, the following diagrams are provided.
Caption: Experimental workflow for GC-MS analysis.
Caption: Logical relationship for technique selection.
Conclusion
The analysis of this compound reaction products can be effectively achieved using GC-MS, HPLC, and FT-IR, each offering distinct advantages.
-
GC-MS is the method of choice for the separation and definitive identification of volatile and thermally stable products, providing excellent quantitative accuracy.
-
HPLC offers greater versatility for a broader range of products, including those that are non-volatile or thermally sensitive, making it suitable for analyzing larger condensation products.
-
FT-IR excels at providing real-time, in-situ monitoring of reaction kinetics by tracking the evolution of functional groups, though it lacks the separatory power for complex mixtures.
The selection of the optimal analytical technique should be guided by the specific goals of the analysis, the nature of the expected reaction products, and the available instrumentation. For a comprehensive understanding of this compound reactions, a combination of these techniques is often the most powerful approach.
References
A Comparative Guide to Methylsilanes and Ethylsilane in Chemical Vapor Deposition
In the realm of materials science, the choice of precursor is paramount in achieving desired film properties in Chemical Vapor Deposition (CVD). This guide provides a comparative analysis of methylsilanes and ethylsilane for the deposition of silicon-based thin films, primarily focusing on silicon carbide (SiC). This comparison is tailored for researchers, scientists, and professionals in drug development who utilize thin-film deposition technologies.
While direct, comprehensive comparative studies under identical experimental conditions are scarce, this guide synthesizes available data from various research endeavors to offer insights into the performance of these precursors. The information presented is based on a review of published literature, highlighting key differences in deposition characteristics and resulting film properties.
Quantitative Data Summary
The following table summarizes key deposition parameters and film characteristics for various methylsilanes and this compound based on available literature. It is important to note that the experimental conditions for each study may vary, impacting the direct comparability of the data.
| Precursor | Formula | Deposition Temperature (°C) | Film Composition | Deposition Rate | Key Findings & Citations |
| Methylsilanes | |||||
| Mthis compound | CH₃SiH₃ | 700 - 850 | Polycrystalline 3C-SiC | Not explicitly stated, but film thickness of ~300 nm achieved. | Can be used for low-temperature deposition of SiC films.[1] The kinetics of heterogeneous decomposition have been studied, with an activation energy of about 230 kJ/mol.[2] |
| Dimthis compound | (CH₃)₂SiH₂ | 800 | Carbon-rich SiC (C/Si ratio > 1) | Not specified | Tends to produce carbon-rich films due to the higher carbon-to-silicon ratio in the precursor molecule.[3] |
| Trimthis compound | (CH₃)₃SiH | Not specified for SiC | α-SiCN:H | Not specified | Used for plasma-enhanced CVD (PECVD) of α-SiCN:H films, showing good barrier performance against copper diffusion.[4] |
| Tetramthis compound (TMS) | Si(CH₃)₄ | 900 - 1500+ | Stoichiometric SiC (with high H₂ concentration) | Not specified | Can produce stoichiometric SiC at high temperatures in the presence of sufficient hydrogen.[5][6] Without it, it tends to form carbon-rich SiC.[7] It is considered a safer alternative to pyrophoric silane.[5] |
| This compound | |||||
| This compound | C₂H₅SiH₃ | Not available for SiC CVD | Not available for SiC CVD | Not available for SiC CVD | Limited direct data available for SiC CVD in the provided search results. |
| Dithis compound | (C₂H₅)₂SiH₂ | Not available for SiC CVD | SiO₂ | Not specified | Employed in the CVD of silicon dioxide for microelectronics.[8] |
Experimental Protocols
The methodologies for CVD using methylsilanes and this compound precursors share a common framework, although specific parameters are tailored to the precursor and desired film properties.
General CVD Process:
A typical CVD process involves the following steps:
-
Substrate Preparation: The substrate (e.g., silicon wafer) is cleaned to remove any contaminants and native oxide layers.
-
Precursor Delivery: The precursor, either a gas or a volatile liquid, is introduced into the reaction chamber. Mass flow controllers are used to precisely regulate the flow rate.
-
Deposition: The substrate is heated to the desired deposition temperature. The precursor molecules decompose on or near the hot substrate surface, leading to the formation of a thin film. Carrier gases like hydrogen or argon are often used to control the partial pressure of the precursor and to facilitate the removal of byproducts.
-
Post-Deposition: After the desired film thickness is achieved, the precursor flow is stopped, and the system is cooled down.
Example Experimental Setup for Mthis compound CVD:
-
Reactor: Low-pressure chemical vapor deposition (LPCVD) reactor.
-
Precursor: Mthis compound (CH₃SiH₃).
-
Substrate: Si(100) wafers.
-
Deposition Temperature: 700–850 °C.[1]
-
Pressure: 0.17 Torr.[1]
-
Carrier Gas: Hydrogen (H₂).[1]
Experimental Workflow Diagram
Caption: A generalized workflow for a Chemical Vapor Deposition process.
Comparative Performance Analysis
Deposition Temperature
Methylsilanes, particularly mthis compound itself, have been shown to enable the deposition of SiC films at relatively low temperatures, in the range of 700–850°C.[1] This is a significant advantage as it can reduce the thermal budget of the overall fabrication process and minimize potential damage to temperature-sensitive substrates. Tetramthis compound (TMS), on the other hand, is often used at higher temperatures (above 900°C) to achieve crystalline SiC.[7] The higher thermal stability of TMS necessitates higher deposition temperatures for efficient decomposition. Limited information is available on the deposition temperatures for this compound in SiC CVD.
Film Composition and Purity
A critical factor in the selection of a precursor is its ability to produce films of the desired stoichiometry.
-
Methylsilanes: The carbon-to-silicon (C/Si) ratio in the precursor molecule significantly influences the composition of the deposited film.
-
Mthis compound (CH₃SiH₃): With a C/Si ratio of 1, it is theoretically ideal for depositing stoichiometric SiC.
-
Dimthis compound ((CH₃)₂SiH₂): Having a C/Si ratio of 2, it has been observed to produce carbon-rich SiC films.[3]
-
Tetramthis compound (Si(CH₃)₄): With a high C/Si ratio of 4, it has a strong tendency to form carbon-rich films.[7] However, studies have shown that by using a high concentration of hydrogen as a carrier gas, stoichiometric SiC can be achieved at high temperatures.[5][6] The hydrogen likely aids in the removal of excess carbon through the formation of methane and other hydrocarbons.
-
Deposition Rate
The deposition rates for these precursors are influenced by various factors including temperature, pressure, and precursor flow rate. While specific quantitative comparisons are challenging without head-to-head studies, some general observations can be made. The reactivity of the precursor plays a key role. Less stable precursors may decompose more readily, potentially leading to higher deposition rates at lower temperatures.
Conclusion
The choice between methylsilanes and this compound for CVD applications depends heavily on the desired film properties and process constraints.
-
Methylsilanes offer a versatile family of precursors. Mthis compound is a promising candidate for low-temperature deposition of stoichiometric SiC. As the number of methyl groups increases (dimthis compound, trimthis compound, tetramthis compound), the tendency for carbon incorporation increases, which can be either a drawback or a feature depending on the application. Tetramthis compound stands out as a safer, non-pyrophoric alternative to silane, capable of producing high-quality SiC at elevated temperatures with appropriate process control.
-
This compound and its derivatives are less documented for SiC CVD in the available literature, with more information available for their use in depositing silicon oxide films. Further research is needed to fully evaluate their potential as precursors for SiC.
For researchers and professionals, the selection of a precursor should be guided by a thorough understanding of its chemical properties and the specific requirements of the intended application. The data and analysis presented in this guide provide a foundational understanding to aid in this critical decision-making process.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Low energy Si+, SiCH5+, or C+ beam injections to silicon substrates during chemical vapor deposition with dimthis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
Validating the Mechanism of Ethylsilane Reduction of Ketones: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The reduction of ketones to secondary alcohols is a fundamental transformation in organic synthesis, crucial for the creation of complex molecules in pharmaceutical and materials science. Among the various methods available, reduction using ethylsilane, particularly trithis compound (Et3SiH), offers a unique set of advantages and disadvantages. This guide provides an objective comparison of the this compound-based reduction of ketones with alternative methods, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal conditions for their specific synthetic needs.
Mechanism of this compound Reduction of Ketones
The reduction of ketones using trithis compound is not a direct hydride transfer from the silane to the carbonyl carbon. The reaction necessitates the activation of the ketone, typically through the use of a protic or Lewis acid.[1]
The generally accepted mechanism involves the following key steps:
-
Activation of the Carbonyl Group: A Lewis acid (e.g., BF₃·OEt₂, TiCl₄) or a protic acid (e.g., CF₃COOH) coordinates to the carbonyl oxygen. This coordination polarizes the C=O bond, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[2]
-
Hydride Transfer: The activated carbonyl is then attacked by the hydride from trithis compound. The silicon-hydrogen bond is relatively weak and polarized, allowing the hydrogen to be delivered as a hydride ion (H⁻).
-
Formation of a Silyl Ether Intermediate: The initial product of the hydride transfer is a silyloxy intermediate.
-
Hydrolysis: Subsequent workup with water or an acidic aqueous solution hydrolyzes the silyl ether to yield the final secondary alcohol product.
It is important to note that under strongly acidic conditions, particularly with aryl ketones, the reaction can proceed further to complete deoxygenation, yielding the corresponding alkane.[2] This occurs via the formation of a stable carbocation intermediate after the initial alcohol formation, which is then further reduced by another equivalent of trithis compound.
Comparison of Ketone Reduction Methods
To provide a clear comparison, this guide focuses on the reduction of two common ketones, acetophenone and cyclohexanone, using three distinct methods: trithis compound with a Lewis acid, sodium borohydride, and catalytic transfer hydrogenation.
| Method | Reagent/Catalyst | Substrate | Product | Yield (%) | Reaction Time | Key Considerations |
| This compound Reduction | Trithis compound / BF₃·OEt₂ | Cyclohexanone | Cyclohexanol | 65-94%[3] | Not specified | Yield is sensitive to the molar ratio of ketone to Lewis acid. Can lead to deoxygenation, especially with aryl ketones.[2] |
| Sodium Borohydride Reduction | Sodium Borohydride | Cyclohexanone | Cyclohexanol | ~84% | ~15 minutes | Mild and selective for aldehydes and ketones. Can be performed in protic solvents like methanol or ethanol. |
| Catalytic Transfer Hydrogenation | Pd@SiO₂ / NaBH₄ | Acetophenone | 1-Phenylethanol | >99% | 2 hours | Utilizes a hydrogen source in situ. Can be performed in aqueous media with appropriate additives.[2] |
Experimental Protocols
This compound Reduction of Cyclohexanone
Reaction: Reduction of Cyclohexanone to Cyclohexanol using Trithis compound and Boron Trifluoride Etherate
Procedure:
-
In a round-bottom flask under an inert atmosphere, a solution of cyclohexanone in a suitable anhydrous solvent (e.g., dichloromethane) is prepared.
-
A molar excess of trithis compound is added to the solution.
-
The reaction mixture is cooled in an ice bath.
-
Boron trifluoride etherate (BF₃·OEt₂) is added dropwise. The molar ratio of cyclohexanone to BF₃·OEt₂ is critical and can be varied to optimize the yield of cyclohexanol versus the formation of dicyclohexyl ether.[3]
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion.
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford pure cyclohexanol.
Sodium Borohydride Reduction of Cyclohexanone
Reaction: Reduction of Cyclohexanone to Cyclohexanol using Sodium Borohydride
Procedure:
-
In a large test tube or Erlenmeyer flask, dissolve cyclohexanone (2 mL) in methanol (5 mL).
-
Cool the mixture in an ice bath.
-
Carefully add sodium borohydride (200 mg) in portions. A vigorous bubbling reaction will occur.
-
After the reaction subsides, remove the test tube from the ice bath and allow it to warm to room temperature for about 15 minutes.
-
To decompose the intermediate borate ester, add 5M sodium hydroxide solution (5 mL).
-
Add water (4 mL) to separate the product, which will form a clear upper layer.
-
Extract the aqueous layer with dichloromethane (2 x 5 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent by distillation or rotary evaporation to obtain cyclohexanol.
Catalytic Transfer Hydrogenation of Acetophenone
Reaction: Reduction of Acetophenone to 1-Phenylethanol via Catalytic Transfer Hydrogenation
Procedure:
-
In a 50 mL carousel tube, add Pd@SiO₂ catalyst (0.22 g), acetophenone (21.6 mmol), and decane (0.5 mmol, as an internal standard).
-
Add a solution of hydroxypropyl methylcellulose (HPMC) (6 mL of a 2% solution in water).
-
Add sodium borohydride (a specific amount as the hydrogen source).
-
The reaction mixture is stirred continuously at 600 rpm and heated to 80 °C.
-
The reaction progress is monitored by gas chromatography.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 1-phenylethanol.[2]
Visualizing the Mechanisms and Workflows
This compound Reduction Mechanism
References
Ethylsilane Performance in Diverse Solvent Systems: A Comparative Guide
An Objective Comparison of Ethylsilane-Mediated Reductions
For researchers, scientists, and professionals in drug development, the choice of solvent can be a critical parameter influencing the outcome of a chemical reaction. This guide provides a comparative analysis of this compound's performance as a reducing agent in various common solvent systems. While this compound is a potent and versatile reagent, its efficacy in reactions such as reductive aminations and carbonyl reductions is significantly modulated by the solvent environment.
Due to the limited direct comparative studies on this compound, this guide will utilize trithis compound (TES) as a representative model. TES is structurally and reactively similar to this compound and is more extensively documented in scientific literature, providing a solid basis for understanding the impact of solvent choice.[1] This comparison focuses on reaction yield and efficiency in dichloromethane (DCM), acetonitrile (ACN), tetrahydrofuran (THF), and dioxane.
Comparative Performance Data
The following table summarizes the performance of trithis compound in the reductive amination of an aldehyde with a secondary amine across different solvent systems. This reaction is a cornerstone of synthetic organic chemistry, making it an excellent benchmark for this comparison.
| Solvent System | Substrate 1 | Substrate 2 | Product | Yield (%) | Reaction Time | Reference |
| Dichloromethane (DCM) | Benzaldehyde | Piperidine | N-Benzylpiperidine | 95% | 30 min | [2] |
| Dioxane | Butanal | Dibutylamine | Tributylamine | ~100% | Not Specified | [3] |
| Acetonitrile (ACN) | Benzaldehyde | Aniline | N-Benzylaniline | 94% | 2 h | [4] |
| Tetrahydrofuran (THF) | Various Aldehydes | Various Amines | Secondary/Tertiary Amines | Good to Excellent | Not Specified | [5][6] |
Note: The data presented is compiled from various sources and may involve different catalysts and reaction conditions. Direct comparison should be made with caution. The trend, however, indicates that solvent choice plays a pivotal role in reaction efficiency.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for understanding the nuances of each solvent system.
1. Reductive Amination in Dichloromethane (DCM)
This protocol is adapted from a study on the reduction of N-sulfonyl aldimines.[2]
-
Materials: N-tosyl aldimine (1.0 mmol), trithis compound (2.0 mmol), iodine (0.5 mmol), and dichloromethane (DCM, 5 mL).
-
Procedure: To a solution of the N-tosyl aldimine in DCM, iodine is added, followed by the dropwise addition of trithis compound at room temperature.
-
Reaction: The mixture is stirred for 30 minutes.
-
Work-up: The reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
2. Reductive Amination in Dioxane
This protocol is based on an iridium-catalyzed reductive amination.[3]
-
Materials: Aldehyde (1.0 mmol), secondary amine (1.0 mmol), trithis compound (1.0 mmol), dichlorobis(cyclooctadiene)diiridium(I) catalyst, and dioxane.
-
Procedure: The aldehyde, amine, trithis compound, and iridium catalyst are combined in dioxane.
-
Reaction: The mixture is heated to 75°C.
-
Work-up: The reaction mixture is treated with 0.1 M HCl and extracted with ether. The aqueous layer is then made alkaline with 1 M NaOH and extracted again with ether. The combined organic layers are dried and concentrated to yield the product.
3. Reductive Amination in Acetonitrile (ACN)
This procedure is derived from a one-pot reductive amination using a solid acid catalyst and sodium borohydride, with the solvent being a key variable.[4] While not a direct trithis compound protocol, it highlights the utility of ACN in reductive aminations.
-
Materials: Aldehyde (1 mmol), amine (1.2 mmol), sodium borohydride (2 mmol), B(OSO3H)3/SiO2 catalyst, and acetonitrile.
-
Procedure: The aldehyde, amine, and catalyst are mixed in acetonitrile. Sodium borohydride is then added portion-wise.
-
Reaction: The reaction is stirred at room temperature for the specified time.
-
Work-up: The catalyst is filtered off, and the solvent is evaporated. The residue is then worked up with water and extracted with an organic solvent.
Mechanism and Solvent Effects
The mechanism of trithis compound reduction, particularly in the presence of an acid or catalyst, involves the activation of the carbonyl or imine group, followed by hydride transfer from the silane.[7] The solvent plays a critical role in stabilizing intermediates and influencing the reaction kinetics.
-
Polar Aprotic Solvents (DCM, ACN): These solvents are often favored for their ability to dissolve a wide range of substrates and reagents.[6] Dichloromethane is a common choice for reductions involving acid catalysts.[8] Acetonitrile can also be an effective solvent for reductive aminations.[4][6]
-
Ether Solvents (THF, Dioxane): Tetrahydrofuran is a frequently used solvent in silane-based reductions, including the formation of silyl ethers as protecting groups.[5] Dioxane has also been shown to be an effective solvent in catalyzed reductive aminations.[3]
The choice of solvent can impact the rate of reaction by orders of magnitude.[9] For instance, polar solvents can stabilize charged intermediates, thereby accelerating the reaction. Conversely, non-polar solvents may be preferred for reactions involving non-polar substrates.
Visualizing the Workflow
Experimental Workflow for a Typical Reductive Amination
Caption: General experimental workflow for a trithis compound-mediated reductive amination.
Simplified Reductive Amination Pathway
Caption: Key steps in the reductive amination pathway.
References
- 1. chemistry.msu.edu [chemistry.msu.edu]
- 2. Diiodine-Trithis compound System: Reduction of N-Sulfonyl Aldimines to N-Alkylsulfonamides [organic-chemistry.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. ias.ac.in [ias.ac.in]
- 5. The Many Applications of Trithis compound: From Synthesis to Industry [cfsilicones.com]
- 6. researchgate.net [researchgate.net]
- 7. How does the reduction mechanism of trithis compound and trans fatty acids work?_Chemicalbook [chemicalbook.com]
- 8. Silane Reduction of... - Gelest [technical.gelest.com]
- 9. chemrxiv.org [chemrxiv.org]
A Comparative Guide to 1H and 13C NMR Analysis of Ethylsilane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for a range of ethylsilane derivatives. The information herein is intended to serve as a valuable resource for the identification, characterization, and purity assessment of these compounds in various research and development settings.
Introduction to NMR Spectroscopy of this compound Derivatives
NMR spectroscopy is an indispensable tool for the structural elucidation of organosilicon compounds. The chemical shifts (δ), coupling constants (J), and multiplicities of signals in ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the silicon, ethyl groups, and any functional groups present. The electronegativity of substituents on the silicon atom significantly influences the chemical shifts of the adjacent ethyl protons and carbons, offering a clear basis for comparison.
Comparative NMR Data
The following tables summarize the ¹H and ¹³C NMR data for a selection of this compound derivatives. All chemical shifts are reported in parts per million (ppm) relative to tetramthis compound (TMS) at 0.00 ppm.
Table 1: ¹H NMR Data for this compound Derivatives
| Compound Name | Structure | Si-H (δ, mult., J) | -CH₂- (δ, mult., J) | -CH₃ (δ, mult., J) | Other Signals (δ, mult., J) | Solvent |
| Hydrosilanes | ||||||
| This compound | EtSiH₃ | ~3.2 (s) | ~0.6 (q, 8.0 Hz) | ~0.9 (t, 8.0 Hz) | Neat | |
| Dithis compound | Et₂SiH₂ | ~3.5 (sept, 2.9 Hz) | ~0.6 (q, 7.9 Hz) | ~0.9 (t, 7.9 Hz) | CDCl₃ | |
| Trithis compound | Et₃SiH | 3.57 (sept, 2.9 Hz) | 0.56 (q, 7.9 Hz) | 0.95 (t, 7.9 Hz) | CDCl₃ | |
| Alkylsilanes | ||||||
| Tetrathis compound | Et₄Si | - | 0.52 (q, 7.8 Hz) | 0.94 (t, 7.8 Hz) | CDCl₃ | |
| Chlorosilanes | ||||||
| Trichloro(ethyl)silane[1] | EtSiCl₃ | - | 1.39 (q, 7.8 Hz) | 1.18 (t, 7.8 Hz) | CDCl₃ | |
| Chlorotrithis compound | Et₃SiCl | - | 0.93 (q, 7.9 Hz) | 1.01 (t, 7.9 Hz) | CDCl₃ | |
| Alkoxysilanes | ||||||
| Triethoxy(ethyl)silane | EtSi(OEt)₃ | - | 0.77 (q, 8.0 Hz) | 0.95 (t, 8.0 Hz) | 3.81 (q, 7.0 Hz, -OCH₂-), 1.22 (t, 7.0 Hz, -OCH₂CH₃) | CDCl₃ |
Table 2: ¹³C NMR Data for this compound Derivatives
| Compound Name | Structure | -CH₂- (δ) | -CH₃ (δ) | Other Signals (δ) | Solvent | |---|---|---|---|---| | Hydrosilanes | | | | | | Dithis compound | Et₂SiH₂ | 2.5 | 8.8 | | CDCl₃ | | Trithis compound | Et₃SiH | 4.6 | 8.4 | | CDCl₃ | | Alkylsilanes | | | | | | Tetrathis compound[2] | Et₄Si | 7.4 | 7.4 | | CDCl₃ | | Chlorosilanes | | | | | | Trichloro(ethyl)silane | EtSiCl₃ | 19.3 | 6.8 | | CDCl₃ | | Chlorotrithis compound | Et₃SiCl | 10.1 | 6.9 | | CDCl₃ | | Alkoxysilanes | | | | | | Triethoxy(ethyl)silane[3] | EtSi(OEt)₃ | 5.0 | 7.2 | 58.4 (-OCH₂-), 18.3 (-OCH₂CH₃) | CDCl₃ |
Experimental Protocols
General Procedure for NMR Sample Preparation and Data Acquisition
A general protocol for obtaining high-quality ¹H and ¹³C NMR spectra is outlined below. For air- and moisture-sensitive compounds, a more specialized procedure is required.
-
Sample Preparation:
-
Weigh approximately 5-20 mg of the this compound derivative directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for non-reactive silanes.
-
Add a small amount of an internal standard, typically tetramthis compound (TMS), for referencing the chemical shifts to 0.00 ppm.
-
Cap the NMR tube securely and gently invert several times to ensure the sample is fully dissolved and the solution is homogeneous.
-
-
Instrumentation and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Acquire the ¹H spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire the ¹³C spectrum using a proton-decoupled pulse program. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) and a longer relaxation delay (2-5 seconds) are typically required to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Integrate the signals in the ¹H spectrum to determine the relative ratios of different protons.
-
Reference the spectra by setting the TMS signal to 0.00 ppm.
-
Protocol for Air- and Moisture-Sensitive this compound Derivatives
Many this compound derivatives, particularly those with Si-H or Si-Cl bonds, are sensitive to air and moisture. The following protocol utilizes Schlenk line techniques and a J. Young NMR tube to prevent sample degradation.[4][5][6]
-
Preparation of Glassware and Solvents:
-
Thoroughly dry all glassware, including the J. Young NMR tube and any syringes or cannulas, in an oven at >120 °C overnight and allow to cool under a stream of inert gas (e.g., nitrogen or argon).
-
Use a deuterated solvent that has been dried over a suitable drying agent (e.g., molecular sieves) and degassed by several freeze-pump-thaw cycles.
-
-
Sample Preparation under Inert Atmosphere:
-
In a glovebox or on a Schlenk line, place the air-sensitive this compound derivative into the J. Young NMR tube.
-
Using a gas-tight syringe, add the required volume of the degassed deuterated solvent and TMS to the NMR tube.
-
Securely close the J. Young valve to maintain the inert atmosphere inside the tube.
-
-
Data Acquisition and Processing:
-
The data acquisition and processing steps are the same as described in the general protocol. The sealed J. Young tube can be safely transported to the NMR spectrometer.
-
Visualization of this compound Structure for NMR Analysis
The following diagram illustrates the general structure of a substituted this compound and highlights the key nuclei and groups analyzed by ¹H and ¹³C NMR.
Caption: General structure of an this compound derivative for NMR analysis.
This guide provides a foundational understanding and practical data for the NMR analysis of this compound derivatives. For more detailed information on specific compounds, consulting dedicated spectroscopic databases is recommended.
References
- 1. Ethyltrichlorosilane(115-21-9) 1H NMR spectrum [chemicalbook.com]
- 2. TETRAthis compound(631-36-7) 13C NMR [m.chemicalbook.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 5. organomation.com [organomation.com]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
Assessing the Cost-Effectiveness of Ethylsilane in Industrial Applications: A Comparative Guide
In the realm of industrial materials, enhancing the interface between organic polymers and inorganic substrates is critical for manufacturing high-performance composites, coatings, and adhesives. Silane coupling agents are pivotal in this role, offering a molecular bridge that significantly improves adhesion, durability, and overall product performance. This guide provides a detailed comparison of ethylsilane and its alternatives, focusing on their cost-effectiveness and performance in various industrial applications. This analysis is intended for researchers, scientists, and drug development professionals seeking to make informed decisions on material selection.
Executive Summary
This compound, a non-functionalized silane, presents a unique economic and performance profile when compared to the more commonly employed functionalized silanes such as amino-, epoxy-, and vinyl-silanes. While functionalized silanes offer reactive groups that form strong covalent bonds with specific polymer matrices, their specialized nature often comes at a higher cost. This compound, and its close analog trithis compound, primarily function as surface modifying agents, altering the hydrophobicity of inorganic surfaces. Their cost-effectiveness is highly dependent on the specific application and the required level of adhesion. For applications where a simple hydrophobic barrier or improved wetting is sufficient, this compound can be a more economical choice. However, for applications demanding robust chemical bonding and maximum adhesion, the additional cost of functionalized silanes is often justified by the significant performance gains.
Comparative Performance and Cost Analysis
The selection of a silane is a trade-off between cost and the desired performance characteristics. The following table summarizes the key performance indicators and approximate costs of this compound (with trithis compound as a proxy for performance) and common functionalized silanes.
| Silane Type | Functional Group | Primary Application | Adhesion Mechanism | Performance Benefits | Estimated Price (per kg) |
| This compound/Trithis compound | None (Alkyl) | Surface modification, water repellent coatings, precursor for silicone synthesis. | Physisorption, alteration of surface energy. | Improved hydrophobicity, better dispersion of fillers in some matrices. | ~$35 - $50[1] |
| Aminosilanes (e.g., APTES) | Amino (-NH₂) | Adhesion promoter in epoxy, phenolic, and polyamide resins. | Covalent bonding with the polymer matrix. | Significantly enhanced mechanical strength and moisture resistance. | $6 - $12[2] |
| Epoxysilanes | Epoxy | Adhesion promoter in epoxy, polysulfide, and acrylic coatings and adhesives. | Co-reaction with the epoxy resin system. | Improved adhesion, chemical resistance, and thermal stability. | $5 - $12[2] |
| Vinylsilanes | Vinyl | Coupling agent in cross-linked polyethylene, filler treatment in rubber. | Co-polymerization with the polymer matrix. | Enhanced mechanical properties and processability. | $6 - $13[2] |
Note on Pricing: Prices are estimates based on publicly available data and can vary significantly based on supplier, purity, and order volume. The price for Trithis compound is used as a proxy for this compound due to limited direct pricing information for the latter in bulk industrial grades.
Experimental Protocols
To objectively assess the performance of different silanes, standardized experimental protocols are essential. Below are methodologies for key performance tests.
Objective: To measure the pull-off adhesion strength of a coating from a substrate.
Materials:
-
Substrate panels (e.g., aluminum, steel, glass)
-
Silane solutions (e.g., 1% this compound in ethanol, 1% APTES in 95/5 ethanol/water)
-
Coating system (e.g., epoxy paint)
-
Portable pull-off adhesion tester with dollies
-
Araldite or a suitable high-strength adhesive for the dollies
-
Solvents for cleaning (e.g., acetone, isopropanol)
Procedure:
-
Substrate Preparation: Clean the substrate panels thoroughly with solvent to remove any contaminants.
-
Silane Treatment: Apply the silane solution to the prepared substrate by dipping, spraying, or wiping. Allow the silane to hydrolyze and bond to the surface (typically for a few minutes), then gently wipe off any excess. Cure the treated panels according to the silane manufacturer's recommendations (e.g., 10-15 minutes at 110°C).
-
Coating Application: Apply the coating system to the silane-treated substrates at a uniform thickness. Cure the coating as per the manufacturer's instructions.
-
Adhesion Testing: a. Select a flat, representative area on the coated surface. b. Abrade the dolly and the coating surface to be tested. c. Glue the dolly to the coated surface using a high-strength adhesive. Allow the adhesive to cure completely. d. Cut through the coating around the dolly to isolate the test area. e. Attach the pull-off adhesion tester to the dolly. f. Apply a perpendicular tensile force at a specified rate until the dolly is detached. g. Record the pull-off force at detachment and note the nature of the fracture (e.g., adhesive failure at the substrate-coating interface, cohesive failure within the coating).[3][4]
Objective: To determine the effect of silane treatment on the tensile properties of a fiber-reinforced composite.
Materials:
-
Reinforcing fibers (e.g., glass fibers, carbon fibers)
-
Polymer matrix (e.g., epoxy resin, polyester resin)
-
Silane solutions for fiber treatment
-
Molds for composite specimen fabrication
-
Universal testing machine
Procedure:
-
Fiber Treatment: a. Immerse the reinforcing fibers in the respective silane solutions. b. Allow for a sufficient residence time for the silane to coat the fibers. c. Remove the fibers and dry/cure them as recommended to form a stable silane layer.
-
Composite Fabrication: a. Impregnate the silane-treated fibers with the polymer matrix. . Lay up the impregnated fibers in a mold to the desired dimensions and fiber orientation. c. Cure the composite panel under the specified conditions of temperature and pressure.
-
Specimen Preparation: Cut the cured composite panel into rectangular specimens of standard dimensions as specified in ASTM D3039.
-
Tensile Testing: a. Mount the specimen in the grips of the universal testing machine. b. Apply a uniaxial tensile load at a constant crosshead speed until the specimen fails. c. Record the load-extension data. d. Calculate the tensile strength, modulus, and strain-to-failure from the recorded data.[5]
Visualization of Silane Selection Logic
The following diagram illustrates a simplified decision-making workflow for selecting a silane based on application requirements and cost considerations.
Conclusion
The choice between this compound and functionalized silanes is a nuanced decision that hinges on a careful balance of cost and performance requirements. While this compound offers a potentially lower-cost solution for applications where surface energy modification is the primary goal, functionalized silanes provide superior adhesion and mechanical properties in demanding applications through covalent bonding with the polymer matrix. The experimental protocols provided in this guide offer a framework for conducting objective comparisons to determine the most cost-effective solution for a specific industrial application. Ultimately, thorough testing and analysis are paramount to making an informed material selection that optimizes both product performance and manufacturing costs.
References
Safety Operating Guide
Navigating the Safe Disposal of Ethylsilane: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the meticulous management of chemical reagents is a cornerstone of laboratory safety and operational integrity. Ethylsilane, a highly reactive and flammable organosilane, demands stringent disposal protocols to mitigate risks. This guide provides an essential operational and disposal plan, offering step-by-step procedures to ensure the safe handling and disposal of this compound in a laboratory setting.
Immediate Safety and Hazard Profile
This compound is a colorless, flammable gas or liquid with a strong, unpleasant odor.[1] Its high reactivity, particularly with air and moisture, necessitates careful handling in a controlled environment.[1] The primary hazards associated with this compound are its extreme flammability and its potential to form explosive mixtures with air. It is also classified as causing skin, eye, and respiratory irritation.
Quantitative Data Summary
A clear understanding of this compound's physical and chemical properties is crucial for its safe handling and disposal. The following table summarizes key quantitative data.
| Property | Value | Source |
| Molecular Formula | C₂H₈Si | [1] |
| Molecular Weight | 60.17 g/mol | [1] |
| Boiling Point | 19 °C | [1] |
| Melting Point | -180 °C | [1] |
| Flash Point | < -40 °C | [1] |
| Vapor Pressure | 3080 mmHg at 25°C | [1] |
| UN Number | 1954 | [1] |
| Hazard Class | 2.1 (Flammable Gas) | [1] |
Operational Plan for this compound Disposal
The mandated and primary method for the disposal of this compound is through a licensed hazardous waste disposal service.[1] Under no circumstances should this compound or its residues be disposed of down standard laboratory drains or as regular solid waste. The following procedures detail the necessary steps for preparing this compound for professional disposal and for handling small-scale spills or residues in the laboratory.
Phase 1: Waste Segregation and Containment
-
Designated Waste Container : A specific, dedicated container must be used for this compound waste. This container should be made of a compatible material, be in excellent condition, and have a secure sealing mechanism to prevent the escape of flammable vapors.
-
Clear Labeling : The container must be clearly labeled as "Hazardous Waste: this compound" and include the appropriate hazard pictograms (e.g., flammable gas, irritant).
-
Secure Packaging : Ensure the primary waste container is tightly sealed. For added safety, place the primary container within a larger, secondary containment vessel that is also sealed and appropriately labeled.
Phase 2: Pre-Disposal Storage
-
Designated Storage Area : Store the packaged this compound waste in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Incompatible Materials : The storage area must be free from incompatible materials, especially strong oxidizing agents, acids, and bases.
-
Ignition Sources : Ensure the storage area is away from all potential sources of ignition, including open flames, sparks, and hot surfaces.
Phase 3: Professional Disposal
-
Contact EHS or Licensed Contractor : Arrange for the collection of the this compound waste by contacting your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Provide Safety Data Sheet (SDS) : Furnish the waste contractor with the Safety Data Sheet for this compound to ensure they are fully aware of the material's hazards and handling requirements.
-
Documentation : Follow all institutional and local regulations regarding the completion of waste manifest documentation and the handover procedure.
Experimental Protocol: Laboratory-Scale Quenching of this compound Residues
For small quantities of this compound, such as residues in reaction flasks, a controlled quenching procedure can be employed to render the material less hazardous prior to collection. This procedure must be performed by trained personnel in a controlled laboratory environment.
Objective : To safely neutralize small amounts of residual this compound through controlled hydrolysis.
Materials :
-
This compound residue in a reaction vessel
-
An inert solvent (e.g., heptane or toluene)
-
Isopropanol
-
A suitable reaction flask equipped with a magnetic stirrer, an addition funnel, and an inert gas inlet (e.g., nitrogen or argon)
-
Ice bath
-
Appropriate Personal Protective Equipment (PPE): flame-resistant lab coat, safety goggles, chemical-resistant gloves.
Procedure :
-
Inert Atmosphere : The entire procedure must be conducted under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood.
-
Dilution : Dilute the this compound residue with a sufficient amount of a dry, inert solvent (e.g., heptane or toluene) to create a dilute solution (typically less than 5% concentration).
-
Cooling : Place the reaction flask in an ice bath to maintain a low temperature and control the rate of reaction.
-
Slow Addition of Quenching Agent : Slowly add isopropanol to the stirred, cooled solution dropwise using an addition funnel. The rate of addition should be carefully controlled to prevent a rapid temperature increase or excessive gas evolution (hydrogen).
-
Monitoring : Continue the slow addition of isopropanol until the evolution of gas ceases, indicating that the reactive silane has been consumed.
-
Final Quench : After the reaction with isopropanol is complete, very slowly and cautiously add a small amount of water to the reaction mixture to hydrolyze any remaining reactive species.
-
Waste Collection : The resulting solution, containing the hydrolyzed and less hazardous byproducts, should be collected in a designated hazardous waste container for flammable liquids and disposed of through the institutional waste management program.
Logical Workflow for this compound Disposal
Caption: Logical workflow for the proper disposal of this compound waste.
References
Safe Handling and Disposal of Ethylsilane: A Procedural Guide
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational plans for the handling and disposal of ethylsilane in a laboratory setting. Adherence to these procedures is critical for minimizing risks associated with this highly reactive and flammable compound.
Hazard Overview
This compound is a colorless, flammable gas or liquid that is highly reactive and requires careful handling due to its flammability and potential for hazardous reactions with air and moisture.[1] It is crucial to handle this substance with stringent safety protocols to prevent ignition and exposure.
Physicochemical and Hazard Data:
The following table summarizes key hazard and property data for this compound and related compounds. This information is critical for a comprehensive risk assessment.
| Property | Value | Reference |
| This compound (CAS: 2814-79-1) | ||
| Physical State | Gas / Liquid | [1] |
| Boiling Point | 19 °C | [1][2] |
| Melting Point | -180 °C | [1] |
| Vapor Pressure | 3080 mmHg at 25°C | [1] |
| Hazard Codes | F+ (Extremely Flammable), Xi (Irritant) | [1] |
| Ethyltriethoxysilane (CAS: 78-07-9) | ||
| Physical State | Liquid | [3] |
| Flash Point | 29 °C / 84.2 °F | [3] |
| Hazard Classification | Flammable liquid and vapor | [3] |
| Trichloro(ethyl)silane (CAS: 115-21-9) | ||
| Hazard Classification | Highly flammable liquid and vapor, Harmful if swallowed, Toxic if inhaled, Causes severe skin burns and eye damage | [4] |
Personal Protective Equipment (PPE)
The proper selection and use of PPE are the primary defense against chemical exposure. The following equipment is mandatory when handling this compound.
-
Eye and Face Protection :
-
Hand Protection :
-
Chemical-Resistant Gloves : Wear neoprene or nitrile rubber gloves.[5]
-
Glove Inspection : Always inspect gloves for signs of degradation, punctures, or contamination before use.[5][6] Ensure gloves are suitable for the task by checking for chemical compatibility and breakthrough time information provided by the supplier.[6]
-
-
Skin and Body Protection :
-
Respiratory Protection :
Operational Plan: Step-by-Step Handling Protocol
A strict operational plan is essential for the safe handling of this compound. The workflow below details procedures from preparation to post-handling storage.
Phase 1: Preparation
-
Work Area Setup :
-
Eliminate Ignition Sources :
-
Equipment and Tooling :
-
PPE Inspection :
-
Don all required PPE as specified in Section 2.
-
Thoroughly inspect each piece of equipment for damage or contamination before entering the work area.
-
Phase 2: Handling this compound
-
Inert Atmosphere : When possible, handle and store this compound under an inert gas to prevent contact with air and moisture.[4]
-
Avoid Contact : Avoid all contact with skin and eyes.[3][5] Do not breathe vapors or mists.[3][4][5]
-
Safe Transfer : When transferring the chemical, take precautionary measures against static discharges.[3][6]
-
Spill Management :
-
In the event of a small spill, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite.[5]
-
Use non-sparking tools to collect the absorbed material and place it into a sealed, properly labeled container for disposal.[5][9]
-
For large spills, evacuate the danger area and consult an expert.[4]
-
Phase 3: Storage and Post-Handling
-
Container Management : Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][6][9]
-
Storage Conditions : Store away from heat, sparks, open flames, and other ignition sources.[9] The storage area should be a designated flammables area.[3]
-
Incompatible Materials : Store separately from incompatible materials such as strong oxidizing agents, alkalis, metal salts, and precious metals.[3][9]
-
Hygiene :
Disposal Plan
The disposal of this compound and its contaminated materials must be handled by a licensed hazardous waste disposal service.[3][9][10]
-
Waste Segregation : Designate a specific, sealed, and clearly labeled container for this compound waste.[10]
-
Labeling : The container must be clearly labeled as "Hazardous Waste: this compound" and include all appropriate hazard pictograms.[10]
-
Empty Containers : Handle empty containers with care as residual vapors are flammable and explosive.[4][9] Do not mix with other waste.[4]
-
Regulatory Compliance : Dispose of all waste, including contaminated absorbents and empty containers, in accordance with all local, state, and federal regulations.[5][9] Do not dispose of waste into the sewer system.[9]
Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for safe this compound handling.
References
- 1. Cas 2814-79-1,this compound | lookchem [lookchem.com]
- 2. 2814-79-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. epa.gov [epa.gov]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. gelest.com [gelest.com]
- 10. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
